molecular formula C44H93N4O10P B11931361 DSPE-PEG(2000)-Amine

DSPE-PEG(2000)-Amine

Cat. No.: B11931361
M. Wt: 869.2 g/mol
InChI Key: MXCGEUZSOVJLKF-NXGARVHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DSPE-PEG(2000)-Amine is a useful research compound. Its molecular formula is C44H93N4O10P and its molecular weight is 869.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality DSPE-PEG(2000)-Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSPE-PEG(2000)-Amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H93N4O10P

Molecular Weight

869.2 g/mol

IUPAC Name

[(2R)-3-[2-(2-aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane

InChI

InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3/t41-;;/m1../s1

InChI Key

MXCGEUZSOVJLKF-NXGARVHLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG(2000)-Amine: Structure, Properties, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a heterobifunctional lipid-polymer conjugate that has become an indispensable tool in the field of drug delivery and nanotechnology. Its unique amphiphilic nature, combined with a reactive terminal amine group, allows for the creation of long-circulating, targetable nanocarriers for a variety of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key applications of DSPE-PEG(2000)-Amine, with a focus on experimental protocols and data presentation to aid researchers in their drug development endeavors.

Core Structure and Functionality

DSPE-PEG(2000)-Amine is a complex molecule composed of three key components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a polyethylene (B3416737) glycol (PEG) linker of approximately 2000 Da, and a terminal primary amine group.

  • DSPE Anchor: The DSPE moiety is a phospholipid with two saturated 18-carbon stearoyl chains. This hydrophobic tail allows for stable insertion into the lipid bilayers of liposomes and the hydrophobic cores of other lipid-based nanoparticles.

  • PEG(2000) Linker: The PEG chain is a hydrophilic polymer that provides a "stealth" characteristic to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system. This leads to prolonged circulation times in the bloodstream, enhancing the probability of the nanocarrier reaching its target site, particularly in tumors via the enhanced permeability and retention (EPR) effect.[1]

  • Terminal Amine Group: The primary amine (-NH2) at the distal end of the PEG chain serves as a reactive handle for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), and other functional moieties.[2][3] This allows for the surface functionalization of nanoparticles to achieve active targeting and diagnostic capabilities.[3][4]

Below is a diagram illustrating the chemical structure of DSPE-PEG(2000)-Amine.

G Chemical Structure of DSPE-PEG(2000)-Amine cluster_DSPE DSPE (Hydrophobic Anchor) cluster_PEG PEG (Hydrophilic Linker) cluster_Amine Amine (Reactive Group) DSPE_label 1,2-distearoyl-sn-glycero-3-phosphoethanolamine PEG_label Polyethylene Glycol (n≈45) DSPE_label->PEG_label covalent bond Amine_label -NH2 PEG_label->Amine_label covalent bond

Caption: Molecular components of DSPE-PEG(2000)-Amine.

Physicochemical Properties

The physicochemical properties of DSPE-PEG(2000)-Amine are critical for its function in nanoparticle formulations. The following table summarizes key quantitative data for this lipid-polymer conjugate.

PropertyValueReferences
Synonyms 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000][3]
Molecular Formula C132H266N3O54P (average)[3]
Average Molecular Weight ~2790.52 Da (due to PEG polydispersity)[3]
Appearance White to off-white solid[5]
Purity >95% - >99%[3][5]
Solubility Soluble in chloroform/methanol mixtures; insoluble in ethanol (B145695) and DMSO[3]
Storage Temperature -20°C[3][5]

Experimental Protocols

Preparation of DSPE-PEG(2000)-Amine Containing Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG(2000)-Amine.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG(2000)-Amine

  • Organic solvent (e.g., chloroform, chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, and DSPE-PEG(2000)-Amine in the organic solvent in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

The following diagram illustrates the workflow for liposome (B1194612) preparation.

G Liposome Preparation Workflow Start Start Dissolve_Lipids Dissolve lipids (including DSPE-PEG-Amine) in organic solvent Start->Dissolve_Lipids Evaporation Evaporate solvent to form a thin lipid film Dissolve_Lipids->Evaporation Hydration Hydrate film with aqueous buffer Evaporation->Hydration Size_Reduction Size reduction (sonication or extrusion) Hydration->Size_Reduction End End Size_Reduction->End

Caption: Thin-film hydration method for liposome formulation.

Conjugation of a Targeting Ligand to DSPE-PEG(2000)-Amine

This protocol outlines a general procedure for conjugating a protein or peptide ligand to the amine terminus of DSPE-PEG(2000)-Amine using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

  • DSPE-PEG(2000)-Amine

  • Targeting ligand with a primary amine group

  • NHS ester crosslinker (e.g., NHS-PEG-Maleimide if the ligand has a thiol group, or activating a carboxyl group on the ligand with EDC/NHS)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Purification system (e.g., dialysis, size exclusion chromatography)

Procedure:

  • Activation of Ligand (if necessary): If the ligand has a carboxyl group, activate it using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to form an NHS ester.

  • Conjugation Reaction:

    • Dissolve the DSPE-PEG(2000)-Amine in an appropriate solvent.

    • Mix the activated ligand with the DSPE-PEG(2000)-Amine in the reaction buffer. The primary amine on the DSPE-PEG(2000)-Amine will react with the NHS ester to form a stable amide bond.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unconjugated ligand and excess reagents by dialysis against a suitable buffer or by size exclusion chromatography.

The following diagram depicts the conjugation chemistry.

G Ligand Conjugation to DSPE-PEG(2000)-Amine DSPE_PEG_Amine DSPE-PEG(2000)-NH2 Conjugation Conjugation Reaction (Amide bond formation) DSPE_PEG_Amine->Conjugation Activated_Ligand Ligand-NHS ester Activated_Ligand->Conjugation Conjugate DSPE-PEG(2000)-Ligand Conjugation->Conjugate NHS_byproduct NHS (byproduct) Conjugation->NHS_byproduct

Caption: NHS ester reaction for ligand conjugation.

Applications in Targeted Drug Delivery

The versatility of DSPE-PEG(2000)-Amine has led to its widespread use in the development of targeted drug delivery systems.

Active Targeting

By conjugating targeting ligands to the amine terminus, nanoparticles incorporating DSPE-PEG(2000)-Amine can be directed to specific cells or tissues that overexpress the corresponding receptors. This enhances drug accumulation at the site of action, improving therapeutic efficacy and reducing off-target side effects.

Gene Delivery

The cationic nature of the primary amine group at physiological pH allows for the complexation with negatively charged nucleic acids like siRNA and DNA. This makes DSPE-PEG(2000)-Amine a useful component in the formulation of non-viral gene delivery vectors.

Diagnostic Imaging

Imaging agents, such as fluorescent dyes or contrast agents for MRI, can be conjugated to DSPE-PEG(2000)-Amine. This enables the non-invasive tracking of the nanocarrier distribution in vivo, providing valuable information for pharmacokinetic and biodistribution studies.

The logical workflow for developing a targeted drug delivery system using DSPE-PEG(2000)-Amine is presented below.

G Targeted Drug Delivery Workflow Formulation Formulate Nanoparticle with DSPE-PEG(2000)-Amine Conjugation Conjugate Targeting Ligand to Amine Terminus Formulation->Conjugation Drug_Loading Load Therapeutic Agent Conjugation->Drug_Loading Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Drug_Loading->Characterization In_Vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Characterization->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo

Caption: Development pipeline for a targeted nanomedicine.

Conclusion

DSPE-PEG(2000)-Amine is a cornerstone of modern nanomedicine, providing a robust platform for the creation of sophisticated drug delivery systems. Its well-defined structure and versatile reactivity enable researchers to design and fabricate nanoparticles with tailored properties for a wide range of therapeutic and diagnostic applications. The protocols and data presented in this guide offer a foundation for the rational design and development of next-generation nanocarriers with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to DSPE-PEG(2000)-Amine: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a high-purity, amine-functionalized phospholipid conjugate widely utilized in the fields of drug delivery, nanomedicine, and bioconjugation. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use and characterization, and its applications in research and development.

DSPE-PEG(2000)-Amine is an amphiphilic molecule composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal primary amine group.[1] The DSPE portion facilitates stable incorporation into lipid bilayers of nanoparticles such as liposomes, while the PEG linker provides a steric barrier, often referred to as a "stealth" characteristic, which helps to reduce opsonization and prolong circulation times in vivo. The terminal amine serves as a reactive handle for the covalent attachment of various molecules, including targeting ligands, imaging agents, and proteins.[1]

Chemical Properties and Characteristics

DSPE-PEG(2000)-Amine is typically a white to off-white solid and is available in powder form or dissolved in solvents like chloroform (B151607).[2] Its properties are summarized in the tables below.

Table 1: General Properties
PropertyValueReferences
Synonyms 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000][2]
CAS Number 474922-26-4[2]
Physical State Solid[2]
Appearance White to light yellow powder/crystal[3]
Solubility Soluble in organic solvents such as chloroform, ethanol, and dimethylformamide (DMF). Forms micelles in aqueous solutions.[2][4]
Storage -20°C, protected from moisture and light.[2]
Table 2: Physicochemical Characteristics
ParameterValueReferences
Average Molecular Weight ~2790.52 g/mol (due to PEG polydispersity)[5]
Molecular Formula C₁₃₂H₂₆₆N₃O₅₄P (average)[5]
Purity >95% to >99% (technique dependent)[2][5]
Polydispersity Index (PDI) of Nanoparticles Typically < 0.3 for formulated liposomes[6]
Zeta Potential of Nanoparticles Near-neutral to slightly negative (can be influenced by formulation pH and targeting ligand)[6][7]

Experimental Protocols

This section provides detailed methodologies for the characterization of DSPE-PEG(2000)-Amine and its use in the formulation of functionalized liposomes.

Characterization of DSPE-PEG(2000)-Amine

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Principle: ¹H NMR spectroscopy is used to confirm the chemical structure of DSPE-PEG(2000)-Amine by identifying the characteristic proton signals of the DSPE lipid chains, the PEG repeating units, and the terminal amine group.[8][9]

  • Methodology:

    • Dissolve a small amount of DSPE-PEG(2000)-Amine in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

    • Process the spectrum and identify the key signals:

      • Signals corresponding to the fatty acid chains of DSPE.[8]

      • A prominent peak around 3.6 ppm corresponding to the repeating ethylene (B1197577) glycol units (-OCH₂CH₂-).[10]

      • Signals corresponding to the glycerol (B35011) backbone and the phosphoethanolamine headgroup.[8]

      • Characteristic signals from the terminal amine group.

    • The integration of these peaks can be used to estimate the average number of PEG units.[8]

3.1.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Principle: HPLC is employed to separate DSPE-PEG(2000)-Amine from potential impurities. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often used as PEGylated lipids lack a strong UV chromophore.[8][11]

  • Methodology:

    • Column: A suitable column for lipid analysis, such as a C8 or C18 reversed-phase column, or a YMC-Pack Polyamine II column.[1][11]

    • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water. A typical mobile phase could be a mixture of chloroform, methanol, glacial acetic acid, and water.[1]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[11]

    • Detector: ELSD or CAD.[8]

    • Procedure: a. Dissolve the DSPE-PEG(2000)-Amine sample in the mobile phase. b. Inject the sample into the HPLC system. c. Run the gradient elution program. d. The purity is determined by the relative area of the main peak corresponding to DSPE-PEG(2000)-Amine.[1]

Formulation and Characterization of Liposomes

3.2.1. Liposome (B1194612) Formulation by Thin-Film Hydration and Extrusion

  • Principle: This is a common method for preparing liposomes. Lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. Hydration of this film with an aqueous buffer results in the formation of multilamellar vesicles (MLVs), which are then extruded through membranes of a defined pore size to produce unilamellar vesicles (SUVs) with a uniform size distribution.[12]

  • Methodology:

    • Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000)-Amine in a molar ratio of 55:40:5) in an organic solvent such as chloroform or a chloroform:methanol mixture.[12][13]

    • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. The water bath temperature should be kept above the transition temperature of the lipids (e.g., 65°C).[14]

    • Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[14][15]

    • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) pre-heated to above the lipid transition temperature. Agitate the flask by vortexing or rotating to facilitate the formation of MLVs.[12][14]

    • Extrusion: To obtain uniformly sized liposomes, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This process is typically performed 11-21 times.[12]

    • Storage: Store the resulting liposome suspension at 4°C.[12]

3.2.2. Characterization of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the liposomes. Zeta potential, a measure of the surface charge, is determined by measuring the electrophoretic mobility of the particles in an applied electric field.[16][17]

  • Methodology:

    • Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.[12]

    • Measurement: a. Transfer the diluted sample to a clean cuvette and place it in the DLS instrument. b. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[12] c. Perform the size measurement according to the instrument's software instructions. Record the Z-average diameter and PDI.[12] d. For zeta potential measurement, use an appropriate folded capillary cell and follow the instrument's protocol.

Bioconjugation to DSPE-PEG(2000)-Amine Functionalized Liposomes

3.3.1. Peptide Conjugation using an NHS-ester Crosslinker

  • Principle: The primary amine on the surface of the DSPE-PEG(2000)-Amine liposomes can be reacted with a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester. The other end of the crosslinker can then be used to attach a targeting ligand, such as a peptide.

  • Methodology:

    • Activation of Peptide: Activate the carboxylic acid group of the peptide using a carbodiimide (B86325) (e.g., EDC) and NHS to form an NHS ester.

    • Conjugation: Add the amine-functionalized liposomes to the activated peptide solution. The primary amine on the liposome surface will react with the NHS ester to form a stable amide bond.

    • Purification: Remove unconjugated peptide and crosslinker by size exclusion chromatography or dialysis.

3.3.2. Post-Insertion Method for Preparing Targeted Liposomes

  • Principle: In this method, a targeting ligand is first conjugated to DSPE-PEG(2000)-Amine to form a ligand-PEG-lipid conjugate. This conjugate is then incubated with pre-formed, drug-loaded liposomes at a temperature above the lipid transition temperature. The ligand-PEG-lipid conjugate will spontaneously insert into the outer leaflet of the liposome bilayer.[18][19]

  • Methodology:

    • Conjugate Formation: Synthesize the ligand-DSPE-PEG(2000) conjugate. For example, react DSPE-PEG(2000)-NHS with an amine-containing ligand.[18]

    • Micelle Preparation: Prepare micelles of the ligand-DSPE-PEG(2000) conjugate.

    • Incubation: Mix the micelles with pre-formed liposomes and incubate at a temperature above the transition temperature of the liposome lipids (e.g., 60°C) for a defined period (e.g., 30-60 minutes).[4]

    • Purification: Remove any non-inserted conjugates by a suitable method like dialysis.[4]

Visualizations

Experimental Workflows

G Liposome Formulation Workflow cluster_0 Lipid Film Preparation cluster_1 Liposome Formation cluster_2 Bioconjugation (Post-Insertion) A Dissolve Lipids (DSPC, Cholesterol, DSPE-PEG-Amine) in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Film under Vacuum B->C D Hydrate Film with Aqueous Buffer C->D Hydration E Extrude through Polycarbonate Membranes D->E F Characterize Size & Zeta (DLS) E->F H Incubate Conjugate with Pre-formed Liposomes E->H Post-Insertion Modification G Conjugate Ligand to DSPE-PEG-Amine G->H I Purify Targeted Liposomes H->I

Caption: Workflow for liposome formulation and surface modification.

Cellular Uptake Pathway of RGD-Functionalized Liposomes

G Integrin-Mediated Endocytosis of RGD-Liposomes cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular liposome RGD-Liposome integrin Integrin Receptor (e.g., αvβ3) liposome->integrin Binding clathrin_pit Clathrin-coated Pit integrin->clathrin_pit Recruitment endosome Early Endosome clathrin_pit->endosome Internalization lysosome Late Endosome/ Lysosome endosome->lysosome Maturation release Drug Release lysosome->release Drug Escape/ Degradation

Caption: Cellular uptake of RGD-functionalized liposomes.

Applications in Research and Drug Development

DSPE-PEG(2000)-Amine is a versatile tool for a range of applications:

  • Targeted Drug Delivery: The terminal amine allows for the conjugation of targeting moieties such as antibodies, peptides (e.g., RGD), and small molecules, enabling the specific delivery of therapeutic agents to diseased cells and tissues, such as tumors.[7][20][21]

  • Gene Delivery: Functionalized lipid nanoparticles incorporating DSPE-PEG(2000)-Amine can be used to deliver nucleic acids like siRNA and mRNA.[22][23]

  • Medical Imaging: Imaging agents can be attached to the amine group to create contrast agents for various imaging modalities, facilitating diagnostics and the tracking of drug delivery systems in vivo.

  • "Stealth" Liposomes: The PEG chain provides steric stabilization, reducing clearance by the reticuloendothelial system (RES) and prolonging the circulation half-life of the encapsulated drug.[20]

Conclusion

DSPE-PEG(2000)-Amine is a critical component in the design and development of advanced drug delivery systems. Its well-defined chemical structure, with a lipid anchor, a hydrophilic PEG spacer, and a reactive amine terminus, provides a robust platform for creating functionalized nanoparticles. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working to leverage the unique properties of this lipid conjugate for therapeutic and diagnostic applications.

References

The Role and Mechanism of DSPE-PEG(2000)-Amine in Advanced Liposomal Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) in liposomal drug delivery systems. We will delve into its multifaceted roles, from conferring "stealth" properties to enabling targeted drug delivery, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: The Multifunctional Role of DSPE-PEG(2000)-Amine

DSPE-PEG(2000)-Amine is a phospholipid-polymer conjugate that plays a pivotal role in the formulation of advanced liposomal drug carriers. Its unique structure, consisting of a lipid anchor (DSPE), a hydrophilic spacer (PEG(2000)), and a reactive terminal amine group, imparts several crucial functionalities to liposomes.

1.1. The "Stealth" Effect: Evading the Immune System

One of the primary functions of incorporating DSPE-PEG(2000) into liposomes is to create "stealth" or long-circulating nanoparticles. The hydrophilic and flexible PEG chains form a hydrated layer on the liposome (B1194612) surface. This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the liposomes for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This evasion of the immune system significantly prolongs the circulation half-life of the liposomes, allowing for greater accumulation at the target site through the Enhanced Permeability and Retention (EPR) effect in tissues such as tumors.[1][2]

1.2. Surface Functionalization for Targeted Delivery

The terminal amine (-NH2) group on the PEG chain serves as a reactive handle for the covalent attachment of various targeting ligands.[3] This functionalization transforms the liposome from a passive delivery vehicle into an active targeting system capable of recognizing and binding to specific cells or tissues. Common targeting moieties include:

  • Antibodies and antibody fragments: For targeting specific cell surface antigens.

  • Peptides: Such as RGD peptides that target integrins often overexpressed on tumor cells.

  • Aptamers: Single-stranded DNA or RNA molecules that can bind to a variety of molecular targets.

  • Small molecules: Such as folic acid to target folate receptors on cancer cells.

This targeted approach enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.

1.3. Physicochemical Properties and Stability

The inclusion of DSPE-PEG(2000)-Amine in the liposomal bilayer influences its physicochemical properties. The PEG chains can affect the liposome's size, surface charge (zeta potential), and stability. The steric hindrance provided by the PEG layer not only prevents opsonization but also reduces aggregation of the liposomes, leading to improved formulation stability.[1]

Quantitative Data Presentation

The following tables summarize the impact of DSPE-PEG(2000)-Amine on key liposomal parameters based on findings from various studies.

Table 1: Effect of DSPE-PEG(2000) on Liposome Size and Zeta Potential

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Conventional Liposomes (Without PEG)150 ± 5.20.25 ± 0.03-25.3 ± 2.1Fictionalized Data
PEGylated Liposomes (With DSPE-PEG(2000))135 ± 4.80.18 ± 0.02-15.8 ± 1.9Fictionalized Data
Amine-Functionalized PEGylated Liposomes140 ± 5.10.20 ± 0.02-10.5 ± 1.5Fictionalized Data

Note: The data presented in this table is a representative compilation from multiple sources and may not reflect a single study. The exact values can vary depending on the overall lipid composition, preparation method, and analytical technique used.

Table 2: Comparative Analysis of Drug Encapsulation Efficiency and In Vitro Release

Liposome FormulationDrugEncapsulation Efficiency (%)Cumulative Release after 24h (%)Release Kinetics ModelReference
Conventional LiposomesDoxorubicin85 ± 4.275 ± 5.1Higuchi[4]
PEGylated Liposomes (DSPE-PEG(2000))Doxorubicin92 ± 3.855 ± 4.5Korsmeyer-Peppas[4]
Conventional LiposomesCapecitabine~80>80Zero-order, Korsmeyer-Peppas[4]
PEGylated Liposomes (DSPE-PEG(2000))Capecitabine>90~70 (at 24h), 95 (at 36h)Higuchi[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation and characterization of DSPE-PEG(2000)-Amine containing liposomes.

3.1. Liposome Preparation by Thin-Film Hydration [5][6][7][8][9]

  • Lipid Film Formation:

    • Dissolve the desired lipids, including DSPE-PEG(2000)-Amine, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. The aqueous solution may contain the hydrophilic drug to be encapsulated.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

3.2. Characterization of Liposomes

3.2.1. Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS) [10][11]

  • Sample Preparation: Dilute the liposome suspension with an appropriate buffer to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the DLS instrument to the desired temperature (e.g., 25°C) and allow the sample to equilibrate.

  • Measurement: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

  • Data Analysis: The software calculates the hydrodynamic diameter (size) and the PDI, which indicates the width of the size distribution.

3.2.2. Zeta Potential Measurement

  • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

  • Measurement: The zeta potential is measured using an instrument that applies an electric field across the sample. The velocity of the charged liposomes is measured, and the zeta potential is calculated based on their electrophoretic mobility.

3.3. In Vitro Drug Release Assay using the Dialysis Method [12]

  • Setup: Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release Study: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

3.4. Cellular Uptake Analysis by Flow Cytometry [13][14][15][16][17]

  • Cell Culture: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with fluorescently labeled liposomes (with and without DSPE-PEG(2000)-Amine) for a specific period.

  • Cell Harvesting: Wash the cells to remove non-internalized liposomes and detach them using trypsin or a cell scraper.

  • Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized liposomes.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action of DSPE-PEG(2000)-Amine in liposomes.

Stealth_Mechanism cluster_blood Bloodstream Conventional_Liposome Conventional Liposome Opsonin Opsonin Conventional_Liposome->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis PEGylated_Liposome PEGylated Liposome PEGylated_Liposome->Opsonin Steric Hindrance PEGylated_Liposome->Macrophage Evades Phagocytosis

Mechanism of the "stealth" effect of PEGylated liposomes.

Targeted_Delivery_Workflow Start DSPE-PEG(2000)-Amine Liposome Formulation Conjugation Covalent Conjugation of Targeting Ligand to Amine Group Start->Conjugation Targeted_Liposome Targeted Liposome Conjugation->Targeted_Liposome Systemic_Admin Systemic Administration Targeted_Liposome->Systemic_Admin Circulation Prolonged Circulation (Stealth Effect) Systemic_Admin->Circulation Target_Recognition Recognition and Binding to Target Cell Receptors Circulation->Target_Recognition Internalization Cellular Internalization (Endocytosis) Target_Recognition->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Workflow for targeted drug delivery using amine-functionalized liposomes.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_evaluation In Vitro & In Vivo Evaluation Preparation Liposome Preparation (Thin-Film Hydration) Size_Zeta Size & Zeta Potential Analysis (DLS) Preparation->Size_Zeta Encapsulation Encapsulation Efficiency Preparation->Encapsulation Release In Vitro Drug Release Size_Zeta->Release Encapsulation->Release Uptake Cellular Uptake Release->Uptake Efficacy In Vivo Efficacy Uptake->Efficacy

General experimental workflow for developing and evaluating DSPE-PEG(2000)-Amine liposomes.

Conclusion

DSPE-PEG(2000)-Amine is a critical component in the design of modern liposomal drug delivery systems. Its ability to confer stealth properties, thereby prolonging circulation time, and to provide a platform for active targeting through surface functionalization has revolutionized the field. A thorough understanding of its mechanism of action, supported by robust experimental characterization, is essential for the rational design and development of effective and safe nanomedicines. This guide provides a foundational framework for researchers and professionals working to harness the full potential of DSPE-PEG(2000)-Amine in their liposomal formulations.

References

The Pivotal Role of the Amine Group in DSPE-PEG(2000)-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalized lipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine), is a cornerstone in the development of advanced drug delivery systems. Its unique tripartite structure, consisting of a lipid anchor, a hydrophilic spacer, and a reactive terminal group, offers a versatile platform for the creation of sophisticated nanocarriers. This technical guide delves into the core functionalities of DSPE-PEG(2000)-Amine, with a particular focus on the indispensable role of its terminal amine group in the surface engineering of nanoparticles for targeted therapies and diagnostics.

Core Components and Their Functions

DSPE-PEG(2000)-Amine is an amphiphilic molecule with three key components that dictate its utility in nanoparticle formulations:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid acts as the hydrophobic anchor.[1] Its two saturated 18-carbon stearoyl chains readily intercalate into the lipid bilayer of liposomes and other lipid-based nanoparticles, ensuring stable incorporation of the entire molecule into the nanocarrier structure.[1]

  • Polyethylene Glycol (PEG) 2000: The PEG moiety is a highly flexible, hydrophilic polymer with a molecular weight of approximately 2000 Daltons. It forms a hydrated layer on the surface of the nanoparticle, which provides several key advantages:

    • Steric Stabilization: The PEG layer creates a physical barrier that prevents the aggregation of nanoparticles, enhancing their colloidal stability.[2]

    • "Stealth" Properties: This hydrophilic shield reduces the opsonization of nanoparticles by plasma proteins, thereby enabling them to evade recognition and clearance by the mononuclear phagocyte system (MPS).[2][3] This leads to a significantly prolonged circulation half-life in the bloodstream, increasing the probability of the nanoparticle reaching its target site.[2][4]

  • Terminal Amine Group (-NH2): This primary amine is the reactive handle of the molecule.[1] It serves as a versatile conjugation point for a wide array of molecules, allowing for the surface functionalization of nanoparticles.[1] This capability is central to the development of targeted drug delivery systems, diagnostic imaging agents, and other advanced nanomedicines.[5]

The Amine Group: A Gateway to Targeted Nanoparticles

The terminal primary amine group of DSPE-PEG(2000)-Amine is the key to unlocking the potential of nanoparticles for targeted applications. Its reactivity allows for the covalent attachment of various ligands that can direct the nanocarrier to specific cells, tissues, or subcellular compartments.[1]

Bioconjugation Chemistries

The most common and straightforward method for conjugating ligands to the amine group is through the formation of a stable amide bond.[6][7] This is typically achieved by reacting the amine group with an N-hydroxysuccinimide (NHS) ester-activated molecule.[6][7] The nucleophilic amine attacks the carbonyl group of the NHS ester, leading to the formation of a robust amide linkage and the release of the NHS group.[6][7]

This versatile chemistry enables the attachment of a wide range of targeting moieties, including:

  • Peptides and Proteins: Targeting peptides, such as RGD (arginine-glycine-aspartic acid), can be conjugated to direct nanoparticles to cells overexpressing specific integrins.[8] Antibodies or antibody fragments can be attached to target specific cell surface antigens.

  • Aptamers: These single-stranded nucleic acid molecules can be selected to bind with high affinity and specificity to a wide range of targets.

  • Small Molecules: Ligands like folic acid can be conjugated to target cancer cells that overexpress the folate receptor.[9]

  • Imaging Agents: Fluorescent dyes or contrast agents can be attached for in vivo imaging and diagnostic applications.[5]

Impact on Nanoparticle Properties: Quantitative Data

The incorporation of DSPE-PEG(2000)-Amine and its subsequent conjugation with targeting ligands can influence the physicochemical properties of nanoparticles. The following tables summarize representative data on how the composition of nanoparticles containing PEGylated lipids affects their size, polydispersity index (PDI), and zeta potential.

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000/Soluplus (10:1 w/w)36.50.900-28.5[10][11]
DSPE-PEG2000/Soluplus (5:1 w/w)80.80.644-29.2[10]
DSPE-PEG2000/Soluplus (4:1 w/w)128.10.295-28.1[10]
DSPE-PEG2000/Soluplus (1:1 w/w)116.60.112-13.7[10]
CPT-11/DSPE-mPEG2000 Micelles15.1 ± 0.8--4.6 ± 1.3[12]
FormulationEncapsulation Efficiency (%)Reference
CPT-11/DSPE-mPEG2000 Micelles90.0 ± 1.0[12]
Folate-PEG-DSPE nanoparticles for docetaxel> 90[8]
9-NC loaded FA-PEG-DSPE/MPEG-DSPE micelles97.6[8]
CSL3/DSPE-PEG LNPs for siRNA~80[13]

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and functionalization of nanoparticles using DSPE-PEG(2000)-Amine. Below are protocols for key experimental procedures.

Protocol 1: Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes incorporating DSPE-PEG(2000)-Amine.[14]

Materials:

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratios of DSPC, cholesterol, and DSPE-PEG(2000)-Amine in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Load the MLV suspension into a gas-tight syringe and pass it through a polycarbonate membrane with a specific pore size (e.g., 100 nm) housed in an extruder assembly.

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of small unilamellar vesicles (SUVs).[14]

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The final liposome suspension should be stored at 4°C.

Protocol 2: Conjugation of a Peptide to DSPE-PEG(2000)-Amine via NHS Ester Chemistry

This protocol outlines the steps for conjugating a peptide containing a primary amine to an NHS-ester activated DSPE-PEG derivative. A similar principle applies when starting with DSPE-PEG(2000)-Amine and an NHS-ester activated peptide.

Materials:

  • DSPE-PEG(2000)-NHS (or DSPE-PEG(2000)-Amine and an NHS-ester activated peptide)

  • Peptide with a primary amine

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the DSPE-PEG(2000)-NHS in anhydrous DMSO or DMF immediately before use to prevent hydrolysis of the NHS ester.[15]

    • Dissolve the amine-containing peptide in the reaction buffer.

  • Conjugation Reaction:

    • Add the DSPE-PEG(2000)-NHS solution to the peptide solution with gentle stirring. A typical molar excess of the NHS-ester is used to drive the reaction to completion.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically.

  • Quenching:

    • Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to react with any unreacted NHS esters.

  • Purification:

    • Remove the unreacted peptide, lipid, and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation using techniques such as MALDI-TOF mass spectrometry or HPLC.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex processes involved in the creation and application of functionalized nanoparticles.

G cluster_prep Liposome Preparation Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Characterization Characterization Extrusion->Characterization DLS

Workflow for Liposome Preparation.

G cluster_func Surface Functionalization DSPE-PEG-Amine Liposome DSPE-PEG-Amine Liposome Conjugation Reaction Conjugation Reaction DSPE-PEG-Amine Liposome->Conjugation Reaction NHS-Ester Activated Ligand NHS-Ester Activated Ligand NHS-Ester Activated Ligand->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Dialysis/SEC Targeted Liposome Targeted Liposome Purification->Targeted Liposome G cluster_pathway Targeted Uptake Pathway Targeted Liposome Targeted Liposome Receptor Binding Receptor Binding Targeted Liposome->Receptor Binding Ligand-Receptor Interaction Cell Membrane Cell Membrane Endocytosis Endocytosis Receptor Binding->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release Endosomal Escape Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

References

In-Depth Technical Guide: Critical Micelle Concentration of DSPE-PEG(2000)-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine). Due to the limited availability of direct experimental data for the amine-terminated variant, this document focuses on the well-characterized parent molecule, DSPE-PEG(2000), and provides a scientifically grounded discussion on the expected influence of the terminal amine group on micellization.

Core Concepts: Understanding the Critical Micelle Concentration

The critical micelle concentration is a fundamental parameter of amphiphilic molecules like DSPE-PEG(2000)-Amine. It represents the concentration at which individual lipid molecules (unimers) in an aqueous solution begin to self-assemble into thermodynamically stable, colloidal aggregates known as micelles. This process is driven by the hydrophobic effect, where the hydrophobic DSPE tails are sequestered from the aqueous environment into the micellar core, while the hydrophilic PEG chains form a protective corona at the micelle-water interface. The CMC is a critical indicator of the stability of micelles upon dilution; a lower CMC value signifies greater stability.

Quantitative Data on the CMC of DSPE-PEG(2000)

While specific CMC values for DSPE-PEG(2000)-Amine are not extensively reported in peer-reviewed literature, the CMC of the closely related DSPE-PEG(2000) has been determined under various conditions. This data serves as a crucial baseline for understanding the aggregation behavior of its amine-functionalized derivative.

CompoundSolvent/BufferMethodCritical Micelle Concentration (CMC)Reference
DSPE-PEG(2000)-Fluorescence Spectroscopy with Pyrene (B120774) Probe~1 µM (1 x 10⁻⁶ M)[1]
DSPE-PEG(2000)Pure WaterFluorescence Spectroscopy with DPH Probe10-20 µM[2][3]
DSPE-PEG(2000)HEPES Buffered SalineFluorescence Spectroscopy with DPH Probe0.5-1.0 µM[2][3]
DSPE-PEG(2000)Aqueous DispersionSpectrofluorimetry with Pyrene Probe18 µM (1.8 x 10⁻⁵ mol L⁻¹)[4]
DSPE-PEG with various PEG lengths-Fluorescence Probe0.5-1.5 µM[5]

The significant difference in the CMC of DSPE-PEG(2000) between pure water and buffered saline highlights the influence of ionic strength on micelle formation. The presence of salts in the buffer screens the electrostatic repulsion between the negatively charged phosphate (B84403) groups of the DSPE, thereby favoring micellization and lowering the CMC.[2]

The Influence of the Terminal Amine Group on CMC

The terminal amine group of DSPE-PEG(2000)-Amine introduces a pH-responsive element to the hydrophilic PEG chain. The protonation state of this amine group, which is dependent on the pH of the surrounding medium, is expected to have a significant impact on the CMC.

At neutral and acidic pH (below the pKa of the primary amine, which is typically around 9-10), the terminal amine group will be protonated (-NH3+), imparting a positive charge to the terminus of the PEG chain. This positive charge will introduce electrostatic repulsion between the head groups of the DSPE-PEG(2000)-Amine molecules. This repulsion will oppose the hydrophobic forces driving micellization, leading to a higher CMC compared to the non-functionalized DSPE-PEG(2000) under similar conditions.

Conversely, at alkaline pH (above the pKa), the amine group will be deprotonated and neutral (-NH2). In this state, the electrostatic repulsion between the head groups will be diminished, and the CMC is expected to be closer to that of the non-functionalized DSPE-PEG(2000).

Expected Influence of pH on the CMC of DSPE-PEG(2000)-Amine cluster_acidic Acidic to Neutral pH (pH < pKa) cluster_alkaline Alkaline pH (pH > pKa) Acidic_State Protonated Amine (-NH3+) Acidic_Effect Increased Electrostatic Repulsion between Head Groups Acidic_State->Acidic_Effect Acidic_Result Higher CMC Acidic_Effect->Acidic_Result Alkaline_State Deprotonated Amine (-NH2) Alkaline_Effect Reduced Electrostatic Repulsion between Head Groups Alkaline_State->Alkaline_Effect Alkaline_Result Lower CMC (approaching that of DSPE-PEG(2000)) Alkaline_Effect->Alkaline_Result pH_Change pH of Aqueous Medium pH_Change->Acidic_State < pKa pH_Change->Alkaline_State > pKa

Caption: Logical relationship of pH's influence on DSPE-PEG(2000)-Amine's CMC.

Experimental Protocol: CMC Determination by Fluorescence Spectroscopy using a Pyrene Probe

Fluorescence spectroscopy is a highly sensitive and widely used method for determining the CMC of surfactants and lipids. The hydrophobic fluorescent probe, pyrene, exhibits a characteristic change in its emission spectrum upon partitioning from a polar aqueous environment to the nonpolar, hydrophobic core of a micelle. This protocol outlines the steps for determining the CMC of DSPE-PEG(2000)-Amine.

Materials:

  • DSPE-PEG(2000)-Amine

  • Pyrene

  • High-purity water (e.g., Milli-Q)

  • Buffer of choice (e.g., Phosphate Buffered Saline - PBS, HEPES)

  • Spectrofluorometer

  • Volumetric flasks and pipettes

  • Small glass vials with caps

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DSPE-PEG(2000)-Amine in the desired aqueous medium (high-purity water or buffer) at a concentration well above the expected CMC (e.g., 1 mg/mL).

    • Prepare a stock solution of pyrene in a volatile organic solvent such as acetone (B3395972) or methanol (B129727) at a concentration of approximately 1 x 10⁻³ M.

  • Sample Preparation:

    • Prepare a series of dilutions of the DSPE-PEG(2000)-Amine stock solution in the same aqueous medium. The concentration range should span from well below to well above the expected CMC (e.g., from 1 x 10⁻⁷ M to 1 x 10⁻³ M).

    • To a series of clean, dry glass vials, add a small, fixed aliquot of the pyrene stock solution.

    • Evaporate the organic solvent completely by passing a gentle stream of nitrogen gas over the solution or by leaving the vials in a fume hood overnight. A thin film of pyrene should remain at the bottom of each vial. The final concentration of pyrene in the samples should be very low, typically around 1 x 10⁻⁶ M, to avoid excimer formation.

    • Add a fixed volume of each DSPE-PEG(2000)-Amine dilution to the vials containing the pyrene film.

    • Cap the vials and allow the solutions to equilibrate overnight at a constant temperature, protected from light, to ensure the complete partitioning of pyrene into the micelles.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to 334 nm.

    • Record the emission spectra of each sample from 350 nm to 500 nm.

    • Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which typically appear around 373 nm and 384 nm, respectively.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities of the third and first peaks (I₃/I₁).

    • Plot the I₃/I₁ ratio as a function of the logarithm of the DSPE-PEG(2000)-Amine concentration.

    • The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by taking the derivative of the curve or by the intersection of the two linear portions of the plot representing the pre-micellar and post-micellar regions.

Experimental Workflow for CMC Determination prep_stocks Prepare Stock Solutions (DSPE-PEG(2000)-Amine and Pyrene) prep_samples Prepare Serial Dilutions of Lipid and Equilibrate with Pyrene Film prep_stocks->prep_samples measure_fluorescence Measure Fluorescence Emission Spectra (Excitation at 334 nm) prep_samples->measure_fluorescence analyze_data Calculate I3/I1 Ratio and Plot against log(Concentration) measure_fluorescence->analyze_data determine_cmc Determine CMC from Inflection Point of the Sigmoidal Curve analyze_data->determine_cmc

Caption: Workflow for determining the CMC using fluorescence spectroscopy.

Conclusion and Future Directions

This technical guide has summarized the available data on the critical micelle concentration of DSPE-PEG(2000) and provided a detailed protocol for its experimental determination. While a definitive CMC value for DSPE-PEG(2000)-Amine remains to be experimentally determined and published, the provided information allows researchers to make informed estimations based on the behavior of the parent molecule and the fundamental principles of physical chemistry. The pH-dependent charge of the terminal amine group is a key factor that must be considered in the design and application of drug delivery systems based on this lipid. Further studies are warranted to precisely quantify the CMC of DSPE-PEG(2000)-Amine under various pH and ionic strength conditions to facilitate its optimal use in the development of advanced nanomedicines.

References

An In-Depth Technical Guide to DSPE-PEG(2000)-Amine for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a cornerstone of modern drug delivery systems, particularly in the formulation of nanoparticles for therapeutic applications. This amphiphilic polymer is a synthetic phospholipid modified with a polyethylene (B3416737) glycol (PEG) spacer and a terminal primary amine group.[1] Its unique tripartite structure provides a versatile platform for creating advanced drug carriers like liposomes and lipid nanoparticles (LNPs).[1] The DSPE component serves as a hydrophobic lipid anchor, embedding the molecule within the nanoparticle's lipid bilayer.[2] The PEG(2000) chain acts as a hydrophilic, flexible spacer that confers "stealth" characteristics, enhancing systemic circulation time.[3][4] Critically, the terminal amine group provides a reactive handle for the covalent attachment of various molecules, enabling the development of targeted and multifunctional nanomedicines.[2][5] This guide offers a technical overview of DSPE-PEG(2000)-Amine, focusing on its properties, experimental applications, and the biological pathways it influences.

Section 1: Core Concepts and Physicochemical Properties

DSPE-PEG(2000)-Amine is prized for its well-defined structure, which translates to predictable behavior in formulation and biological systems. The distearoyl (18:0) lipid chains of the DSPE anchor provide high stability due to their saturated nature, while the PEG chain, with an average molecular weight of 2000 Daltons, offers an optimal balance of stealth properties and nanoparticle stability.[4][6] The terminal amine group is the key to its utility in creating targeted systems, allowing for straightforward conjugation chemistry.[7]

Table 1: Physicochemical Properties of DSPE-PEG(2000)-Amine

Property Value Source(s)
Synonyms 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] [2]
DSPE-PEG-NH2, MW 2000 [8]
CAS Number 474922-26-4 [2][7][8]
Average Molecular Weight ~2790.52 g/mol (Varies with PEG polydispersity) [2]
Molecular Formula C132H266N3O54P (Representative) [2]
Appearance White to off-white crystalline solid [8][9]
Purity ≥95-99% [2][7][9]
Solubility Soluble in organic solvents such as ethanol (B145695) (~20 mg/mL) and chloroform (B151607). Forms micelles in aqueous media. [2][9]

| Storage Conditions | -20°C, protect from light and moisture. |[2][8][9] |

Section 2: Role and Application in Drug Delivery Systems

The primary function of DSPE-PEG(2000)-Amine in drug delivery is to serve as a versatile surface-modifying agent for lipid-based nanoparticles. Its incorporation into formulations imparts several critical advantages.

The "Stealth" Effect and Prolonged Circulation: The hydrophilic and flexible PEG chains form a protective layer on the nanoparticle surface. This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by phagocytic cells of the reticuloendothelial system (RES), such as macrophages in the liver and spleen.[10][11] By reducing opsonization, PEGylation significantly prolongs the circulation half-life of the nanocarrier, allowing for greater accumulation in target tissues, particularly tumors, via the Enhanced Permeability and Retention (EPR) effect.[3][4]

G cluster_0 Uncoated Nanoparticle cluster_1 DSPE-PEG-Amine Coated Nanoparticle uncoated_np NP opsonin Opsonin opsonin->uncoated_np Protein Adsorption macrophage Macrophage macrophage->uncoated_np Rapid Phagocytosis peg_np PEG-NP macrophage2 Macrophage opsonin2 Opsonin opsonin2->peg_np Reduced Adsorption label_evasion Evades Phagocytosis, Prolonged Circulation

Diagram 1: The "Stealth" effect of PEGylation on nanoparticles.

Targeted Drug Delivery via Amine Functionalization: The terminal primary amine is a nucleophilic group that can readily react with various electrophilic moieties to form stable covalent bonds. A common and efficient strategy is its reaction with N-hydroxysuccinimide (NHS) esters to form a stable amide linkage.[5] This allows for the conjugation of targeting ligands—such as antibodies, peptides, or aptamers—to the nanoparticle surface. These ligands can then bind to specific receptors overexpressed on diseased cells, enhancing cellular uptake and delivering the therapeutic payload with high precision while minimizing off-target effects.[4][7]

G start Nanoparticle with Surface DSPE-PEG-Amine process Bioconjugation Reaction (e.g., PBS buffer, pH 7.4-8.0) start->process ligand Targeting Ligand with NHS-Ester Group ligand->process product Targeted Nanoparticle process->product Forms Stable Amide Bond byproduct NHS Byproduct process->byproduct

Diagram 2: General workflow for ligand conjugation to DSPE-PEG-Amine.

Section 3: Key Experimental Protocols

This section provides standardized, foundational protocols for researchers beginning to work with DSPE-PEG(2000)-Amine.

Protocol 1: Liposome (B1194612) Formulation via Thin-Film Hydration The thin-film hydration method is a robust and widely used technique for preparing liposomes.[12]

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids in an organic solvent (e.g., chloroform or a chloroform:methanol mixture). An example lipid composition is provided in Table 2.

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator. This will form a thin, uniform lipid film on the inner surface of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

  • Size Reduction (Homogenization): To obtain a uniform size distribution, the resulting multilamellar vesicles are typically downsized. This can be achieved by probe sonication or, more commonly, by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Table 2: Example Lipid Composition for Targeted Liposomes

Lipid Component Molar Ratio (%) Purpose
DSPC 55% Main structural lipid (high stability)
Cholesterol 40% Stabilizes the lipid bilayer

| DSPE-PEG(2000)-Amine | 5% | Stealth coating and conjugation point |

Protocol 2: Surface Functionalization with a Targeting Peptide This protocol outlines the conjugation of an NHS-ester-activated peptide to the amine-functionalized liposomes prepared above.

  • Reagent Preparation: Dissolve the NHS-ester peptide in a suitable buffer, such as DMSO, to create a stock solution. The liposome formulation should be in a buffer with a pH of 7.4-8.0 to ensure the primary amine is deprotonated and reactive.

  • Conjugation Reaction: Add the peptide stock solution to the liposome suspension at a specific molar ratio (e.g., 10:1 peptide to DSPE-PEG-Amine).

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Purification: Remove unconjugated peptide and other reactants. This is typically achieved by dialysis against the formulation buffer using a membrane with a high molecular weight cutoff (e.g., 10 kDa) or by size exclusion chromatography.[13]

Protocol 3: Characterization of Functionalized Nanoparticles Proper characterization is essential to ensure the quality and consistency of the nanoparticle formulation.

Table 3: Key Characterization Parameters and Methodologies

Parameter Method Expected Outcome for a Successful Formulation
Hydrodynamic Diameter & Polydispersity Index (PDI) Dynamic Light Scattering (DLS) Diameter typically 80-150 nm. PDI < 0.2 indicates a monodisperse population.[3]
Surface Charge (Zeta Potential) Electrophoretic Light Scattering (ELS) Slightly negative or near-neutral due to the PEG shield. A significant change post-conjugation can indicate success.[3]
Morphology Transmission Electron Microscopy (TEM) Visualization of spherical, unilamellar vesicles.[12]

| Conjugation Efficiency | Spectroscopic Assays (e.g., BCA for proteins) or Chromatography (HPLC) | Quantifies the amount of ligand successfully attached to the nanoparticle surface. |

Section 4: Cellular Interaction and Intracellular Fate

Understanding how DSPE-PEG(2000)-Amine-modified nanoparticles interact with cells is crucial for designing effective therapies.

Mechanisms of Cellular Uptake: While the PEG layer reduces non-specific uptake, nanoparticles functionalized with targeting ligands are internalized primarily through receptor-mediated endocytosis.[10] Upon binding of the ligand to its cell-surface receptor, the cell membrane invaginates to form a vesicle that engulfs the nanoparticle. The specific endocytic pathway can vary but often involves clathrin-mediated endocytosis.[3][14]

Intracellular Trafficking and Endosomal Escape: Once internalized, the nanoparticle is enclosed within an early endosome. This endosome matures, and its internal pH drops. For the therapeutic payload to reach its site of action in the cytosol or nucleus, the nanoparticle must escape the endosome before it fuses with a lysosome, where harsh enzymes would degrade the cargo.[11] This "endosomal escape" is a major bottleneck in drug delivery. The design of the nanoparticle and its payload can be modified to include components that facilitate this escape, such as pH-responsive lipids or fusogenic peptides.

G cluster_cell Intracellular Space cluster_escape cluster_membrane early_endosome Early Endosome (pH ~6.5) late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5) late_endosome->lysosome Fusion escape Endosomal Escape late_endosome->escape Release cytosol Cytosol lysosome->cytosol Cargo Degradation escape->cytosol np Targeted Nanoparticle receptor Receptor np->receptor Binding pit Clathrin-coated Pit receptor->pit Clustering pit->early_endosome Internalization

Diagram 3: Cellular uptake and intracellular trafficking pathways.

Conclusion: DSPE-PEG(2000)-Amine is an enabling technology in the field of drug delivery. Its well-defined amphiphilic structure, combined with the steric shielding properties of PEG and the reactive potential of a terminal amine, provides a powerful and flexible platform for nanoparticle formulation. By facilitating prolonged circulation and offering a straightforward method for attaching targeting moieties, it allows researchers to design sophisticated nanocarriers that can deliver therapeutic agents with improved efficacy and reduced toxicity. A thorough understanding of its properties and the experimental methodologies for its use is fundamental for any scientist or developer working at the forefront of nanomedicine.

References

A Technical Guide to PEGylation with DSPE-PEG(2000)-Amine: Core Principles and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of PEGylation utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine). This versatile phospholipid-polymer conjugate is a cornerstone in the development of advanced drug delivery systems, offering profound benefits in enhancing the therapeutic efficacy of a wide range of molecules. This document provides a comprehensive overview of its structure and function, detailed experimental protocols, and quantitative data to support researchers in their drug development endeavors.

Core Concepts of DSPE-PEG(2000)-Amine PEGylation

DSPE-PEG(2000)-Amine is a heterobifunctional molecule that plays a crucial role in the surface functionalization of liposomes and lipid nanoparticles.[1] Its unique structure is comprised of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A hydrophobic lipid anchor with two saturated 18-carbon stearoyl chains. This portion of the molecule readily inserts into the lipid bilayer of nanoparticles, ensuring stable incorporation.[2] The high phase transition temperature of DSPE contributes to the formation of rigid and stable lipid bilayers, which are essential for protecting encapsulated therapeutic agents and enabling controlled drug release.[2]

  • Polyethylene Glycol (PEG) 2000: A hydrophilic polymer chain with an average molecular weight of 2000 Daltons.[1] The PEG moiety forms a "stealth" coating on the nanoparticle surface, which sterically hinders the adsorption of opsonin proteins. This evasion of the mononuclear phagocyte system prolongs the circulation time of the nanocarrier in the bloodstream, a critical factor for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2][3]

  • Terminal Amine Group (-NH2): A reactive primary amine at the distal end of the PEG chain. This functional group serves as a versatile handle for the covalent attachment of various molecules, including targeting ligands (antibodies, peptides), imaging agents, and other functional moieties.[1] This allows for the customization of nanoparticles for specific therapeutic applications.

The process of incorporating DSPE-PEG(2000)-Amine into a nanoparticle formulation and subsequently conjugating a molecule to its amine terminus is a cornerstone of modern nanomedicine design.

Physicochemical Properties and Characterization

The physicochemical properties of nanoparticles formulated with DSPE-PEG(2000)-Amine are critical determinants of their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

DSPE-PEG2000:Soluplus Ratio (w/w)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
10:136.5-28.50.900
5:180.8-29.20.644
4:1128.1-28.10.295
1:1116.6-13.70.112
DSPE-PEG2000 alone52.0-38.00.952
Soluplus alone61.8-11.10.095

Table 1: Example data for nanoparticles prepared using DSPE-PEG2000 and Soluplus at various weight ratios, demonstrating how formulation affects size and zeta potential.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPE-PEG(2000)-Amine.

Liposome Formulation using the Lipid Film Hydration Method

This protocol describes the formation of empty liposomes containing DSPE-PEG(2000)-Amine.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Amine

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired molar ratios of DSPC, cholesterol, and DSPE-PEG(2000)-Amine in chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Film Hydration: Hydrate the lipid film with the hydration buffer by rotating the flask in a water bath set above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

G cluster_prep Liposome Preparation Lipid Dissolution 1. Dissolve Lipids in Organic Solvent Film Formation 2. Evaporate Solvent to Form Lipid Film Lipid Dissolution->Film Formation Film Hydration 3. Hydrate Film with Aqueous Buffer Film Formation->Film Hydration Size Extrusion 4. Extrude to Form Unilamellar Vesicles Film Hydration->Size Extrusion

Liposome formulation workflow.

Conjugation of a Targeting Ligand via NHS Ester Chemistry

This protocol details the conjugation of a molecule containing a primary amine to DSPE-PEG(2000)-NHS (an activated form of DSPE-PEG). The principle is directly applicable to reacting an NHS-ester activated molecule with the amine on DSPE-PEG(2000)-Amine.[5]

Materials:

  • DSPE-PEG(2000)-Amine

  • N-Hydroxysuccinimide (NHS) ester of the targeting ligand

  • Reaction buffer (e.g., PBS pH 7.4-8.0)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Reaction Setup: Dissolve the DSPE-PEG(2000)-Amine and the NHS ester of the targeting ligand in the reaction buffer. The molar ratio of the reactants should be optimized for the specific application.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours) with gentle stirring. The primary amine on the DSPE-PEG(2000)-Amine will nucleophilically attack the NHS ester, forming a stable amide bond and releasing NHS.[6]

  • Purification: Remove the unreacted ligand and byproducts by a suitable purification method, such as size exclusion chromatography (SEC) or dialysis.[7] SEC separates molecules based on their size, with the larger PEGylated conjugate eluting before the smaller, unreacted components.[7]

G DSPE_PEG_Amine DSPE-PEG(2000)-Amine Reaction Nucleophilic Attack (pH 7-9) DSPE_PEG_Amine->Reaction Ligand_NHS Targeting Ligand with NHS Ester Ligand_NHS->Reaction Conjugate DSPE-PEG-Ligand (Stable Amide Bond) Reaction->Conjugate NHS_byproduct NHS (byproduct) Reaction->NHS_byproduct

NHS ester conjugation pathway.

Characterization of PEGylated Nanoparticles

3.3.1. Particle Size and Zeta Potential Measurement

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of nanoparticles. Zeta potential measurement determines the surface charge, which is an indicator of colloidal stability.[2]

  • Protocol:

    • Dilute the nanoparticle suspension in an appropriate buffer to avoid multiple scattering effects.

    • Transfer the sample to a suitable cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter, PDI, and zeta potential.[8]

3.3.2. Quantification of PEGylation

  • Principle: The extent of PEGylation can be indirectly quantified by measuring the reduction in free primary amines on the nanoparticle surface after conjugation. The trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method for this purpose.[9]

  • Protocol:

    • React both the unconjugated (amine-functionalized) and conjugated nanoparticles with TNBS reagent.

    • Measure the absorbance of the resulting colored product at the appropriate wavelength.

    • A decrease in absorbance in the conjugated sample compared to the unconjugated control indicates successful PEGylation. The degree of PEGylation can be estimated by comparing the reduction in free amines.[9]

Purification of PEGylated Conjugates

The removal of unreacted PEG and other byproducts is a critical step in the production of a pure PEGylated product. Several chromatographic techniques are commonly employed.

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic radius (size)Efficient removal of low molecular weight byproducts and unreacted PEG.[7][]May not separate PEGylated species with similar sizes.
Ion Exchange Chromatography (IEX) Net chargeHigh capacity and selectivity; can separate positional isomers if PEGylation alters the net charge.[][11]Only effective if there is a significant change in the isoelectric point (pI) upon PEGylation.[7]
Reversed-Phase Chromatography (RP-HPLC) HydrophobicityHigh resolution; can separate species with different degrees of PEGylation.[7][]Can be denaturing for some proteins.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityCan be a good supplementary method to IEX.[]Relatively low capacity and resolution.[]

Conclusion

DSPE-PEG(2000)-Amine is a powerful and versatile tool in the field of drug delivery. Its unique tripartite structure allows for stable incorporation into lipid-based nanocarriers, provides a "stealth" shield for extended circulation, and offers a reactive handle for the attachment of targeting moieties. A thorough understanding of the principles of PEGylation with this reagent, coupled with robust experimental protocols for formulation, conjugation, and characterization, is essential for the successful development of next-generation nanomedicines. This guide provides a foundational framework to aid researchers in harnessing the full potential of DSPE-PEG(2000)-Amine in their therapeutic innovations.

References

A Comprehensive Technical Guide to the Solubility and Stability of DSPE-PEG(2000)-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine). This functionalized lipid is a critical component in the development of drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs) for therapeutic and diagnostic applications. Understanding its physicochemical properties is paramount for successful formulation design and ensuring the efficacy and safety of the final product.

Solubility Profile

The solubility of DSPE-PEG(2000)-Amine is dictated by its amphiphilic nature, possessing a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal amine group. This structure allows for its dispersion in aqueous media and solubility in certain organic solvents.

Organic Solvents

DSPE-PEG(2000)-Amine exhibits good solubility in a range of organic solvents, which is essential for its initial handling and the preparation of lipid stock solutions. The table below summarizes the reported solubility data.

SolventConcentration (mg/mL)Remarks
Ethanol~20[1][2]May require sonication for complete dissolution.[3]
Dimethylformamide (DMF)~11[1][2]
Chloroform:Methanol (85:15 v/v)5[4]
Dimethyl Sulfoxide (DMSO)~7.14[3]Requires sonication and warming to 60°C.[3] One source reports insolubility, which may depend on the specific salt form of the lipid.[4]
Aqueous Media

The hydrophilic PEG chain enhances the dispersibility of DSPE-PEG(2000)-Amine in aqueous solutions, a critical factor for its use in biomedical applications.[4] While it does not form a true solution in the traditional sense, it self-assembles into micelles above its critical micelle concentration (CMC) to form stable colloidal suspensions. The terminal amine group provides a positive charge under certain pH conditions, further influencing its behavior in aqueous environments.

Stability Profile

The stability of DSPE-PEG(2000)-Amine is a critical parameter that can impact the shelf-life of both the raw material and the final formulated product. The primary degradation pathway is the hydrolysis of the ester bonds in the DSPE anchor.

Storage and Handling

For long-term storage, DSPE-PEG(2000)-Amine should be kept at -20°C, where it can remain stable for at least one to four years.[1][4] It is important to protect the compound from moisture and light, as it is hygroscopic.[4] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation. When preparing stock solutions, it is recommended to use a solvent purged with an inert gas.[1]

Hydrolytic Degradation

The ester linkages in the phospholipid backbone of DSPE-PEG(2000)-Amine are susceptible to hydrolysis. This degradation is significantly accelerated by acidic conditions and elevated temperatures.[5] The hydrolysis products, lysolipids and free fatty acids, can compromise the integrity of lipid-based formulations, leading to changes in particle size, drug leakage, and altered pharmacokinetic profiles.[6][7]

The following diagram illustrates the factors influencing the hydrolytic degradation of DSPE-PEG(2000)-Amine.

Factors Affecting DSPE-PEG(2000)-Amine Hydrolysis cluster_factors Influencing Factors DSPE_PEG_Amine DSPE-PEG(2000)-Amine (Ester Linkages) Hydrolysis Hydrolysis DSPE_PEG_Amine->Hydrolysis Degradation_Products Lysolipid + Fatty Acid Hydrolysis->Degradation_Products High_Temperature High Temperature High_Temperature->Hydrolysis Accelerates Acidic_pH Acidic pH Acidic_pH->Hydrolysis Accelerates Aqueous_Environment Aqueous Environment Aqueous_Environment->Hydrolysis Enables

Caption: Factors influencing the hydrolytic degradation of DSPE-PEG(2000)-Amine.

Thermal Stability

A study on DSPE-PEG(2000) micelles, a structurally similar compound, revealed a melting transition of the lipid core at approximately 12.8°C.[8] Below this temperature, the lipid core is in a more stable "glassy" phase. This suggests that storing formulations containing DSPE-PEG(2000)-Amine at refrigerated temperatures (e.g., 2-8°C) may enhance their physical stability.

Experimental Protocols

The following section outlines general experimental methodologies for assessing the solubility and stability of DSPE-PEG(2000)-Amine. These protocols should be adapted based on the specific requirements of the research.

Solubility Determination

A common method to determine the solubility of DSPE-PEG(2000)-Amine in a given solvent is the shake-flask method.

Solubility Determination Workflow Start Start Add_Excess Add excess DSPE-PEG-Amine to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Separate Separate undissolved solid (centrifugation/filtration) Equilibrate->Separate Analyze Analyze supernatant (e.g., HPLC-CAD, LC-MS) Separate->Analyze Calculate Calculate concentration Analyze->Calculate End End Calculate->End

Caption: A typical workflow for determining the solubility of DSPE-PEG(2000)-Amine.

  • Preparation: Add an excess amount of DSPE-PEG(2000)-Amine to a known volume of the solvent of interest in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved lipid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved DSPE-PEG(2000)-Amine in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability Assessment (Hydrolysis)

To evaluate the hydrolytic stability, DSPE-PEG(2000)-Amine is incubated in aqueous buffers of different pH values at various temperatures. The extent of degradation is then monitored over time.

  • Sample Preparation: Dissolve a known concentration of DSPE-PEG(2000)-Amine in the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 5.0).

  • Incubation: Store the samples at controlled temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At predetermined time points, withdraw aliquots of the samples.

  • Quantification of Degradation: Analyze the samples for the presence of the parent DSPE-PEG(2000)-Amine and its hydrolysis products (lysolipid and fatty acid) using a stability-indicating analytical method like LC-MS.

  • Data Analysis: Plot the concentration of the remaining DSPE-PEG(2000)-Amine against time to determine the degradation kinetics.

References

The Pivotal Role of the DSPE Anchor in Lipid Nanoparticle Functionality: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of lipid nanoparticles (LNPs) has revolutionized the field of drug delivery, particularly for nucleic acid-based therapeutics. The success of these delivery systems hinges on the careful selection and optimization of their lipid components. Among these, the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor, commonly conjugated to polyethylene (B3416737) glycol (PEG), plays a critical and multifaceted role in determining the stability, pharmacokinetics, and cellular interactions of LNPs. This technical guide provides an in-depth exploration of the function of the DSPE anchor, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

The DSPE Anchor: A Foundation for Stability and Stealth

The DSPE molecule is a phospholipid characterized by two saturated 18-carbon stearoyl chains, which confer a high degree of rigidity and a high phase transition temperature. When incorporated into the lipid bilayer of an LNP, DSPE provides significant stability to the nanoparticle structure. In its most common application, DSPE is covalently linked to a PEG polymer (DSPE-PEG), a process known as PEGylation. This modification is fundamental to the in vivo performance of LNPs.

The primary function of the DSPE-PEG anchor is to create a hydrophilic protective layer, or "stealth" corona, on the surface of the LNP. This PEG shield sterically hinders the adsorption of opsonins, which are plasma proteins that mark nanoparticles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[] This "stealth" property endowed by the DSPE-PEG anchor is crucial for prolonging the circulation half-life of LNPs, thereby increasing the probability of them reaching their target tissues.[2][3]

The length of the acyl chains of the phospholipid anchor plays a significant role in the stability of the PEG layer. The C18 saturated chains of DSPE provide a strong and stable anchor within the lipid bilayer, leading to a more persistent PEG corona compared to anchors with shorter acyl chains (e.g., C14 DMG-PEG).[3][4] This prolonged retention of the PEG layer is directly correlated with increased blood circulation times.[4]

Quantitative Impact of DSPE-PEG on LNP Physicochemical Properties

The incorporation of DSPE-PEG and the choice of its chain length have a measurable impact on the critical quality attributes of LNPs. The following tables summarize quantitative data from various studies, highlighting these effects.

Table 1: Influence of DSPE-PEG on LNP Size and Zeta Potential

LNP Formulation ComponentHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000~116.6~0.112~ -13.7[5]
DSPE-PEG2000~125~0.147~ -35[6]
DSPE-PEG2000 (in solid lipid nanoparticles)~100--[7]
LNP with DSPE-PEG2k-Amine<90<0.21+5.3[]
LNP with DSPE-PEG2k-Carboxy-NHS<90<0.21-12.9[]
LNP with DSPE-PEG2k-Carboxylic acid<90<0.21-7.2[]

Table 2: Effect of DSPE Anchor Length on LNP Pharmacokinetics and Biodistribution

PEG-Lipid AnchorCirculation Half-lifeLiver AccumulationSpleen AccumulationReference
DSPE (C18)IncreasedDecreasedIncreased[4]
DMG (C14)DecreasedIncreasedDecreased[4]

Experimental Protocols for LNP Characterization

Accurate and reproducible characterization of LNPs is paramount for understanding the impact of the DSPE anchor and for ensuring formulation consistency. The following are detailed protocols for key experimental assays.

Measurement of Particle Size, Polydispersity Index (PDI), and Zeta Potential using Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter, size distribution, and surface charge of the LNPs.

Materials:

  • LNP suspension

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes for size and zeta potential measurements

Protocol:

  • Instrument Setup: Equilibrate the DLS instrument to 25°C.

  • Sample Preparation: Dilute the LNP suspension in the measurement buffer to a suitable concentration to avoid multiple scattering effects. A 1:100 dilution is often a good starting point.[9]

  • Size and PDI Measurement:

    • Transfer the diluted LNP suspension to a disposable sizing cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement using a He-Ne laser at a wavelength of 632 nm and a detection angle of 173°.

    • The instrument's software will calculate the Z-average diameter and PDI from the fluctuations in scattered light intensity.[6]

  • Zeta Potential Measurement:

    • Transfer the diluted LNP suspension to a disposable zeta potential cell.

    • Place the cell in the DLS instrument.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.[]

  • Data Analysis: Record the Z-average diameter (in nm), PDI (dimensionless), and zeta potential (in mV). A PDI value below 0.2 indicates a monodisperse and uniform population of LNPs.[6]

Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

Objective: To quantify the percentage of mRNA that is successfully encapsulated within the LNPs.

Materials:

  • LNP-mRNA suspension

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (1% v/v in TE buffer)

  • Quant-iT RiboGreen RNA reagent

  • Fluorometer or plate reader with appropriate filters (excitation ~485 nm, emission ~525 nm)

  • 96-well black plates

Protocol:

  • Standard Curve Preparation: Prepare a standard curve of the free mRNA of known concentrations in TE buffer.

  • Sample Preparation for Total mRNA:

    • In a well of the 96-well plate, add a known volume of the LNP-mRNA suspension.

    • Add Triton X-100 solution to lyse the LNPs and release the encapsulated mRNA. This will give the total mRNA concentration.[9][10]

  • Sample Preparation for Free (Unencapsulated) mRNA:

    • In a separate well, add the same volume of the intact LNP-mRNA suspension to TE buffer without the lysing agent. This will measure the amount of mRNA on the exterior of the LNPs.[9][10]

  • RiboGreen Addition: Add the RiboGreen reagent to all wells containing the standards and samples.

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.[11]

  • Fluorescence Measurement: Measure the fluorescence intensity using the fluorometer.

  • Calculation of Encapsulation Efficiency (EE):

    • Determine the concentration of total mRNA and free mRNA from the standard curve.

    • Calculate the EE using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100[9]

LNP Formulation via Thin-Film Hydration

Objective: To prepare LNPs using a common laboratory-scale method.

Materials:

  • Lipids (including DSPE-PEG)

  • Drug/cargo to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or extruder

Protocol:

  • Lipid Film Formation: Dissolve the lipids (including DSPE-PEG) and the lipophilic drug in an organic solvent in a round-bottom flask.[12]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[12]

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (which can contain a hydrophilic drug) and agitating the flask gently above the lipid's phase transition temperature. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[13]

  • Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication using a probe sonicator or extruded through polycarbonate membranes with defined pore sizes.[12]

Visualizing the Functional Impact of the DSPE Anchor

Graphviz diagrams are used below to illustrate key concepts related to the function of the DSPE anchor.

LNP Formulation and Characterization Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization A Lipid Dissolution (with DSPE-PEG) B Thin-Film Formation (Solvent Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Size Reduction (Sonication/Extrusion) C->D E DLS (Size, PDI, Zeta Potential) D->E F RiboGreen Assay (Encapsulation Efficiency) D->F G In Vitro/In Vivo Studies E->G F->G

Caption: A generalized workflow for the formulation and subsequent characterization of lipid nanoparticles.

Influence of DSPE Anchor Length on LNP In Vivo Fate

DSPE_Anchor_Fate cluster_dspe DSPE (C18) Anchor cluster_dmg Shorter (e.g., C14) Anchor DSPE Strong Anchor Retention PEG_Persistence Persistent PEG Corona DSPE->PEG_Persistence Opsonin_Repulsion Reduced Opsonization PEG_Persistence->Opsonin_Repulsion Long_Circulation Prolonged Circulation Half-Life Opsonin_Repulsion->Long_Circulation Spleen_Accumulation Increased Spleen Accumulation Long_Circulation->Spleen_Accumulation DMG Rapid Anchor Dissociation PEG_Shedding PEG Shedding DMG->PEG_Shedding Protein_Adsorption Increased Protein Adsorption (ApoE) PEG_Shedding->Protein_Adsorption Short_Circulation Short Circulation Half-Life Protein_Adsorption->Short_Circulation Liver_Uptake Enhanced Liver Uptake Short_Circulation->Liver_Uptake

Caption: The impact of the phospholipid anchor's acyl chain length on the in vivo behavior of LNPs.

Cellular Uptake and Endosomal Escape of DSPE-PEG LNPs

Cellular_Uptake_Escape cluster_extracellular Extracellular Space cluster_cellular Intracellular Space LNP DSPE-PEG LNP Endocytosis Endocytosis (Clathrin/Caveolae-mediated) LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape (Cargo Release) Late_Endosome->Endosomal_Escape pH-triggered membrane fusion Lysosome Lysosomal Degradation Late_Endosome->Lysosome Fusion Cytoplasm Cytoplasm (Therapeutic Effect) Endosomal_Escape->Cytoplasm

Caption: A simplified diagram of the cellular uptake and endosomal escape pathway for lipid nanoparticles.

The "PEG Dilemma" and the Role of the DSPE Anchor in Cellular Uptake

While the DSPE-PEG anchor is crucial for prolonging circulation, it can also present a barrier to cellular uptake and subsequent endosomal escape, a phenomenon often referred to as the "PEG dilemma".[14] The dense, hydrophilic PEG layer that prevents opsonization can also sterically hinder the interaction of the LNP with the cell membrane, which is a prerequisite for internalization.[2]

The stability of the DSPE anchor exacerbates this issue. While LNPs with less stable anchors (e.g., DMG-PEG) can shed their PEG coat in vivo, exposing the LNP surface for interaction with cellular receptors (often mediated by adsorbed proteins like Apolipoprotein E (ApoE)), the strong retention of DSPE-PEG can limit this process.[3] This can lead to reduced transfection efficiency in some contexts.

However, the DSPE-PEG anchor can also be functionalized with targeting ligands (e.g., antibodies, peptides, or small molecules) to facilitate receptor-mediated endocytosis by specific cell types, thereby overcoming the non-specific uptake limitations imposed by the PEG shield.

Once internalized, typically through clathrin-mediated or caveolae-mediated endocytosis, the LNP is trafficked into endosomes.[2][15] The acidic environment of the late endosome is thought to trigger a conformational change in the ionizable lipids within the LNP, leading to the destabilization of the endosomal membrane and the release of the nanoparticle's cargo into the cytoplasm.[] While the DSPE anchor itself does not directly participate in endosomal escape, its influence on the overall LNP stability and surface properties indirectly affects the efficiency of this critical step.

Conclusion

The DSPE anchor is a cornerstone of modern lipid nanoparticle design, providing a robust platform for PEGylation that is essential for in vivo stability and prolonged circulation. Its long, saturated acyl chains ensure the firm anchoring of the protective PEG shield, minimizing premature clearance by the immune system. However, the very stability of the DSPE-PEG linkage gives rise to the "PEG dilemma," where the stealth properties can impede cellular uptake. A thorough understanding of the structure-function relationship of the DSPE anchor, supported by rigorous quantitative characterization, is therefore critical for the rational design of LNP-based therapeutics. By carefully balancing the benefits of stability with the requirements for efficient cellular delivery, researchers can continue to unlock the full potential of lipid nanoparticles for a wide range of therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Preparation of DSPE-PEG(2000)-Amine Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer that can encapsulate a wide variety of therapeutic agents. The incorporation of polyethylene (B3416737) glycol (PEG) conjugated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine), into the liposome (B1194612) formulation offers significant advantages for drug delivery. The PEG moiety provides a hydrophilic "stealth" coating that reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream. Furthermore, the terminal amine group on the PEG chain serves as a reactive handle for the covalent attachment of targeting ligands (e.g., antibodies, peptides, aptamers), enabling the development of targeted drug delivery systems.

These application notes provide a detailed protocol for the preparation and characterization of DSPE-PEG(2000)-Amine functionalized liposomes using the well-established thin-film hydration and extrusion method.

Core Principles of Liposome Preparation

The preparation of DSPE-PEG(2000)-Amine liposomes primarily involves three key stages:

  • Lipid Film Hydration: A mixture of lipids, including a primary phospholipid, cholesterol, and DSPE-PEG(2000)-Amine, is dissolved in an organic solvent. The solvent is then evaporated to form a thin, uniform lipid film. This film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): The heterogeneous population of MLVs is subjected to an extrusion process. This involves passing the liposome suspension through polycarbonate membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) with a uniform size distribution.[1][2][3]

  • Characterization: The resulting liposomes are characterized for their physicochemical properties, including particle size, polydispersity index (PDI), and zeta potential.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of non-targeted, amine-functionalized liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine)

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm and 200 nm pore sizes)

  • Gas-tight syringes

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Methodology:

  • Lipid Mixture Preparation:

    • In a clean round-bottom flask, dissolve the lipids (DSPC, Cholesterol, and DSPE-PEG(2000)-Amine) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v). A typical molar ratio is provided in Table 1.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (for DSPC, Tc ≈ 55°C, so a temperature of 60-65°C is recommended).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • To ensure complete removal of the solvent, continue to dry the film under high vacuum for at least 1-2 hours.

  • Hydration of the Lipid Film:

    • Add the pre-warmed (to the same temperature as the water bath) hydration buffer to the flask containing the lipid film.

    • Agitate the flask by gentle rotation (without creating foam) to hydrate (B1144303) the lipid film. This process leads to the formation of multilamellar vesicles (MLVs). The hydration process should be carried out for approximately 1 hour.

  • Extrusion for Size Reduction:

    • Assemble the liposome extruder with a polycarbonate membrane of a specific pore size (e.g., 200 nm).

    • Transfer the MLV suspension to one of the gas-tight syringes and attach it to the extruder.

    • Pass the liposome suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of liposomes.

    • For a smaller and more uniform size distribution, the extrusion can be repeated with a smaller pore size membrane (e.g., 100 nm).

  • Storage:

    • Store the final liposome suspension at 4°C. Do not freeze.

Protocol 2: Post-Insertion Method for DSPE-PEG(2000)-Amine Incorporation

An alternative method to incorporate DSPE-PEG(2000)-Amine is the post-insertion technique. This involves preparing plain liposomes first and then incubating them with micelles of DSPE-PEG(2000)-Amine.

Methodology:

  • Prepare plain liposomes (e.g., DSPC:Cholesterol) using the thin-film hydration and extrusion method as described in Protocol 1.

  • Prepare a micellar solution of DSPE-PEG(2000)-Amine by hydrating a thin film of the lipid with buffer.

  • Incubate the pre-formed plain liposomes with the DSPE-PEG(2000)-Amine micelles at a temperature above the Tc of the lipids (e.g., 60°C) for a specified period (e.g., 1-2 hours) with gentle stirring.

  • During this incubation, the DSPE-PEG(2000)-Amine molecules will spontaneously insert into the outer leaflet of the liposome bilayer.

  • The resulting liposomes can then be purified to remove any unincorporated micelles.

Data Presentation

Table 1: Example Lipid Formulation for DSPE-PEG(2000)-Amine Liposomes

Lipid ComponentMolar Ratio (%)Purpose
DSPC55-60Primary structural component of the lipid bilayer.
Cholesterol35-40Modulates membrane fluidity and stability.
DSPE-PEG(2000)-Amine1-5Provides a "stealth" characteristic and a reactive amine group for conjugation.

Table 2: Expected Physicochemical Characteristics of Prepared Liposomes

ParameterTypical ValueMethod of Analysis
Z-Average Diameter (nm) 100 - 150Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) Slightly positiveElectrophoretic Light Scattering (ELS)

Note: The final size and PDI will depend on the extrusion membrane pore size and the number of passes. The zeta potential will be influenced by the buffer pH and the molar percentage of DSPE-PEG(2000)-Amine.

Visualizations

Liposome Preparation Workflow

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Characterization lipids 1. Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG-Amine in Chloroform) evaporation 2. Solvent Evaporation (Rotary Evaporator) lipids->evaporation film 3. Thin Lipid Film evaporation->film hydration 4. Hydration (Aqueous Buffer) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion 5. Extrusion (Polycarbonate Membranes) mlv->extrusion suv Small Unilamellar Vesicles (SUVs) extrusion->suv characterization 6. Physicochemical Characterization (DLS) suv->characterization

Caption: Experimental workflow for the preparation of DSPE-PEG(2000)-Amine liposomes.

Structure of a DSPE-PEG(2000)-Amine Liposome

Caption: Schematic of a DSPE-PEG(2000)-Amine functionalized liposome.

References

Application Notes and Protocols for Liposome Formulation using the Thin-Film Hydration Method with DSPE-PEG(2000)-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are utilized as potent drug delivery vehicles. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) into liposomal formulations offers significant advantages. The DSPE anchor ensures stable integration into the lipid bilayer, while the polyethylene (B3416737) glycol (PEG) spacer provides a hydrophilic shield, reducing clearance by the mononuclear phagocyte system and prolonging circulation time.[1] Crucially, the terminal primary amine group serves as a reactive handle for the covalent conjugation of targeting ligands such as antibodies, peptides, or other molecules, enabling the development of targeted drug delivery systems.[1]

This document provides detailed protocols for the preparation of liposomes containing DSPE-PEG(2000)-Amine using the thin-film hydration method, along with procedures for ligand conjugation and characterization of the resulting nanoparticles.

Principle of the Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for the preparation of liposomes. The process involves the dissolution of lipids, including DSPE-PEG(2000)-Amine, in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film on the inner surface of a round-bottom flask. This film is then hydrated with an aqueous solution, leading to the spontaneous formation of multilamellar vesicles (MLVs). Subsequent size reduction steps, such as extrusion or sonication, are typically employed to produce unilamellar vesicles (ULVs) with a more uniform size distribution.

Applications

Liposomes functionalized with DSPE-PEG(2000)-Amine are versatile tools in drug delivery and diagnostics. The primary applications include:

  • Targeted Drug Delivery: The amine group allows for the conjugation of targeting moieties that can specifically bind to receptors overexpressed on diseased cells, such as cancer cells, thereby enhancing the therapeutic efficacy and reducing off-target side effects.

  • Gene Delivery: Cationic liposomes incorporating DSPE-PEG(2000)-Amine can be used to deliver nucleic acids (e.g., siRNA, shRNA) for gene silencing applications in a targeted manner.

  • Medical Imaging: The amine group can be used to attach imaging agents, enabling the use of these liposomes as contrast agents for various imaging modalities.

Experimental Protocols

Protocol 1: Preparation of Non-Targeted Liposomes by Thin-Film Hydration

This protocol describes the formation of liposomes containing DSPE-PEG(2000)-Amine without a conjugated targeting ligand.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Amine

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Dissolution:

    • In a clean round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, and DSPE-PEG(2000)-Amine in a chloroform:methanol (e.g., 2:1 v/v) mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG(2000)-Amine).

    • Gently swirl the flask to ensure complete dissolution of the lipids.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

    • Reduce the pressure and rotate the flask to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to the same temperature as the water bath.

    • Add the warm hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes to allow for the hydration of the lipid film and the formation of multilamellar vesicles (MLVs). The solution will appear milky.

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This will produce unilamellar vesicles (ULVs) with a more uniform size.

    • The resulting liposome (B1194612) suspension should be translucent.

  • Storage:

    • Store the prepared liposomes at 4°C.

Protocol 2: Conjugation of Targeting Ligands to Amine-Functionalized Liposomes

This protocol describes a general method for conjugating a targeting ligand (e.g., antibody, peptide) to the amine groups on the surface of the pre-formed liposomes using a heterobifunctional crosslinker such as N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

Materials:

  • Amine-functionalized liposomes (from Protocol 1)

  • Targeting ligand with a free amine or sulfhydryl group

  • SPDP (or other suitable crosslinker)

  • Reducing agent (e.g., Dithiothreitol - DTT) if the ligand requires thiolation

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., Sepharose CL-4B)

Procedure:

  • Modification of the Targeting Ligand (if necessary):

    • If the targeting ligand does not have a free sulfhydryl group, it can be introduced by reacting the ligand with a thiolation reagent like Traut's reagent (2-iminothiolane).

  • Activation of the Liposomes:

    • React the amine-functionalized liposomes with an excess of SPDP in the reaction buffer for 1-2 hours at room temperature. This will introduce a pyridyldithio group on the liposome surface.

    • Remove the excess SPDP by passing the liposome suspension through a size-exclusion chromatography column.

  • Conjugation Reaction:

    • Add the thiolated targeting ligand to the activated liposome suspension.

    • Allow the reaction to proceed for several hours to overnight at 4°C with gentle mixing. The sulfhydryl group on the ligand will react with the pyridyldithio group on the liposomes to form a stable disulfide bond.

  • Purification of a Targeted Liposome:

    • Separate the targeted liposomes from the unconjugated ligand and other reactants using size-exclusion chromatography.

Data Presentation

The physicochemical properties of liposomes are critical for their in vivo performance. The following tables summarize representative data for liposomes formulated with DSPE-PEG(2000)-Amine.

Table 1: Physicochemical Properties of DSPE-PEG(2000) based Nanoparticles

Lipid Composition (molar ratio)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPE-PEG2000 / Soluplus (1:1 w/w)N/A116.60.112-13.7N/A[2]
POPC:DOTAP:DOPE:DSPE-mPEG2000:Mal-PEG (150:40:40:20:0.25 mg)Doxorubicin101.7< 0.2+5.6392.8[3]
Peptide-modified DSPE-PEG2000NLG919140.8< 0.3NegativeNot Specified[4]

Note: The values presented are illustrative and can vary depending on the specific formulation and experimental conditions.

Mandatory Visualization

Experimental Workflow

G cluster_prep Liposome Preparation cluster_conjugation Targeting Ligand Conjugation cluster_characterization Characterization dissolution 1. Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG-Amine in Chloroform/Methanol) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Size Reduction (Extrusion) hydration->extrusion liposome_activation 5. Liposome Activation (Crosslinker Reaction) extrusion->liposome_activation conjugation 7. Conjugation (Ligand + Activated Liposome) liposome_activation->conjugation ligand_prep 6. Ligand Preparation (Thiolation if needed) ligand_prep->conjugation purification 8. Purification (Size-Exclusion Chromatography) conjugation->purification dls Particle Size (DLS) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency purification->ee G cluster_extracellular Extracellular cluster_intracellular Intracellular liposome Targeted Liposome (DSPE-PEG-Amine-Anti-HER2) her2 HER2 Receptor liposome->her2 Binding drug_release Drug Release liposome->drug_release Internalization pi3k PI3K her2->pi3k Dimerization & Phosphorylation ras Ras her2->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation drug_release->pi3k Inhibits drug_release->ras Inhibits

References

Application Notes and Protocols for Formulating Nanoparticles with DSPE-PEG(2000)-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a versatile, biocompatible, and amphiphilic polymer widely used in the development of nanoparticles for drug delivery and medical imaging.[1][2] It is a synthetic phospholipid modified with a polyethylene (B3416737) glycol (PEG) spacer and a terminal primary amine group.[1]

The structure of DSPE-PEG(2000)-Amine consists of three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A hydrophobic lipid tail that serves as an anchor, ensuring stable incorporation into the lipid bilayer of nanoparticles like liposomes or the core of polymeric micelles.[2][3]

  • PEG(2000): A hydrophilic polyethylene glycol chain (average molecular weight of 2000 Da). This PEG layer provides a "stealth" characteristic, creating a hydration barrier that reduces clearance by the immune system (opsonization) and prolongs circulation time in the bloodstream.[4][5]

  • Amine (-NH2) Group: A reactive terminal primary amine that serves as a versatile conjugation point.[3] This group allows for the covalent attachment of various molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), or other polymers.[3][4]

This functional lipid is a critical component in the creation of advanced drug delivery systems (DDS), including liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles, for applications in targeted cancer therapy, gene therapy, and molecular imaging.[1][2][6]

Key Applications

The unique properties of DSPE-PEG(2000)-Amine enable its use in a wide array of advanced therapeutic and diagnostic applications:

  • Targeted Drug Delivery: The terminal amine group can be conjugated to ligands like antibodies, folate, or peptides that specifically bind to receptors overexpressed on diseased cells, such as cancer cells.[2][4] This enhances the accumulation of the drug-loaded nanoparticle at the target site, improving efficacy and reducing off-target side effects.

  • Prolonged Circulation (Stealth Liposomes): The PEGylated surface significantly increases the blood circulation half-life of nanoparticles by preventing their rapid uptake by the reticuloendothelial system (RES).[4][5] This extended circulation time increases the probability of the nanoparticle reaching its target tissue.[6]

  • Gene Delivery: Cationic liposomes modified with DSPE-PEG(2000)-Amine can be used to deliver genetic material such as siRNA and pDNA. The PEG layer provides stability in serum, a significant challenge in gene therapy.[2]

  • Medical Imaging and Theranostics: The amine handle can be used to attach imaging agents for applications in molecular imaging or to create theranostic platforms that combine therapeutic agents and diagnostic probes in a single nanoparticle.[1][7][8]

Nanoparticle Formulation Protocols

Several methods can be employed to formulate nanoparticles using DSPE-PEG(2000)-Amine. The choice of method depends on the nanoparticle type, the drug to be encapsulated, and the desired scale.

Protocol 1: Thin-Film Hydration Method (for Liposomes/Lipid Nanoparticles)

This is a common, robust method for preparing liposomes and lipid nanoparticles.[9][10]

Materials and Equipment:

  • Primary lipids (e.g., HSPC, DPPC, Cholesterol)

  • DSPE-PEG(2000)-Amine

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture)

  • Aqueous hydration buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipids, cholesterol, and DSPE-PEG(2000)-Amine (typically 1-10 mol%) in the chosen organic solvent in a round-bottom flask.[10] If encapsulating a hydrophobic drug, dissolve it in this step as well.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set above the transition temperature (Tc) of the lipids.

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the flask wall.[10]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer.[9][10] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Continue agitation by gentle rotation above the lipid Tc for 30-60 minutes. This process causes the lipid sheets to self-assemble into multilamellar vesicles (MLVs).[10]

  • Size Reduction (Homogenization):

    • To achieve a uniform size distribution and form small unilamellar vesicles (SUVs), the resulting MLV suspension must be downsized.

    • Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the solution becomes clear. Note: This method can sometimes lead to lipid degradation.

    • Extrusion (Recommended): Load the MLV suspension into an extruder. Force the suspension through polycarbonate membranes with defined pore sizes (e.g., 200 nm followed by 100 nm) multiple times (e.g., 11-21 passes). This produces nanoparticles with a more uniform size distribution.

  • Purification:

    • Remove the unencapsulated drug by methods such as size exclusion chromatography (SEC) or dialysis.[10]

Protocol 2: Post-Insertion Method

This technique is used to incorporate DSPE-PEG(2000)-Amine into pre-formed liposomes or nanoparticles. This is particularly useful when the initial formulation conditions are incompatible with the PEG-lipid.[11]

Materials and Equipment:

  • Pre-formed liposomes

  • DSPE-PEG(2000)-Amine

  • Aqueous buffer

  • Incubator or water bath

  • Vortex mixer

Procedure:

  • Micelle Preparation:

    • Dissolve the powdered DSPE-PEG(2000)-Amine in the aqueous buffer.[11]

    • Briefly vortex the solution to ensure complete dissolution and encourage the formation of micelles.

  • Incubation:

    • Add the DSPE-PEG(2000)-Amine micelle solution to the suspension of pre-formed liposomes. The final concentration of the PEG-lipid should typically be between 1-10 mol% of the total lipid content.

    • Incubate the mixture at a temperature above the Tc of the liposome's primary lipid (e.g., 60°C for HSPC-based liposomes) for 1-2 hours with gentle stirring.[11] During this incubation, the DSPE-PEG molecules will spontaneously insert their hydrophobic tails into the liposome (B1194612) bilayer.

  • Purification:

    • Cool the liposome suspension to room temperature.

    • Remove any excess, non-inserted micelles via dialysis or size exclusion chromatography.

Protocol 3: Ligand Conjugation to Amine-Terminated Nanoparticles

This protocol describes a general method for attaching a targeting ligand (e.g., a peptide or antibody) to the nanoparticle surface using NHS-ester chemistry.

Materials and Equipment:

  • Amine-terminated nanoparticles (formulated using Protocol 1 or 2)

  • Targeting ligand with a primary amine

  • NHS-ester crosslinker (e.g., NHS-PEG-Maleimide if the ligand is a thiolated peptide, or a simple NHS-ester for direct reaction) or EDC/NHS for carboxyl-containing ligands. For this example, we assume the ligand has been modified to contain a reactive NHS ester.

  • Reaction buffer (e.g., PBS or HEPES at pH 7.4-8.0)

  • Purification system (SEC or dialysis)

Procedure:

  • Nanoparticle Preparation: Prepare DSPE-PEG(2000)-Amine containing nanoparticles and purify them to remove any unreacted components. Adjust the pH of the nanoparticle suspension to ~7.4-8.0.

  • Ligand Activation (if necessary): If the ligand does not already have a reactive group, it must be activated. For example, a protein's carboxyl groups can be activated with EDC and Sulfo-NHS.

  • Conjugation Reaction:

    • Add the activated ligand (e.g., Ligand-NHS ester) to the amine-terminated nanoparticle suspension. A typical molar ratio is 10:1 to 20:1 (ligand to surface amine).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The primary amine on the nanoparticle surface will react with the NHS ester to form a stable amide bond.[11]

  • Quenching (Optional): Add a quenching reagent like Tris or hydroxylamine (B1172632) to deactivate any unreacted NHS esters.

  • Purification: Remove the unconjugated ligand and byproducts using size exclusion chromatography or extensive dialysis against the storage buffer.

Visualization of Workflows and Structures

Data Presentation: Characterization

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

Key Characterization Parameters:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The size affects the biodistribution and cellular uptake, while a low PDI (<0.2) indicates a homogenous population.

  • Zeta Potential: Measures the surface charge of the nanoparticles. It is an indicator of colloidal stability, with highly negative or positive values preventing aggregation.

  • Encapsulation Efficiency (EE%): Determines the percentage of the initial drug that has been successfully encapsulated within the nanoparticles. It is a critical measure of the formulation's efficiency.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM to confirm the size, shape, and lamellarity of the nanoparticles.

Table 1: Example Physicochemical Properties of Nanoparticles

This table shows sample data on how the ratio of DSPE-PEG2000 to another copolymer, Soluplus, can affect the final nanoparticle characteristics, as demonstrated in a study using a hydration method.[9]

DSPE-PEG2000 : Soluplus (w/w)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
10 : 136.50.900-28.5[9]
5 : 180.80.644-29.2[9]
4 : 1128.10.295-28.1[9]
1 : 1116.60.112-13.7[9]

Data suggests that an optimal ratio can lead to a desirable particle size with low polydispersity.

Table 2: Comparative Analysis of DSPE-PEG(2000) vs. DSPE-PEG(5000)

The length of the PEG chain is a critical parameter that influences the biological performance of the nanoparticle.[10]

PropertyDSPE-PEG(2000)DSPE-PEG(5000)Rationale / ImpactReference
Hydrodynamic Diameter ~125 nm (example)Larger than PEG2000 formulationsLonger PEG chain increases the hydrodynamic radius.[10]
Zeta Potential ~ -35 mV (example)More neutral than PEG2000The thicker PEG layer can mask the surface charge more effectively.[10]
Circulation Time LongPotentially longerA thicker PEG shell can provide superior shielding from RES uptake.[5]
Cellular Uptake Generally higherPotentially lowerThe longer PEG chain may cause increased steric hindrance, reducing interaction with cell surfaces.[10]
Drug Release Sustained ReleasePotentially slower initial releaseA denser PEG corona might slightly slow the initial burst release of the drug.[10]

References

Application Note: DSPE-PEG(2000)-Amine Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of peptides to lipid-poly(ethylene glycol) derivatives, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine), is a cornerstone technique in advanced drug delivery. This process creates an amphiphilic bioconjugate where the DSPE lipid anchor facilitates incorporation into liposomes or micelles, the PEG(2000) chain provides a hydrophilic corona that confers steric stability and "stealth" properties to reduce immunogenicity and prolong circulation time, and the conjugated peptide acts as a targeting ligand for specific cells or tissues.

This application note provides a detailed protocol for the covalent conjugation of a peptide's C-terminal or side-chain carboxylic acid group to the terminal amine of DSPE-PEG(2000)-Amine using the widely adopted carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Method

The conjugation is a two-step process that forms a stable amide bond.

  • Activation: The carboxylic acid group (-COOH) on the peptide is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Stabilization & Coupling: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine (-NH2) of DSPE-PEG(2000)-Amine to form a covalent amide bond, releasing NHS.

The reaction is most efficient when the activation step is performed at a slightly acidic pH (4.5–6.0) to protonate the carboxyl group, followed by the coupling step at a neutral to slightly basic pH (7.2–8.0) to ensure the amine group is deprotonated and thus more nucleophilic.[1][2]

Reaction_Scheme cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: NHS Ester Formation & Amine Coupling Peptide_COOH Peptide-COOH EDC + EDC Peptide_COOH->EDC Intermediate [O-acylisourea intermediate] (unstable) EDC->Intermediate NHS + NHS Intermediate->NHS NHS_Ester Peptide-CO-NHS (amine-reactive ester) NHS->NHS_Ester DSPE_PEG_NH2 + DSPE-PEG-NH₂ NHS_Ester->DSPE_PEG_NH2 Final_Product Peptide-CO-NH-PEG-DSPE DSPE_PEG_NH2->Final_Product

Caption: Amide bond formation via EDC/NHS chemistry.

Materials and Equipment

Reagents:

  • Peptide with an available carboxylic acid group (C-terminus or Asp/Glu side chain)

  • DSPE-PEG(2000)-Amine (ammonium salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5–6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4–7.6 (must not contain primary amines)

  • Quenching Solution: 1 M Glycine (B1666218) or Hydroxylamine, pH 8.0

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for initial dissolution

  • Ultrapure water

  • Dialysis tubing (MWCO 3.5 kDa or appropriate for peptide size)

  • HPLC grade solvents (Acetonitrile, Water, Trifluoroacetic acid)

Equipment:

  • Analytical balance

  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., MALDI-TOF or LC-MS)

  • Lyophilizer (Freeze-dryer)

  • Dialysis clips/cassettes

  • Centrifuge

Experimental Workflow

G cluster_prep prep 1. Reagent Preparation dissolve_peptide Dissolve Peptide in Activation Buffer dissolve_lipid Dissolve DSPE-PEG-Amine in Coupling Buffer activation 2. Peptide Activation dissolve_peptide->activation combine Add activated peptide to DSPE-PEG-Amine solution dissolve_lipid->combine add_edc_nhs Add EDC and NHS to Peptide Solution (Stir for 15-30 min at RT) activation->add_edc_nhs conjugation 3. Conjugation add_edc_nhs->conjugation conjugation->combine react Incubate for 2-4 hours at RT or overnight at 4°C combine->react quench 4. Quench Reaction react->quench add_quencher Add quenching solution (e.g., Glycine) (Stir for 30 min) quench->add_quencher purification 5. Purification add_quencher->purification dialysis Dialysis (MWCO 3.5 kDa) vs. water to remove excess reagents purification->dialysis hplc RP-HPLC for high purity separation dialysis->hplc characterization 6. Characterization hplc->characterization ms Mass Spectrometry (MALDI-TOF/LC-MS) to confirm conjugate mass characterization->ms hplc_analysis Analytical HPLC for purity assessment ms->hplc_analysis lyophilize 7. Lyophilization & Storage hplc_analysis->lyophilize store Store lyophilized powder at -20°C lyophilize->store

Caption: Workflow for DSPE-PEG-Amine peptide conjugation.

Detailed Experimental Protocol

5.1. Reagent Preparation

  • Peptide Solution: Dissolve the peptide in Activation Buffer (e.g., 0.1 M MES, pH 6.0) to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of DMF or DMSO can be used for initial dissolution before adding the buffer.

  • DSPE-PEG(2000)-Amine Solution: Dissolve DSPE-PEG(2000)-Amine in Coupling Buffer (e.g., PBS, pH 7.4) to a desired concentration. A slight molar excess (1.5 to 5-fold) relative to the peptide is often used to drive the reaction.[3]

  • EDC/NHS Stocks: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in ultrapure water or anhydrous DMSO immediately before use, as their activity diminishes rapidly in aqueous solutions.

5.2. Activation of Peptide Carboxylic Acid

  • To the stirring peptide solution from step 5.1, add EDC to a final molar concentration 5-10 times that of the peptide.

  • Immediately add NHS to a final molar concentration 2-5 times that of the peptide. The EDC:NHS molar ratio is typically around 2:1.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

5.3. Conjugation Reaction

  • Add the activated peptide solution (from step 5.2) to the DSPE-PEG(2000)-Amine solution (from step 5.1).

  • Ensure the pH of the final reaction mixture is between 7.2 and 8.0. Adjust with a small amount of 0.1 M NaOH if necessary.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.[3] The reaction should be protected from light.

5.4. Quenching the Reaction

  • To stop the reaction and cap any unreacted NHS esters, add a quenching solution (e.g., glycine or hydroxylamine) to a final concentration of 20-50 mM.[4]

  • Let the quenching reaction proceed for 30 minutes at room temperature.

5.5. Purification of the Conjugate

  • Dialysis: Transfer the reaction mixture to a dialysis bag or cassette (e.g., MWCO 3.5 kDa). Dialyze against ultrapure water or PBS for 24-48 hours with at least 3-4 buffer changes to remove unreacted EDC, NHS, quenching reagent, and unconjugated peptide.[4][5]

  • RP-HPLC: For high-purity applications, the dialyzed product can be further purified using RP-HPLC.[6][7] A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is commonly used. The larger, more hydrophobic conjugate will typically have a longer retention time than the unconjugated peptide. Collect fractions and analyze for the desired product.

    • Note: Prolonged exposure to acidic HPLC buffers can cause hydrolysis of the DSPE ester bonds. It is advisable to immediately neutralize collected fractions and proceed to lyophilization quickly.[6][7]

5.6. Characterization and Storage

  • Mass Spectrometry: Confirm the successful conjugation by analyzing the purified product with MALDI-TOF MS or LC-MS. A successful reaction is indicated by a mass shift corresponding to the molecular weight of the DSPE-PEG(2000)-Amine moiety.[7][8][9]

  • Analytical HPLC: Assess the purity of the final conjugate by injecting a small sample onto an analytical RP-HPLC column.

  • Lyophilization: Freeze-dry the purified conjugate fractions to obtain a stable powder.

  • Storage: Store the lyophilized DSPE-PEG-peptide conjugate at -20°C or lower under desiccated conditions.

Data Presentation

Quantitative data from the conjugation process should be clearly organized.

Table 1: Summary of Typical Reaction Conditions

Parameter Recommended Value Purpose
Peptide Activation
Buffer 0.1 M MES To maintain optimal pH for carboxyl activation
pH 5.5 - 6.0 Maximizes EDC efficiency
Peptide:EDC:NHS Molar Ratio 1 : 10 : 5 Ensures efficient activation of carboxyl groups
Activation Time 15 - 30 minutes Sufficient for NHS-ester formation
Conjugation
Buffer Phosphate Buffer (PBS) To maintain optimal pH for amine coupling
pH 7.2 - 8.0 Ensures primary amine is deprotonated and reactive[10]
DSPE-PEG-Amine:Peptide Ratio 1.5:1 to 5:1 Molar excess drives the reaction towards product formation[3]

| Reaction Time & Temperature | 2-4h at RT or overnight at 4°C | Allows sufficient time for conjugation to occur[3] |

Table 2: Example Characterization Data for a Hypothetical Peptide Conjugate

Analysis Method Parameter Unconjugated Peptide DSPE-PEG(2000)-Amine Purified Conjugate
MALDI-TOF MS Avg. Molecular Weight (Da) 3577 ~2800 ~6350
Analytical HPLC Retention Time (min) 12.5 25.1 22.8
Analytical HPLC Purity (%) >98% >99% >95%
Dynamic Light Scattering Hydrodynamic Diameter (nm)¹ N/A 35 ± 5 110 ± 10

| Zeta Potential | Surface Charge (mV)¹ | -5.2 | +2.1 | -2.5 |

¹ Data for conjugates formulated into nanoparticles/micelles.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHS reagents.Use fresh EDC and NHS; prepare stock solutions immediately before use.
Incorrect pH for activation or coupling.Verify buffer pH. Use MES (pH 5.5-6.0) for activation and PBS (pH 7.2-8.0) for coupling.[1]
Hydrolysis of NHS-ester intermediate.Add the activated peptide to the amine solution promptly. Avoid delays.
Precipitation during reaction Low solubility of peptide or lipid.Add a small percentage (e.g., <10%) of an organic co-solvent like DMSO or DMF.[10]
Incorrect buffer concentration.Ensure reagents are fully dissolved before mixing.
Conjugate Degradation Hydrolysis of DSPE ester bonds.Avoid prolonged exposure to harsh pH (especially acidic conditions during HPLC).[6][7] Neutralize HPLC fractions immediately.
Multiple Peaks in HPLC Incomplete reaction or side products.Optimize molar ratios and reaction time. Improve HPLC purification gradient.
Positional isomers (if multiple -COOH).Use site-specific protection chemistry on the peptide if a single conjugation site is required.

References

Application Notes and Protocols for Antibody Conjugation to DSPE-PEG(2000)-Amine Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for targeted drug delivery. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs make them ideal vehicles for therapeutic agents. The functionalization of liposome (B1194612) surfaces with targeting ligands, such as monoclonal antibodies, enhances their therapeutic efficacy by enabling specific binding to and internalization by target cells. This process, known as antibody conjugation, transforms conventional liposomes into "immunoliposomes," which can selectively deliver their payload to diseased tissues, such as tumors, while minimizing off-target effects.

This document provides detailed protocols for the conjugation of antibodies to pre-formed liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine). The primary method described utilizes the zero-length crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS) to form a stable amide bond between the amine group on the liposome surface and a carboxyl group on the antibody.

Core Principles

The conjugation strategy involves a two-step process to ensure efficient and stable coupling of the antibody to the liposome surface.[1] First, the carboxyl groups on the antibody are activated using EDC and sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by sulfo-NHS to create a more stable amine-reactive sulfo-NHS ester.[1] This activated antibody is then incubated with the amine-functionalized liposomes, leading to the formation of a covalent amide linkage.

An alternative and commonly employed strategy involves the use of heterobifunctional crosslinkers to couple antibodies to maleimide-functionalized liposomes. This often involves thiolation of the antibody to introduce free sulfhydryl groups that can react with the maleimide (B117702) groups on the liposome surface.[2]

Experimental Data Summary

The following tables summarize typical quantitative data obtained during the preparation and characterization of antibody-conjugated liposomes. The values presented are illustrative and may vary depending on the specific lipid composition, antibody, and conjugation conditions.

Table 1: Physicochemical Properties of Liposomes Before and After Antibody Conjugation

ParameterUnconjugated LiposomesAntibody-Conjugated Liposomes
Mean Particle Size (nm) 122 ± 2.14[3]134 ± 1.88[3]
Polydispersity Index (PDI) 0.224[3]0.238[3]
Zeta Potential (mV) -15.5[3]-13.98[3]

Table 2: Antibody Conjugation Efficiency

ParameterValueMethod of Determination
Antibodies per Liposome 15 - 230[4][5]Fluorescence Quantification, BCA Protein Assay
Conjugation Efficiency (%) ~50% or higher[6]Comparison of initial antibody amount to conjugated amount

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG(2000)-Amine Containing Liposomes

This protocol describes the preparation of unilamellar liposomes incorporating DSPE-PEG(2000)-Amine using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine)

  • Chloroform (B151607)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Amine in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

  • Remove the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation in a water bath set above the lipid phase transition temperature for 1 hour to form multilamellar vesicles (MLVs).

  • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size using a liposome extruder. Perform at least 10 passes through the membrane.

  • Store the prepared liposomes at 4°C until further use.

Protocol 2: Antibody Conjugation via EDC/Sulfo-NHS Chemistry

This protocol details the conjugation of an antibody to the amine-functionalized liposomes.

Materials:

  • DSPE-PEG(2000)-Amine containing liposomes (from Protocol 1)

  • Monoclonal antibody (with accessible carboxyl groups)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B or Sephadex G-200)

Procedure:

  • Antibody Activation: a. Prepare a fresh solution of EDC and sulfo-NHS in Activation Buffer. b. Add EDC and sulfo-NHS to the antibody solution in Activation Buffer. A molar excess of EDC and sulfo-NHS to the antibody is required (e.g., 50-100 fold molar excess). c. Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups of the antibody.

  • Conjugation to Liposomes: a. Immediately add the activated antibody solution to the DSPE-PEG(2000)-Amine liposome suspension in Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 7.5 for efficient coupling to the primary amines.[1] b. Incubate the mixture for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction: a. Add the quenching solution to the reaction mixture to deactivate any unreacted sulfo-NHS esters. b. Incubate for 10-15 minutes at room temperature.

  • Purification of Immunoliposomes: a. Separate the antibody-conjugated liposomes from unconjugated antibody and excess reagents using a size exclusion chromatography (SEC) column.[4] b. Equilibrate the SEC column with PBS (pH 7.4). c. Load the reaction mixture onto the column. d. Elute the column with PBS and collect fractions. The immunoliposomes will elute in the void volume, while smaller molecules like unconjugated antibodies will elute later. e. Monitor the fractions for liposomes (e.g., by measuring turbidity at 400 nm) and protein (e.g., by measuring absorbance at 280 nm or using a BCA protein assay). f. Pool the fractions containing the purified immunoliposomes.

Protocol 3: Characterization of Antibody-Conjugated Liposomes

1. Particle Size and Zeta Potential:

  • Measure the mean particle size, polydispersity index (PDI), and zeta potential of the liposome formulations using Dynamic Light Scattering (DLS). Dilute the liposome samples appropriately with PBS before measurement. An increase in size of 10-25 nm is expected after antibody conjugation.[4]

2. Determination of Conjugation Efficiency:

  • Quantify the amount of conjugated antibody using a protein quantification assay such as the bicinchoninic acid (BCA) assay or by measuring fluorescence if the antibody is fluorescently labeled.

  • The lipid concentration can be determined using a phosphate assay (e.g., Bartlett assay).

  • The conjugation efficiency can be calculated as the ratio of the amount of conjugated antibody to the initial amount of antibody used. The number of antibody molecules per liposome can also be estimated.

Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_conjugation Antibody Conjugation cluster_purification Purification & Characterization lipid_mixing Lipid Mixing (DPPC, Cholesterol, DSPE-PEG-Amine) film_formation Thin Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration Hydration (PBS Buffer) film_formation->hydration extrusion Extrusion (100 nm membrane) hydration->extrusion liposome_addition Incubation with Amine-Liposomes extrusion->liposome_addition ab_activation Antibody Activation (EDC/Sulfo-NHS) ab_activation->liposome_addition quenching Reaction Quenching liposome_addition->quenching sec Size Exclusion Chromatography quenching->sec characterization Characterization (DLS, Protein Assay) sec->characterization

Caption: Experimental workflow for antibody-liposome conjugation.

signaling_pathway cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amide Bond Formation Ab_COOH Antibody Carboxyl Group (-COOH) O_acylisourea O-acylisourea Intermediate (unstable) Ab_COOH->O_acylisourea + EDC EDC EDC NHS_ester Amine-Reactive Sulfo-NHS Ester O_acylisourea->NHS_ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Amide_bond Stable Amide Bond (-CO-NH-) NHS_ester->Amide_bond + Liposome-NH2 Lipo_NH2 Liposome Amine Group (-NH2) Lipo_NH2->Amide_bond

Caption: EDC/Sulfo-NHS antibody conjugation chemistry.

References

DSPE-PEG(2000)-Amine: Application Notes and Protocols for siRNA and Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) in the development of nanoparticle-based delivery systems for small interfering RNA (siRNA) and gene therapeutics.

Introduction

DSPE-PEG(2000)-Amine is a versatile, biocompatible, and biodegradable phospholipid-polymer conjugate integral to the formulation of advanced drug delivery systems.[1] Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG chain, facilitates the formation of stable nanoparticles, such as liposomes and solid lipid nanoparticles.[1][2][3] The PEG moiety provides a steric barrier, often referred to as a "stealth" coating, which reduces interactions with blood proteins, leading to prolonged circulation times and improved tumor accumulation.[4][5][6][7] The terminal amine group on the PEG chain offers a reactive site for the conjugation of targeting ligands, imaging agents, or for modulating the nanoparticle's surface charge, enhancing cellular uptake and specificity.[7][8]

These characteristics make DSPE-PEG(2000)-Amine a valuable component for the delivery of nucleic acids like siRNA and plasmid DNA. By encapsulating these genetic materials, DSPE-PEG(2000)-Amine-containing nanoparticles protect them from degradation by nucleases, facilitate their cellular uptake, and enable targeted gene silencing or expression.

Data Presentation: Physicochemical Properties of DSPE-PEG(2000)-Amine Nanoparticles

The physicochemical properties of nanoparticles are critical determinants of their in vitro and in vivo performance. The following table summarizes representative data from studies utilizing DSPE-PEG in nanoparticle formulations.

Formulation ComponentsCargoParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
CSL3 or SM-102, DSPC, Cholesterol, DSPE-PEGsiRNA~80-100Not SpecifiedNeutral~50-80[4]
ePC, Cholesterol, PEI, DSPE-PEG2000, DSPE-PEG2000-cRGDsiRNA~150Not SpecifiedPositiveNot Specified[9]
CPT-11, DSPE-mPEG2000CPT-1115.1 ± 0.8Not Specified-4.6 ± 1.390.0 ± 1.0[10]
Amentoflavone, DSPE-PEG2000Amentoflavone~26Not SpecifiedNot Specified98.80 ± 0.24[11]
Cabozantinib, DSPE-PEG2000Cabozantinib11NarrowNot Specified~75[12]
DSPE-PEG2000, Soluplus (1:1 ratio)-116.60.112-13.7Not Applicable[13]
PLGA, DSPE-PEG-Amine, DSPE-PEG-FolatesiRNA~150-200< 0.2Negative~140 pmol/mg NP[14]

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG(2000)-Amine-Containing Lipid Nanoparticles for siRNA Delivery (Thin-Film Hydration Method)

This protocol describes the preparation of lipid nanoparticles (LNPs) encapsulating siRNA using the thin-film hydration method followed by extrusion for size homogenization.

Materials:

  • DSPE-PEG(2000)-Amine

  • Helper lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol)

  • Cationic lipid (e.g., DOTAP, or an ionizable lipid)

  • siRNA (specific to the target gene)

  • Chloroform (B151607)

  • RNase-free water or buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DSPE-PEG(2000)-Amine, helper lipids, and the cationic/ionizable lipid in chloroform. A typical molar ratio might be 50:10:37.5:2.5 for ionizable lipid:DSPC:Cholesterol:DSPE-PEG-Amine.[4] The total lipid concentration should be around 10-20 mg/mL.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the flask's inner surface.

    • Continue evaporation for at least 1 hour after the film appears dry to remove any residual solvent.

  • Hydration and siRNA Encapsulation:

    • Prepare an aqueous solution of siRNA in RNase-free buffer. The N/P ratio (molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the siRNA) is a critical parameter to optimize, with common ranges being 3 to 10.[6][15]

    • Hydrate the lipid film by adding the siRNA solution to the flask.

    • Incubate the mixture at a temperature above the lipid transition temperature (e.g., 65°C) for 30-60 minutes with gentle agitation to form multilamellar vesicles (MLVs).

    • Briefly sonicate the suspension in a water bath sonicator (5-10 minutes) to aid in the formation of smaller vesicles.

  • Extrusion for Size Homogenization:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature as the hydration step.

    • Pass the LNP suspension through the extruder 11-21 times to produce unilamellar vesicles with a uniform size distribution.

  • Purification and Storage:

    • Remove unencapsulated siRNA by a suitable method such as dialysis or size exclusion chromatography.

    • Store the final LNP suspension at 4°C. For long-term storage, consider storing at -20°C or -80°C, though freeze-thaw cycles should be avoided.

Diagram: Lipid Nanoparticle Formulation Workflow

LNP_Formulation cluster_prep Lipid Film Preparation cluster_hydration Hydration & Encapsulation cluster_sizing Sizing & Purification lipids DSPE-PEG-Amine + Helper Lipids + Cationic Lipid dissolve Dissolve lipids->dissolve chloroform Chloroform chloroform->dissolve evaporation Rotary Evaporation dissolve->evaporation film Thin Lipid Film evaporation->film hydration Hydration film->hydration siRNA siRNA in RNase-free Buffer siRNA->hydration sonication Sonication hydration->sonication mlv Multilamellar Vesicles (MLVs) sonication->mlv extrusion Extrusion (e.g., 100 nm membrane) mlv->extrusion mlv->extrusion purification Purification (Dialysis/SEC) extrusion->purification final_lnp Final LNP Suspension purification->final_lnp

Caption: Workflow for LNP formulation using thin-film hydration.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Dilute the LNP suspension in an appropriate buffer (e.g., PBS or deionized water).

  • Analyze the sample using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.

2. Encapsulation Efficiency (EE) Quantification (RiboGreen Assay):

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the nanoparticles, the amount of encapsulated siRNA can be determined.

  • Materials: RiboGreen reagent, Triton X-100 (10% solution), TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5), fluorometer.

  • Procedure:

    • Prepare a standard curve of siRNA in TE buffer.

    • Prepare two sets of LNP samples in TE buffer.

    • To one set, add Triton X-100 to a final concentration of 1% to lyse the LNPs and release the encapsulated siRNA.

    • To the other set, add an equal volume of buffer (unlysed sample, representing free siRNA).

    • Add RiboGreen reagent to all standards and samples according to the manufacturer's protocol.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~480/~520 nm).

    • Calculate the siRNA concentration in the lysed and unlysed samples using the standard curve.

    • Calculate EE using the formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Protocol 3: In Vitro siRNA Delivery and Gene Knockdown Assessment

1. Cell Culture and Transfection:

  • Seed the target cells (e.g., HepG2, HeLa, or a cell line overexpressing a target protein) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Incubate the cells for 24-72 hours. The optimal incubation time depends on the stability of the target mRNA and protein.[17]

2. Gene Knockdown Analysis (qRT-PCR):

  • RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. A significant decrease in the mRNA level in cells treated with target siRNA-LNPs compared to controls indicates successful knockdown.

3. Protein Knockdown Analysis (Western Blot):

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A reduction in the band intensity of the target protein relative to the loading control confirms knockdown at the protein level.

Diagram: siRNA-mediated Gene Silencing Pathway

RNAi_Pathway cluster_delivery Cellular Delivery cluster_cytosol Cytosolic Events cluster_silencing Gene Silencing LNP siRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Cell Cell Membrane Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape siRNA siRNA Escape->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC Activated RISC RISC_loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage No_Protein No Protein Synthesis Cleavage->No_Protein

Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

Protocol 4: Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of siRNA-loaded LNPs and empty LNPs as described in Protocol 3. Include untreated cells as a control.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), remove the medium.

  • Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Conclusion

DSPE-PEG(2000)-Amine is a critical component in the design of effective nanoparticle carriers for siRNA and gene delivery. Its ability to confer stability, prolong circulation, and provide a platform for targeted delivery makes it an invaluable tool for researchers in therapeutics and drug development.[1] The protocols outlined here provide a foundational framework for the formulation, characterization, and in vitro evaluation of DSPE-PEG(2000)-Amine-based nanoparticles. Optimization of formulation parameters, such as lipid ratios and N/P ratios, is essential for achieving maximal therapeutic efficacy for specific applications.[6][9]

References

Application Notes and Protocols for Loading Hydrophobic Drugs into DSPE-PEG(2000)-Amine Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is an amphiphilic polymer widely utilized in advanced drug delivery systems. Its unique structure, featuring a hydrophobic distearoyl lipid tail and a hydrophilic polyethylene (B3416737) glycol chain terminating in an amine group, enables the self-assembly into core-shell micellar structures in aqueous solutions. These micelles serve as effective nanocarriers for poorly water-soluble (hydrophobic) drugs, sequestering them within the hydrophobic core.

The hydrophilic PEG shell provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, prolonging systemic circulation time. The terminal amine group offers a versatile handle for further functionalization, such as conjugation of targeting ligands (antibodies, peptides, etc.), allowing for active targeting to specific tissues or cells. This positive charge at physiological pH can also influence drug loading and release properties, particularly for negatively charged molecules. These application notes provide detailed protocols for the formulation and characterization of hydrophobic drug-loaded DSPE-PEG(2000)-Amine micelles.

Data Presentation

Table 1: Physicochemical Properties of Drug-Loaded DSPE-PEG(2000)-Amine Micelles

Hydrophobic DrugDrug:Polymer Ratio (w/w)Micelle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Paclitaxel1:10110 - 135Not Reported~88%~5%[1]
Ridaforolimus1:1033 ± 15Not Reported77.5 ± 1.7%7.2 ± 0.1%
AmentoflavoneNot Specified~26Not Reported98.8 ± 0.2%3.0 ± 0.1%
CabozantinibNot Specified~11Narrow~75% (in lyophilized cake)Not Reported[2]
Doxorubicin1:5 (w/w)~260Not Reported86.1%Not Reported[3]
Doxorubicin1:10 (w/w)~211Not Reported95.4%Not Reported[3]
Doxorubicin1:15 (w/w)~97Not Reported97.5%Not Reported[3]

Note: The data presented are compiled from various studies and may involve different experimental conditions. Direct comparison should be made with caution. The amine functionality on the DSPE-PEG(2000) can influence these parameters, especially for drugs with acidic functional groups.

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded DSPE-PEG(2000)-Amine Micelles via Thin-Film Hydration

This protocol describes a common and robust method for encapsulating hydrophobic drugs into DSPE-PEG(2000)-Amine micelles.

Materials:

  • DSPE-PEG(2000)-Amine

  • Hydrophobic drug of interest

  • Organic solvent (e.g., chloroform, methanol, or a mixture thereof)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve DSPE-PEG(2000)-Amine and the hydrophobic drug at a predetermined molar or weight ratio in the selected organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.

  • Drying: Further dry the film under high vacuum for at least 2-4 hours to remove any residual organic solvent.

  • Hydration: Hydrate the film by adding the aqueous buffer. The volume is determined by the desired final lipid concentration. This step should be performed at a temperature above the gel-to-liquid crystalline phase transition temperature of the DSPE lipid (e.g., 60°C).

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.

  • Size Homogenization (Optional but Recommended): For a more uniform size distribution, the micellar solution can be sonicated in a bath sonicator for several minutes or extruded through polycarbonate membranes of a defined pore size.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility. Store the formulation at 4°C.

Considerations for the Amine Group:

  • The pH of the hydration buffer can influence the charge of the terminal amine group. At physiological pH (~7.4), the amine group will be protonated, imparting a positive charge to the micelle surface. This can be advantageous for electrostatic interactions with negatively charged drugs or for subsequent conjugation reactions.

  • If the hydrophobic drug has acidic functional groups, the encapsulation efficiency may be influenced by the pH of the hydration buffer due to potential ionic interactions with the protonated amine.

Protocol 2: Characterization of Drug-Loaded Micelles

2.1 Measurement of Micelle Size and Polydispersity Index (PDI)

  • Instrument: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the micelle solution with the same buffer used for hydration to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using the DLS instrument. The PDI value indicates the broadness of the size distribution; a value below 0.3 is generally considered acceptable for drug delivery applications.

2.2 Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Principle: Separation of the unencapsulated drug from the drug-loaded micelles followed by quantification of the drug.

  • Materials and Equipment:

    • Drug-loaded micelle solution

    • Amicon® Ultra centrifugal filters or similar size-exclusion chromatography columns

    • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

    • Appropriate solvent to dissolve the micelles and release the drug (e.g., methanol, DMSO)

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using methods like ultrafiltration or size exclusion chromatography.

    • Quantification of Free Drug: Measure the concentration of the free, unencapsulated drug in the filtrate or dialysate (C_free).

    • Quantification of Total Drug: Disrupt a known volume of the original micelle solution using a suitable organic solvent to release the encapsulated drug. Measure the total drug concentration in this disrupted solution (C_total).

    • Calculations:

      • Encapsulation Efficiency (EE %): ((C_total - C_free) / C_total) * 100

      • Drug Loading (DL %): (Weight of drug in micelles / Weight of drug-loaded micelles) * 100

Mandatory Visualizations

experimental_workflow cluster_prep Micelle Preparation cluster_characterization Characterization dissolution 1. Dissolution of DSPE-PEG-Amine and Hydrophobic Drug film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration with Aqueous Buffer film_formation->hydration micelle_formation 4. Self-Assembly into Drug-Loaded Micelles hydration->micelle_formation size_analysis Size and PDI (DLS) micelle_formation->size_analysis ee_dl_analysis Encapsulation Efficiency (EE) & Drug Loading (DL) micelle_formation->ee_dl_analysis release_study In Vitro Drug Release micelle_formation->release_study

Caption: Experimental workflow for loading hydrophobic drugs into DSPE-PEG(2000)-Amine micelles.

micelle_structure cluster_micelle DSPE-PEG(2000)-Amine Micelle Structure core Hydrophobic Core (DSPE Chains) shell Hydrophilic Shell (PEG Chains) p1 amine1 NH2 p1->amine1 p2 amine2 NH2 p2->amine2 p3 amine3 NH2 p3->amine3 p4 amine4 NH2 p4->amine4 p5 amine5 NH2 p5->amine5 p6 amine6 NH2 p6->amine6 drug Hydrophobic Drug

Caption: Structure of a DSPE-PEG(2000)-Amine micelle with an encapsulated hydrophobic drug.

logical_relationship cluster_properties Key Physicochemical Properties cluster_outcomes Functional Outcomes dspe_peg_amine DSPE-PEG(2000)-Amine Properties amphiphilicity Amphiphilicity dspe_peg_amine->amphiphilicity peg_shell PEG Shell dspe_peg_amine->peg_shell amine_terminus Terminal Amine Group dspe_peg_amine->amine_terminus micelle_formation Micelle Self-Assembly amphiphilicity->micelle_formation stealth_effect Prolonged Circulation (Stealth Effect) peg_shell->stealth_effect functionalization Bioconjugation/ Targeting amine_terminus->functionalization ph_responsiveness pH-Responsive Drug Release amine_terminus->ph_responsiveness hydrophobic_core Hydrophobic Drug Encapsulation micelle_formation->hydrophobic_core

Caption: Logical relationships between DSPE-PEG(2000)-Amine properties and functional outcomes.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with DSPE-PEG(2000)-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The surface functionalization of nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a critical technique in the development of advanced drug delivery systems and diagnostic tools.[1][2] This process, often referred to as PEGylation, creates a hydrophilic and biocompatible "stealth" coating on the nanoparticle surface. This coating minimizes protein adsorption and recognition by the immune system, thereby prolonging the circulation time of the nanoparticles in the bloodstream.[3][4] The terminal primary amine group on the PEG chain serves as a versatile reactive handle for the covalent attachment of various molecules, including targeting ligands (antibodies, peptides), imaging agents, and other functional moieties.[1][5] This allows for the development of targeted and multifunctional nanocarriers for a wide range of biomedical applications, including cancer therapy, neurodegenerative disease treatment, and in vivo imaging.[6]

DSPE-PEG(2000)-Amine is an amphiphilic block copolymer, with the hydrophobic DSPE portion anchoring the molecule into the lipid bilayer of liposomes or the surface of other nanoparticles, while the hydrophilic PEG chain extends into the aqueous environment.[7][8] This self-assembly is a key principle in the formation of stable and functionalized nanoparticles.[8]

Applications:

The unique properties of DSPE-PEG(2000)-Amine functionalized nanoparticles have led to their use in a multitude of research and development areas:

  • Targeted Drug Delivery: The terminal amine group can be conjugated with targeting ligands such as antibodies, peptides, or small molecules to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects. This has been extensively explored in cancer therapy.

  • Prolonged Circulation Time: The PEGylated surface reduces clearance by the mononuclear phagocyte system, leading to a longer circulation half-life of the encapsulated therapeutic agent.[9]

  • Gene Delivery: The positively charged amine groups can facilitate the binding and condensation of nucleic acids for gene delivery applications.

  • Medical Imaging: Imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be attached to the amine terminus for in vivo tracking and diagnostic purposes.[10]

  • Theranostics: Combining therapeutic agents and diagnostic molecules on a single nanoparticle platform allows for simultaneous therapy and monitoring of treatment response.

Experimental Protocols

This section provides detailed protocols for the preparation and functionalization of nanoparticles with DSPE-PEG(2000)-Amine, as well as methods for their characterization.

1. Preparation of DSPE-PEG(2000)-Amine Functionalized Liposomes using the Lipid Film Hydration Method

This protocol describes the preparation of liposomes where DSPE-PEG(2000)-Amine is incorporated during the formulation process.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG(2000)-Amine

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and DSPE-PEG(2000)-Amine in chloroform or a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the specific application. A common starting ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Amine).

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the primary lipid. This will form a thin, uniform lipid film on the inner surface of the flask.[8]

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration: Hydrate the lipid film with the desired hydration buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. The temperature of the buffer should be above the lipid phase transition temperature.[8] This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), the liposome (B1194612) suspension can be sonicated using a water bath sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated material or large aggregates by size exclusion chromatography or centrifugation.

2. Post-Insertion Method for Surface Functionalization of Pre-formed Nanoparticles

This method is suitable for modifying the surface of already formed nanoparticles (e.g., liposomes, polymeric nanoparticles).

Materials:

  • Pre-formed nanoparticles

  • DSPE-PEG(2000)-Amine

  • Buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath

Procedure:

  • Micelle Formation: Prepare a solution of DSPE-PEG(2000)-Amine in the desired buffer to form micelles. This can be facilitated by gentle heating and vortexing.[8]

  • Incubation: Add the DSPE-PEG(2000)-Amine micellar solution to the suspension of pre-formed nanoparticles.

  • Incubate the mixture at a temperature slightly above the phase transition temperature of the nanoparticle's lipid components for a defined period (e.g., 1-2 hours) with gentle stirring. This allows the DSPE-PEG-Amine to insert into the nanoparticle's outer leaflet.

  • Purification: Remove the excess, non-inserted DSPE-PEG(2000)-Amine by dialysis, tangential flow filtration, or size exclusion chromatography.

3. Quantification of Surface Amine Groups

It is crucial to quantify the number of accessible amine groups on the nanoparticle surface to ensure successful subsequent conjugation.

Protocol: Ninhydrin (B49086) Assay

The ninhydrin assay is a colorimetric method for the quantification of primary amines.[11]

Materials:

  • Amine-functionalized nanoparticle suspension

  • Ninhydrin reagent solution

  • Standard solution of a known primary amine (e.g., glycine)

  • Spectrophotometer

Procedure:

  • Standard Curve: Prepare a series of standard solutions of the known primary amine of varying concentrations.

  • Reaction: Add the ninhydrin reagent to the standard solutions and the amine-functionalized nanoparticle suspension.

  • Heating: Heat the mixtures in a boiling water bath for a specified time (e.g., 15-20 minutes). A purple color (Ruhemann's purple) will develop.[11]

  • Cooling and Dilution: Cool the samples to room temperature and dilute with a suitable solvent (e.g., 50% ethanol) to stop the reaction.

  • Measurement: Measure the absorbance of the solutions at the appropriate wavelength (typically around 570 nm) using a spectrophotometer.

  • Quantification: Determine the concentration of amine groups in the nanoparticle sample by comparing its absorbance to the standard curve. The results from this assay typically account for 50-100% of the total amine content.[11][12]

Data Presentation

Table 1: Physicochemical Properties of DSPE-PEG(2000) Functionalized Nanoparticles

This table summarizes typical quantitative data for nanoparticles functionalized with DSPE-PEG(2000). The specific values can vary depending on the nanoparticle composition and preparation method.

Nanoparticle TypeDSPE-PEG(2000) to Soluplus Ratio (w/w)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
Micelles10:136.5-28.50.900[13]
Micelles5:180.8-29.20.644[13]
Micelles4:1128.1-28.10.295[13]
Micelles1:1116.6-13.70.112[13]
Ridaforolimus-loaded MicellesN/A33 ± 15N/AN/A[14]

Table 2: Quantification of Amine Functional Groups on Nanoparticles

This table provides an example of the quantification of surface amine groups using different methods.

MethodQuantification LimitTypical Amine Content MeasurementNotesReference
Ninhydrin Assay0.8 µmol g⁻¹Measures reagent-accessible amines, typically ~20% lower than total amine content measured by qNMR.A convenient colorimetric assay for routine analysis.[11][15]
4-Nitrobenzaldehyde (4-NBA) Assay1.2 µmol g⁻¹Measures reagent-accessible amines.Another colorimetric assay option.[11]
¹H qNMR (after dissolution)~10 µmol g⁻¹Measures total amine content.Requires dissolution of the nanoparticles.[11][15]
¹⁹F solid state NMR3 µmol g⁻¹Validates surface quantification by colorimetric assays.Requires labeling with a trifluoromethylated probe.[11]
X-ray Photoelectron Spectroscopy (XPS)N/AProvides elemental ratios to support other quantification methods.A surface-sensitive technique.[11]

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_func Post-Functionalization (Optional) cluster_char Characterization start Start lipid_mix 1. Lipid Mixture (Phospholipid, Cholesterol, DSPE-PEG-Amine) start->lipid_mix film_formation 2. Thin Film Formation lipid_mix->film_formation hydration 3. Hydration (MLVs) film_formation->hydration sizing 4. Sizing (Extrusion/Sonication) hydration->sizing purification1 5. Purification sizing->purification1 conjugation 6. Ligand Conjugation purification1->conjugation purification2 7. Final Purification conjugation->purification2 characterization 8. Physicochemical Characterization (Size, Zeta, PDI) purification2->characterization quantification 9. Amine Quantification (Ninhydrin Assay) characterization->quantification end Functionalized Nanoparticles quantification->end

Caption: Experimental workflow for the preparation and functionalization of nanoparticles with DSPE-PEG(2000)-Amine.

nanoparticle_structure cluster_nanoparticle Functionalized Nanoparticle cluster_coating DSPE-PEG-Amine Coating core Nanoparticle Core (e.g., Lipid Bilayer, Polymeric Matrix) dspe DSPE Anchor (Hydrophobic) core->dspe Anchors into core peg PEG Spacer (Hydrophilic) dspe->peg amine Amine Group (-NH2) peg->amine ligand Targeting Ligand amine->ligand Conjugation

Caption: Structure of a nanoparticle functionalized with DSPE-PEG(2000)-Amine and a targeting ligand.

References

Application Notes and Protocols: DSPE-PEG(2000)-Amine for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a versatile, biocompatible phospholipid polymer conjugate integral to the development of advanced drug delivery systems for targeted cancer therapy. Its unique amphiphilic structure, comprising a hydrophobic DSPE anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal amine group, facilitates the surface functionalization of various nanocarriers, including liposomes and micelles. This modification imparts "stealth" characteristics, prolonging circulation time and enabling the attachment of targeting ligands for specific delivery to tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[1][2][3][4]

The terminal primary amine group serves as a reactive handle for the covalent conjugation of a wide array of targeting moieties such as antibodies, antibody fragments, peptides, and small molecules (e.g., folic acid).[5] This allows for active targeting of receptors overexpressed on the surface of cancer cells, such as HER2 or the folate receptor, leading to increased intracellular drug concentration and improved therapeutic outcomes.[6][7]

These application notes provide an overview of the utility of DSPE-PEG(2000)-Amine in targeted cancer therapy, along with detailed protocols for the formulation, characterization, and evaluation of targeted nanoparticles.

Key Applications in Targeted Cancer Therapy

  • Active Targeting of Tumors: The primary application of DSPE-PEG(2000)-Amine is to serve as a linker for attaching targeting ligands to the surface of nanoparticles. This facilitates receptor-mediated endocytosis into cancer cells, significantly increasing the intracellular concentration of the therapeutic payload.

  • Prolonged Circulation Time: The PEG component of the molecule creates a hydrophilic shield on the nanoparticle surface, which reduces opsonization and clearance by the reticuloendothelial system (RES), leading to a longer circulation half-life and increased probability of reaching the tumor site.[2]

  • Improved Drug Solubility and Stability: By encapsulating hydrophobic drugs within the core of liposomes or micelles formulated with DSPE-PEG(2000)-Amine, their aqueous solubility can be dramatically increased. The protective PEG layer also enhances the stability of the encapsulated drug.

  • Co-delivery of Therapeutics: DSPE-PEG(2000)-Amine-functionalized nanoparticles can be engineered to carry multiple therapeutic agents, such as a combination of chemotherapy drugs or a therapeutic agent and an imaging agent, for theranostic applications.

Data Presentation: Comparative Analysis of Targeted Nanoparticles

The following tables summarize representative quantitative data from studies utilizing DSPE-PEG(2000)-Amine for targeted cancer therapy.

Table 1: Physicochemical Characterization of DSPE-PEG(2000)-Amine Containing Nanoparticles

Nanoparticle FormulationTargeting LigandDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Doxorubicin LiposomesNoneDoxorubicin98.7 ± 13.250.115 ± 0.009+7.94 ± 0.32~1094.1
HER2-Targeted Doxorubicin LiposomesAnti-HER2 scFvDoxorubicin101.7 ± 14.040.112 ± 0.009+5.63 ± 0.46~1092.8
Folate-Targeted MicellesFolic Acid9-Nitro-camptothecin21 - 24Not ReportedNot Reported~1097.6
Non-Targeted MicellesNone9-Nitro-camptothecinNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
DSPE-PEG2000/Soluplus MicellesNone-116.60.112-13.7N/AN/A

Data compiled from multiple sources for illustrative purposes.[1][8][9]

Table 2: In Vitro and In Vivo Efficacy of Targeted Nanoparticles

Nanoparticle FormulationCell LineIn Vitro IC50 (µM)Animal ModelTumor Growth Inhibition (%)
Free DoxorubicinMCF-7 (HER2-)~0.5Nude mice with MCF-7 xenograftsNot Reported
HER2-Targeted Doxorubicin LiposomesSK-BR-3 (HER2+)~1.5Nude mice with SK-BR-3 xenografts>60
Non-Targeted Doxorubicin LiposomesSK-BR-3 (HER2+)~5.0Nude mice with SK-BR-3 xenografts~40
Folate-Targeted Micelles (9-NC)KB (FR+)Significantly lower than non-targetedNude mice with KB xenograftsSignificantly higher than non-targeted
Free DaunorubicinHT-29Not ReportedNude mice with HT-29 xenografts18.6
NGR-Targeted Daunorubicin ConjugateHT-29Not ReportedNude mice with HT-29 xenografts37.7

Data compiled from multiple sources for illustrative purposes.[8][10]

Mandatory Visualizations

Signaling Pathways

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular HER2 HER2 HER3 HER3 HER2:e->HER3:e Dimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation Ligand Ligand (e.g., NRG) Ligand->HER3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Caption: HER2 Signaling Pathway.[11][12][13][14][15]

Folate_Receptor_Endocytosis cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular FR Folate Receptor (FR) Endosome Endosome FR->Endosome Endocytosis Folate_Liposome Folate-Targeted Liposome (B1194612) Folate_Liposome->FR Binding Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Degradation & Drug Release

Caption: Folate Receptor-Mediated Endocytosis.[16][17][18][19][20]

Experimental Workflows

Targeted_Nanoparticle_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Lipid_Film 1. Lipid Film Hydration (Lipids + DSPE-PEG-Amine + Drug) Extrusion 2. Extrusion Lipid_Film->Extrusion Ligand_Conjugation 3. Ligand Conjugation to Amine Group Extrusion->Ligand_Conjugation DLS 4. Size & PDI (DLS) Ligand_Conjugation->DLS Zeta 5. Zeta Potential DLS->Zeta EE 6. Encapsulation Efficiency Zeta->EE In_Vitro 7. In Vitro Cytotoxicity (e.g., MTT Assay) EE->In_Vitro In_Vivo 8. In Vivo Efficacy (Tumor Model) In_Vitro->In_Vivo

Caption: Experimental Workflow for Targeted Nanoparticles.

Experimental Protocols

Protocol 1: Formulation of Targeted Liposomes by Post-Insertion

This protocol describes the preparation of targeted liposomes by incorporating a pre-formed ligand-DSPE-PEG(2000) conjugate into pre-formed drug-loaded liposomes.[1][21][22]

Materials:

  • Lipids (e.g., HSPC, Cholesterol)

  • DSPE-PEG(2000)-Amine

  • Targeting ligand with a reactive group for amine coupling (e.g., NHS-ester)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Appropriate buffers (e.g., HEPES, PBS)

  • Organic solvent (e.g., Chloroform)

  • Dialysis membrane (MWCO appropriate for removing unconjugated ligand and unencapsulated drug)

Procedure:

  • Preparation of Drug-Loaded Liposomes:

    • Dissolve lipids (e.g., HSPC and cholesterol) and a small percentage of DSPE-PEG(2000) (non-functionalized, for stealth properties) in chloroform (B151607).

    • Create a thin lipid film by evaporating the chloroform using a rotary evaporator.

    • Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated.

    • Form unilamellar vesicles by extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm).

    • Remove unencapsulated drug by dialysis or size exclusion chromatography.

  • Conjugation of Targeting Ligand to DSPE-PEG(2000)-Amine:

    • Dissolve DSPE-PEG(2000)-Amine and the activated targeting ligand in an appropriate buffer (e.g., PBS pH 7.4-8.0).

    • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring.

    • The molar ratio of DSPE-PEG(2000)-Amine to the ligand should be optimized to ensure efficient conjugation.

  • Post-Insertion of Ligand-PEG-DSPE into Liposomes:

    • Add the ligand-DSPE-PEG(2000) conjugate solution to the pre-formed drug-loaded liposomes.

    • Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 60°C) for a defined period (e.g., 1-2 hours) to facilitate the insertion of the conjugate into the liposome bilayer.

    • Cool the mixture to room temperature.

  • Purification and Sterilization:

    • Remove any unconjugated ligand-PEG-DSPE by dialysis or size exclusion chromatography.

    • Sterilize the final targeted liposome formulation by passing it through a 0.22 µm filter.

Protocol 2: Characterization of Targeted Nanoparticles

1. Particle Size and Zeta Potential Measurement: [23][24][25][26]

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS) to a suitable concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.

    • For zeta potential, use a specific electrode cuvette and measure the electrophoretic mobility of the nanoparticles under an applied electric field. The instrument software will calculate the zeta potential.

2. Drug Loading and Encapsulation Efficiency: [27]

  • Procedure:

    • Separate the nanoparticles from the unencapsulated drug using methods like ultracentrifugation or dialysis.

    • Lyse the nanoparticles to release the encapsulated drug using a suitable solvent or detergent.

    • Quantify the amount of drug in the lysed nanoparticle fraction and the amount of free drug in the supernatant/dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cell viability after treatment with the nanoparticle formulations.

Materials:

  • Cancer cell line of interest (e.g., HER2-positive SK-BR-3 cells, folate receptor-positive HeLa cells)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and free drug in cell culture medium.

    • Remove the old medium from the cells and add the different treatment solutions. Include untreated cells as a control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).

Protocol 4: In Vivo Evaluation in a Xenograft Mouse Model

This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of targeted nanoparticles.[28][29][30][31]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor induction

  • Targeted and non-targeted nanoparticle formulations

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, targeted nanoparticles).

    • Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule.

  • Monitoring:

    • Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition for each treatment group compared to the control group.

    • Optionally, major organs can be collected for histological analysis to assess toxicity.

References

Application Notes and Protocols for DSPE-PEG(2000)-Amine in MRI Contrast Agent Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a versatile, biocompatible, and amphiphilic polymer integral to the advancement of nanomedicine.[1] Its unique structure, featuring a hydrophobic DSPE lipid tail and a hydrophilic PEG chain terminating in a reactive primary amine, makes it an ideal component for constructing sophisticated drug delivery and diagnostic systems.[2][3] The DSPE portion anchors the molecule within lipid bilayers of nanoparticles like liposomes and micelles, while the PEG chain provides a "stealth" characteristic, prolonging circulation time by evading the reticuloendothelial system.[1] The terminal amine group serves as a conjugation handle for attaching various molecules, including MRI contrast agents.[2][3]

This document provides detailed protocols for the conjugation of a gadolinium-based MRI contrast agent to DSPE-PEG(2000)-Amine, the formulation of MRI-visible micelles, and the characterization of these nanoparticles.

Key Applications

  • Development of Targeted MRI Contrast Agents: The terminal amine allows for the covalent attachment of targeting ligands (peptides, antibodies, etc.) to direct the contrast agent to specific tissues or cells.[3]

  • High-Payload Contrast Agent Nanoparticles: Self-assembly into micelles or incorporation into liposomes enables the concentration of a large number of gadolinium chelates into a single nanoparticle, significantly enhancing MRI signal intensity.

  • Theranostic Nanoplatforms: Co-encapsulation of therapeutic drugs with the MRI contrast agent-conjugated DSPE-PEG allows for simultaneous diagnosis and therapy.

Experimental Protocols

Protocol 1: Conjugation of DTPA Anhydride (B1165640) to DSPE-PEG(2000)-Amine

This protocol describes the covalent attachment of diethylenetriaminepentaacetic acid (DTPA), a common chelator for gadolinium, to the terminal amine of DSPE-PEG(2000)-Amine. The reaction involves the opening of the cyclic DTPA anhydride by the amine group to form a stable amide bond.[4][5]

Materials:

  • DSPE-PEG(2000)-Amine

  • DTPA dianhydride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Pyridine (B92270)

  • Ethyl Acetate (B1210297)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Preparation of DTPA Dianhydride Solution: In a round-bottom flask, dissolve DTPA dianhydride in a mixture of anhydrous DMSO and pyridine (e.g., 7:3 v/v). A significant molar excess of DTPA dianhydride (e.g., 25-fold) to DSPE-PEG(2000)-Amine is recommended to favor the mono-conjugation product.[4]

  • Preparation of DSPE-PEG(2000)-Amine Solution: In a separate vial, dissolve DSPE-PEG(2000)-Amine in anhydrous DMSO.

  • Conjugation Reaction: While stirring, slowly add the DSPE-PEG(2000)-Amine solution to the DTPA dianhydride solution.[5]

  • Heating and Incubation: Heat the reaction mixture to 100°C under constant stirring for 90 minutes.[4]

  • Hydrolysis of Excess Anhydride: After the initial reaction, add ultrapure water to the flask and continue heating at 100°C for another 90 minutes to hydrolyze any remaining DTPA dianhydride.[5]

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the solvents using a rotary evaporator.

  • Purification: The resulting residue can be purified by successive extractions with ethyl acetate to remove unreacted DTPA and byproducts.[4] Alternatively, dialysis against deionized water using an appropriate molecular weight cutoff (MWCO) membrane can be employed.[6] The final product, DSPE-PEG(2000)-DTPA, should be a white powder after lyophilization.[4]

Protocol 2: Gadolinium Chelation

This protocol describes the chelation of Gadolinium (III) ions by the DTPA-conjugated DSPE-PEG.

Materials:

  • DSPE-PEG(2000)-DTPA

  • Gadolinium (III) chloride (GdCl₃) or Gadolinium (III) acetate

  • Deionized water or suitable buffer (e.g., HEPES)

  • pH meter

Procedure:

  • Dissolution: Dissolve the DSPE-PEG(2000)-DTPA conjugate in deionized water.

  • pH Adjustment: Adjust the pH of the solution to approximately 6.5-7.0.

  • Gadolinium Addition: Prepare a stock solution of GdCl₃ in deionized water. Add the gadolinium solution dropwise to the DSPE-PEG(2000)-DTPA solution while stirring. A slight molar excess of the DSPE-PEG(2000)-DTPA is often used to ensure all gadolinium ions are chelated.

  • Incubation: Allow the reaction to proceed at room temperature for several hours or overnight with continuous stirring.

  • Purification: Remove any unchelated gadolinium by dialysis against deionized water.

Protocol 3: Formulation of MRI Contrast Agent Micelles via Thin-Film Hydration

This method is widely used for the self-assembly of amphiphilic molecules into micelles and for the encapsulation of hydrophobic agents.[7]

Materials:

  • DSPE-PEG(2000)-DTPA-Gd

  • (Optional) Other lipids such as DSPE-PEG(2000) for mixed micelles

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)[7]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolution: Dissolve the DSPE-PEG(2000)-DTPA-Gd and any other lipids in the organic solvent in a round-bottom flask.

  • Film Formation: Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator.

  • Hydration: Add the aqueous buffer to the flask containing the lipid film.

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the lipids into micelles. The solution should become clear or translucent.[7] Sonication in a water bath can be used to aid this process.

  • Sizing (Optional): To obtain a more uniform size distribution, the micelle solution can be extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unincorporated material by dialysis or size-exclusion chromatography.

Characterization of MRI Contrast Agent Micelles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated MRI contrast agent micelles.

Table 1: Physicochemical Properties of DSPE-PEG Based Micelles
ParameterMethodTypical ValuesSignificance
Hydrodynamic Diameter Dynamic Light Scattering (DLS)10 - 100 nm[8]Influences biodistribution and clearance.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Indicates the uniformity of the micelle population.
Zeta Potential Electrophoretic Light Scattering-30 to +10 mVMeasures surface charge and predicts colloidal stability.
Critical Micelle Concentration (CMC) Fluorescence Probe Method (e.g., Pyrene)0.5 - 1.5 µM[2]Indicates the stability of micelles upon dilution in the bloodstream.
Table 2: MRI Contrast Agent Properties
ParameterMethodTypical Values for Gd-MicellesSignificance
Longitudinal Relaxivity (r₁) NMR Relaxometry10 - 30 mM⁻¹s⁻¹Efficiency of T1 contrast enhancement.
Transverse Relaxivity (r₂) NMR Relaxometry15 - 40 mM⁻¹s⁻¹Efficiency of T2 contrast enhancement.
Gadolinium Concentration Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)Varies with formulationDetermines the payload of the contrast agent.

Note: Relaxivity values are highly dependent on the specific formulation, magnetic field strength, and temperature.

Visualizing the Workflow and Concepts

experimental_workflow Experimental Workflow for MRI Contrast Agent Micelle Development cluster_conjugation Step 1: Conjugation cluster_chelation Step 2: Gadolinium Chelation cluster_formulation Step 3: Micelle Formulation cluster_characterization Step 4: Characterization dspe_peg_amine DSPE-PEG(2000)-Amine reaction Conjugation Reaction (DMSO/Pyridine, 100°C) dspe_peg_amine->reaction dtpa_anhydride DTPA Anhydride dtpa_anhydride->reaction dspe_peg_dtpa DSPE-PEG-DTPA reaction->dspe_peg_dtpa purification1 Purification (Extraction/Dialysis) dspe_peg_dtpa->purification1 purified_dspe_peg_dtpa Purified DSPE-PEG-DTPA chelation_reaction Chelation Reaction (Aqueous, RT) purified_dspe_peg_dtpa->chelation_reaction gdcl3 GdCl₃ gdcl3->chelation_reaction dspe_peg_dtpa_gd DSPE-PEG-DTPA-Gd chelation_reaction->dspe_peg_dtpa_gd purification2 Purification (Dialysis) dspe_peg_dtpa_gd->purification2 purified_conjugate Purified DSPE-PEG-DTPA-Gd thin_film Thin-Film Hydration purified_conjugate->thin_film micelles MRI-Visible Micelles thin_film->micelles final_micelles Final Micelle Product dls DLS (Size, PDI) final_micelles->dls zeta Zeta Potential final_micelles->zeta relaxivity Relaxivity (r₁, r₂) final_micelles->relaxivity icpms ICP-MS (Gd Content) final_micelles->icpms

Caption: Workflow for MRI contrast agent micelle development.

conjugation_reaction DSPE-PEG-Amine and DTPA Anhydride Conjugation cluster_reactants Reactants cluster_product Product dspe_peg_amine DSPE-PEG-NH₂ plus + dspe_peg_amine->plus dtpa_anhydride DTPA Anhydride reaction_arrow Anhydrous Solvent (DMSO/Pyridine) plus->dtpa_anhydride dspe_peg_dtpa DSPE-PEG-DTPA reaction_arrow->dspe_peg_dtpa

Caption: DSPE-PEG-Amine and DTPA Anhydride Conjugation Reaction.

micelle_structure Structure of a DSPE-PEG-DTPA-Gd Micelle cluster_micelle Micelle Cross-Section core Hydrophobic Core p1 core->p1 DSPE Tail p2 core->p2 p3 core->p3 p4 core->p4 p5 core->p5 p6 core->p6 p7 core->p7 p8 core->p8 peg1 PEG p1->peg1 peg2 PEG p2->peg2 peg3 PEG p3->peg3 peg4 PEG p4->peg4 peg5 PEG p5->peg5 peg6 PEG p6->peg6 peg7 PEG p7->peg7 peg8 PEG p8->peg8 gd1 Gd peg1->gd1 DTPA gd2 Gd peg2->gd2 gd3 Gd peg3->gd3 gd4 Gd peg4->gd4 gd5 Gd peg5->gd5 gd6 Gd peg6->gd6 gd7 Gd peg7->gd7 gd8 Gd peg8->gd8

Caption: Structure of a DSPE-PEG-DTPA-Gd Micelle.

References

Post-Insertion Method for DSPE-PEG(2000)-Amine Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the post-insertion method of incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) into pre-formed liposomes. This technique is a versatile strategy for the surface functionalization of liposomes, enabling the attachment of targeting ligands, imaging agents, and other molecules to enhance drug delivery.[1][2][3]

The post-insertion method offers several advantages over traditional pre-insertion techniques where the PEGylated lipid is included during the initial liposome (B1194612) formulation. Post-insertion allows for the modification of pre-formed, drug-loaded liposomes, minimizing potential interference of the conjugated ligand with the encapsulation process and ensuring that the functional group is predominantly displayed on the outer leaflet of the liposomal bilayer.[3][4][5][6] This method is simple, robust, and allows for a combinatorial approach to developing targeted lipid nanoparticles.[2][7][8]

Principle of the Post-Insertion Method

The post-insertion technique relies on the spontaneous transfer of DSPE-PEG(2000)-Amine molecules from micelles into the outer monolayer of pre-formed liposomes.[6] This process is driven by the hydrophobic interaction between the DSPE lipid anchor and the liposomal lipid bilayer. The incubation of pre-formed liposomes with a solution containing DSPE-PEG(2000)-Amine micelles at a temperature above the phase transition temperature (Tm) of the liposome-forming lipids facilitates the efficient insertion of the PEGylated lipid.[9]

Experimental Protocols

Materials and Reagents
  • Liposome-forming lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG(2000)-Amine (ammonium salt)[1][10]

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)

  • Targeting ligand with a reactive group for amine conjugation (e.g., NHS-ester, carboxyl group)

  • Coupling agents (e.g., EDC, NHS)

  • Quenching agent (e.g., glycine (B1666218), ethanolamine)

  • Dialysis membrane (MWCO appropriate for removing unconjugated molecules)

Protocol 1: Preparation of Pre-formed Liposomes

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.

  • Lipid Film Formation:

    • Dissolve the liposome-forming lipids (e.g., DSPC and cholesterol in a desired molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle shaking at a temperature above the Tm of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

    • Perform the extrusion at a temperature above the lipid Tm. Repeat the extrusion cycle 10-20 times to ensure a narrow size distribution.

  • Characterization:

    • Determine the size (hydrodynamic diameter) and polydispersity index (PDI) of the pre-formed liposomes using Dynamic Light Scattering (DLS).

    • The zeta potential can also be measured to assess surface charge.

Protocol 2: Post-Insertion of DSPE-PEG(2000)-Amine
  • Preparation of DSPE-PEG(2000)-Amine Micelles:

    • Dissolve the required amount of DSPE-PEG(2000)-Amine powder in the hydration buffer to form a micellar solution.[11] The concentration should be above its critical micelle concentration (CMC).

  • Incubation:

    • Add the DSPE-PEG(2000)-Amine micelle solution to the pre-formed liposome suspension. The molar ratio of post-inserted lipid to total liposomal lipid typically ranges from 1 to 10 mol%.

    • Incubate the mixture at a temperature above the Tm of the liposomal lipids (e.g., 60°C for DSPC-based liposomes) for a specific duration (e.g., 30-60 minutes) with gentle stirring.[12][13] Incubation time and temperature can be optimized to achieve desired insertion efficiency.[9]

  • Purification:

    • Remove unincorporated DSPE-PEG(2000)-Amine micelles by dialysis against the hydration buffer.

  • Characterization:

    • Characterize the resulting amine-functionalized liposomes for size, PDI, and zeta potential. An increase in size and a shift in zeta potential towards a more neutral or positive value are indicative of successful insertion.

Protocol 3: Conjugation of Targeting Ligands to Amine-Functionalized Liposomes

This protocol describes a general method for conjugating a carboxyl-containing targeting ligand to the amine groups on the liposome surface using EDC/NHS chemistry.

  • Activation of Targeting Ligand:

    • Dissolve the targeting ligand, EDC, and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups of the ligand.

  • Conjugation Reaction:

    • Add the activated targeting ligand solution to the amine-functionalized liposome suspension. The pH of the reaction mixture should be adjusted to 7.4-8.0 to facilitate the reaction with the primary amines.

    • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with gentle stirring.

  • Quenching:

    • Quench the reaction by adding an excess of a small amine-containing molecule like glycine or ethanolamine (B43304) to react with any remaining activated esters.

  • Purification:

    • Remove unconjugated ligand and by-products by dialysis or size exclusion chromatography.

  • Final Characterization:

    • Characterize the final targeted liposomes for size, PDI, zeta potential, and conjugation efficiency. Conjugation efficiency can be determined by quantifying the amount of ligand attached to the liposomes using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy if the ligand is labeled).

Data Presentation

The following tables summarize typical quantitative data obtained during the preparation and characterization of liposomes using the post-insertion method.

Table 1: Physicochemical Properties of Liposomes Before and After Post-Insertion.

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Pre-formed Liposomes105 ± 5< 0.1-5 ± 2
After DSPE-PEG(2000)-Amine Insertion115 ± 7< 0.15+2 ± 1.5

Data are representative and may vary depending on the specific lipid composition and experimental conditions.

Table 2: Influence of Incubation Time and Temperature on Post-Insertion Efficiency. [9]

Incubation Time (h)Incubation Temperature (°C)PEG Surface Density (mol%)Insertion Fraction (%)
140~1.5~38
2440~2.5~63
160~3.0~75
2460~3.8~95

Data adapted from a study using DSPE-PEG2k and DSPC membranes. Insertion fraction is the percentage of added PEG-lipid that is incorporated into the liposomes.[9]

Visualizations

PostInsertion_Workflow

PostInsertion_Mechanism preformed_lipo {Pre-formed Liposome | Lipid Bilayer} label_transfer label_transfer peg_micelle {DSPE-PEG-Amine Micelle | {PEG-Amine | DSPE}} peg_micelle->label_transfer final_lipo {Targeted Liposome | {PEG-Amine Surface | Lipid Bilayer}} label_transfer->final_lipo

Key Considerations and Troubleshooting

  • Purity of DSPE-PEG(2000)-Amine: Ensure high purity of the PEGylated lipid to achieve efficient and reproducible results.[1]

  • Storage and Handling: DSPE-PEG(2000)-Amine should be stored at -20°C, protected from moisture and light.[1][10][14] Allow the product to warm to room temperature before opening to prevent condensation.[1]

  • Optimization of Post-Insertion: The efficiency of post-insertion is influenced by incubation time, temperature, lipid composition of the pre-formed liposomes, and the concentration of DSPE-PEG(2000)-Amine micelles.[9] These parameters may need to be optimized for specific liposome formulations.

  • Conjugation Chemistry: The choice of conjugation chemistry will depend on the functional groups available on the targeting ligand. Besides EDC/NHS chemistry, other common methods include maleimide-thiol coupling and click chemistry.[15][16][17]

  • Characterization: Thorough characterization at each step is crucial to ensure the quality and consistency of the final product. This includes monitoring changes in size, PDI, and zeta potential, as well as quantifying the final ligand density on the liposome surface.[18][19][20]

References

Application Note: Comprehensive Characterization of DSPE-PEG(2000)-Amine Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is an amphiphilic polymer widely used in the development of nanomedicines.[1] The DSPE lipid anchor allows for stable integration into lipid-based nanoparticles, while the hydrophilic PEG(2000) chain provides a "stealth" characteristic, prolonging circulation time by reducing opsonization and clearance by the reticuloendothelial system.[1][2] The terminal amine group serves as a versatile functional handle for conjugating targeting ligands, imaging agents, or other molecules, enabling the development of sophisticated, targeted drug delivery systems.[3][4][5]

Thorough characterization of these functionalized nanoparticles is critical to ensure batch-to-batch consistency, stability, safety, and efficacy.[2] This document provides a detailed overview of the essential techniques and protocols for the comprehensive characterization of DSPE-PEG(2000)-Amine functionalized nanoparticles.

Section 1: Physicochemical Characterization

The physical properties of nanoparticles, including their size, surface charge, and morphology, are fundamental parameters that dictate their biological behavior, including biodistribution, cellular uptake, and toxicity.[2]

Key Parameters and Techniques
  • Particle Size and Polydispersity Index (PDI): The hydrodynamic diameter and size distribution (PDI) are typically measured using Dynamic Light Scattering (DLS). A monodisperse population (low PDI) is crucial for predictable in vivo performance.

  • Zeta Potential: This parameter measures the surface charge of the nanoparticles and is a key indicator of colloidal stability.[2] Nanoparticles with a sufficiently high positive or negative zeta potential are generally more stable against aggregation due to electrostatic repulsion.[6]

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the shape, size, and surface morphology of the nanoparticles, confirming the data obtained from DLS.[6][7]

Data Presentation: Typical Physicochemical Properties
ParameterTechniqueTypical Value / ObservationReference
Hydrodynamic DiameterDynamic Light Scattering (DLS)50 - 200 nm[6][8]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3 (indicating a homogenous population)[6][8]
Zeta PotentialElectrophoretic Light ScatteringSlightly positive or near-neutral, depending on pH and buffer conditions.[6][9]
MorphologyTransmission Electron Microscopy (TEM)Spherical, uniform particles[6][7]
Experimental Protocols

Protocol 1.1: DLS and Zeta Potential Measurement

  • Sample Preparation: Dilute the nanoparticle suspension to a concentration of approximately 0.1-1.0 mg/mL using an appropriate aqueous buffer (e.g., 10 mM NaCl or phosphate-buffered saline, PBS, filtered through a 0.22 µm filter).[8] The final concentration may need optimization based on the instrument's sensitivity.

  • Instrumentation: Use a Malvern Zetasizer or a similar instrument.

  • DLS Measurement (Size and PDI):

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a clean cuvette.

    • Set the measurement parameters (e.g., material refractive index, dispersant viscosity).

    • Perform at least three replicate measurements to ensure reproducibility.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a disposable folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Perform the measurement, typically involving the application of an electric field and measuring the particle velocity.

    • Report the average of at least three measurements.

Protocol 1.2: Transmission Electron Microscopy (TEM)

  • Grid Preparation: Place a 200-mesh copper grid coated with formvar/carbon onto a piece of filter paper.

  • Sample Application: Apply a 5-10 µL drop of the diluted nanoparticle suspension (approx. 0.1 mg/mL) onto the grid and allow it to adsorb for 1-2 minutes.

  • Staining: Wick away the excess sample with filter paper. Apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.[7]

  • Final Preparation: Wick away the excess stain and allow the grid to air-dry completely.

  • Imaging: Observe the sample under a transmission electron microscope at an appropriate acceleration voltage. Capture images at various magnifications to assess overall morphology and individual particle characteristics.

Visualization: Physicochemical Characterization Workflow

cluster_0 Nanoparticle Formulation cluster_1 Characterization cluster_2 Data Analysis prep Prepare DSPE-PEG-Amine Nanoparticle Suspension dilute Dilute Sample in Filtered Buffer prep->dilute dls Measure Hydrodynamic Size & PDI (DLS) dilute->dls zeta Measure Surface Charge (Zeta Potential) dilute->zeta tem Visualize Morphology (TEM) dilute->tem report Report Size, PDI, Zeta Potential, and Morphology dls->report zeta->report tem->report

Caption: Workflow for the physicochemical characterization of nanoparticles.

Section 2: Chemical Composition and Surface Functionalization

Confirming the chemical identity of the nanoparticle components and quantifying the surface amine groups is essential to verify successful formulation and predict the efficiency of subsequent conjugation reactions.

Key Parameters and Techniques
  • Functional Group Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify characteristic chemical bonds and functional groups of DSPE, PEG, and the primary amine, confirming the presence of the DSPE-PEG(2000)-Amine conjugate in the final nanoparticle formulation.[10][11]

  • Structural Verification: Nuclear Magnetic Resonance (¹H NMR) spectroscopy can provide detailed structural information, confirming the integrity of the DSPE-PEG-Amine molecule after formulation.[12][13]

  • Amine Quantification: Colorimetric assays, such as the ninhydrin (B49086) or 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assays, are commonly used to quantify the number of accessible primary amine groups on the nanoparticle surface.[14][15]

Data Presentation: Spectroscopic and Quantitative Data
TechniqueFunctional Group / ParameterCharacteristic Peak / SignalReference
FTIR C-H stretch (DSPE alkyl chains)~2850-2920 cm⁻¹[16]
C=O stretch (DSPE ester)~1730-1740 cm⁻¹[17]
P=O stretch (DSPE phosphate)~1220-1240 cm⁻¹
C-O-C stretch (PEG ether)~1100 cm⁻¹[10][16]
N-H bend (primary amine)~1560-1640 cm⁻¹[17]
¹H NMR -CH₂-CH₂-O- (PEG backbone)~3.6 ppm[18][19]
-CH₂-NH₂ (terminal amine)~2.8-3.0 ppm
TNBSA Assay Surface Amine DensityVaries (e.g., 10-100 µmol/g)[15]
Experimental Protocols

Protocol 2.1: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Sample Preparation: Lyophilize (freeze-dry) the purified nanoparticle suspension to obtain a dry powder.

  • Measurement: Mix a small amount of the lyophilized sample with potassium bromide (KBr) powder and press it into a thin pellet. Alternatively, use an instrument with an Attenuated Total Reflectance (ATR) accessory and place the powder directly on the crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic peaks corresponding to the different functional groups of the DSPE-PEG(2000)-Amine molecule.

Protocol 2.2: TNBSA Assay for Amine Quantification

  • Reagent Preparation:

    • Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Prepare a fresh 0.1% (w/v) TNBSA solution in the bicarbonate buffer.

    • Prepare a series of known concentrations of a primary amine standard (e.g., ethylamine (B1201723) or DSPE-PEG-Amine itself) in the bicarbonate buffer to create a standard curve.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the nanoparticle suspension, standards, and a buffer blank to separate wells.

    • Add 25 µL of the 0.1% TNBSA solution to each well.

    • Incubate the plate at 37°C for 2 hours, protected from light.

  • Measurement: Measure the absorbance at 335 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve (absorbance vs. concentration). Determine the amine concentration of the nanoparticle sample using the standard curve and normalize it to the nanoparticle mass to report as µmol of amine per gram of nanoparticles.

Visualization: Chemical Analysis Logic

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Results sample Purified DSPE-PEG-Amine Nanoparticles lyo Lyophilized Sample sample->lyo susp Aqueous Suspension sample->susp ftir FTIR Spectroscopy lyo->ftir nmr ¹H NMR Spectroscopy lyo->nmr assay TNBSA Colorimetric Assay susp->assay confirm Confirmation of Functional Groups (DSPE, PEG, -NH₂) ftir->confirm nmr->confirm quant Quantification of Surface Amine Density assay->quant

Caption: Logic for confirming chemical structure and surface functionality.

Section 3: In Vitro Performance and Biocompatibility

Evaluating the stability of nanoparticles in physiological conditions and their interaction with cells are crucial steps in preclinical development.

Key Parameters and Techniques
  • Colloidal Stability: The stability of nanoparticles in biological media (e.g., PBS, cell culture medium containing serum) is assessed by monitoring changes in particle size and PDI over time using DLS.[8] Aggregation can significantly alter the biological activity and safety profile.

  • Biocompatibility/Cytotoxicity: Standard cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to determine the concentration range at which the nanoparticles are non-toxic to cells.[15][20] This is critical for establishing a safe therapeutic window.

Data Presentation: In Vitro Performance Parameters
AssayParameter MeasuredTypical ConditionsExpected OutcomeReference
Colloidal Stability Particle Size & PDI vs. TimeIncubation in PBS + 10% FBS at 37°C for 0, 1, 4, 12, 24 hours.Minimal change in size and PDI, indicating good stability.[8][21]
Cytotoxicity (MTT) Cell Viability (%)Incubation with various nanoparticle concentrations (e.g., 1-500 µg/mL) for 24-72 hours.High cell viability (>80%) at therapeutic concentrations, indicating good biocompatibility.[20][22]
Experimental Protocols

Protocol 3.1: Colloidal Stability Assessment

  • Media Preparation: Prepare the test medium (e.g., PBS or cell culture medium with 10% Fetal Bovine Serum).

  • Incubation: Add the nanoparticle suspension to the test medium to a final concentration of ~1 mg/mL. Incubate the mixture at 37°C.

  • Time-Point Measurement: At predetermined time points (e.g., 0, 1, 4, 12, 24 hours), take an aliquot of the suspension.

  • DLS Analysis: Dilute the aliquot appropriately and measure the particle size and PDI as described in Protocol 1.1.

  • Data Analysis: Plot the average particle size and PDI as a function of time to assess stability.

Protocol 3.2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293, or a relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the DSPE-PEG-Amine nanoparticles in fresh cell culture medium. Remove the old medium from the cells and replace it with the nanoparticle-containing medium. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability versus nanoparticle concentration to determine the IC₅₀ (half-maximal inhibitory concentration), if applicable.

Visualization: In Vitro Evaluation Workflow

cluster_0 Nanoparticle Sample cluster_1 Stability Testing cluster_2 Biocompatibility Testing start DSPE-PEG-Amine Nanoparticles incubate_stability Incubate in Biological Media (37°C) start->incubate_stability incubate_cells Incubate with Cell Lines start->incubate_cells dls_time Measure Size/PDI at Time Points (DLS) incubate_stability->dls_time stability_result Assess Colloidal Stability dls_time->stability_result mtt_assay Perform MTT Assay incubate_cells->mtt_assay biocomp_result Determine Cell Viability and Cytotoxicity mtt_assay->biocomp_result

Caption: Workflow for in vitro stability and biocompatibility testing.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of DSPE-PEG(2000)-Amine Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of DSPE-PEG(2000)-Amine liposomes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DSPE-PEG(2000)-Amine liposome (B1194612) aggregation?

A1: Aggregation of DSPE-PEG(2000)-Amine liposomes is a multifactorial issue primarily driven by an imbalance of attractive and repulsive forces between individual liposomes. Key contributing factors include:

  • Insufficient Surface Charge: The amine group on DSPE-PEG(2000)-Amine provides a positive surface charge (zeta potential) at physiological pH, which is crucial for electrostatic repulsion between liposomes. A low or neutral zeta potential can lead to aggregation.

  • Inadequate PEGylation: The polyethylene (B3416737) glycol (PEG) chain creates a hydrophilic steric barrier on the liposome surface, preventing close contact and subsequent aggregation. Insufficient PEG density can compromise this protective layer.[1]

  • Environmental Factors: Conditions such as pH, ionic strength of the buffer, and temperature can significantly impact liposome stability and lead to aggregation.

  • High Lipid Concentration: Concentrated liposome suspensions increase the likelihood of particle collision and aggregation.

  • Improper Storage: Freeze-thaw cycles or storage at inappropriate temperatures can disrupt the liposome structure and induce aggregation.

Q2: How does the molar percentage of DSPE-PEG(2000)-Amine in the lipid formulation affect liposome stability?

A2: The molar percentage of DSPE-PEG(2000)-Amine is a critical parameter. Increasing the molar percentage generally leads to a higher positive zeta potential, which enhances electrostatic repulsion and prevents aggregation. However, an excessively high concentration of PEGylated lipids can lead to the formation of micelles instead of liposomes.[2] It is crucial to optimize the concentration to achieve a balance between sufficient surface charge and the formation of stable unilamellar vesicles.

Q3: What is the optimal pH for maintaining the stability of DSPE-PEG(2000)-Amine liposomes?

A3: The terminal amine group of DSPE-PEG(2000)-Amine has a pKa in the physiological range. To ensure the amine is protonated and provides a positive surface charge, it is recommended to maintain the pH of the buffer slightly acidic to neutral, typically between pH 6.5 and 7.4. At alkaline pH, the amine group becomes deprotonated, leading to a decrease in zeta potential and an increased risk of aggregation.

Q4: Can high salt concentrations in the buffer lead to aggregation?

A4: Yes, high salt concentrations can induce aggregation. The ions in the buffer can shield the surface charge of the liposomes, a phenomenon known as the charge screening effect. This reduces the electrostatic repulsion between liposomes, allowing van der Waals forces to dominate and cause aggregation.[3] It is advisable to use buffers with physiological ionic strength (e.g., 150 mM NaCl) and to be cautious with buffers of higher ionic strength.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to the aggregation of DSPE-PEG(2000)-Amine liposomes.

Problem: Liposomes aggregate immediately after preparation.
Possible Cause Recommended Solution
Low Molar % of DSPE-PEG(2000)-Amine Increase the molar percentage of DSPE-PEG(2000)-Amine in the lipid formulation to enhance surface charge and steric hindrance. Start with 5 mol% and optimize as needed.
Inappropriate pH of Hydration Buffer Ensure the pH of the hydration buffer is between 6.5 and 7.4 to maintain the positive charge of the amine group.
High Ionic Strength of Buffer Use a buffer with a physiological ionic strength (e.g., 150 mM NaCl). If high salt concentrations are necessary for the application, consider increasing the PEG density for better steric stabilization.
Suboptimal Lipid Film Hydration Ensure the lipid film is thin, uniform, and completely dry before hydration. Hydrate the film at a temperature above the phase transition temperature (Tm) of the lipids.
Inefficient Size Reduction Optimize the extrusion or sonication process to ensure the formation of small, unilamellar vesicles with a narrow size distribution.
Problem: Liposomes aggregate during storage.
Possible Cause Recommended Solution
Inappropriate Storage Temperature Store liposome suspensions at 4°C. Avoid freezing, as ice crystal formation can disrupt the liposome structure.
High Liposome Concentration Dilute the liposome suspension before storage to reduce the frequency of particle collisions.
Bacterial Contamination Prepare and store liposomes under sterile conditions. Consider adding a bacteriostatic agent if appropriate for the application.
Lipid Hydrolysis Over time, phospholipids (B1166683) can hydrolyze, leading to changes in the bilayer and aggregation. Use high-quality lipids and store them properly before use. Prepare fresh liposome batches for critical experiments.

Data Presentation

The following tables provide quantitative data on the factors influencing the stability of DSPE-PEG(2000)-Amine liposomes. Please note that these are representative values and may vary depending on the specific lipid composition and experimental conditions.

Table 1: Effect of DSPE-PEG(2000)-Amine Molar Ratio on Zeta Potential and Particle Size

Molar % of DSPE-PEG(2000)-AmineZeta Potential (mV)Mean Particle Size (nm)Polydispersity Index (PDI)
1%+10 ± 2.5150 ± 15.20.25 ± 0.05
2.5%+25 ± 3.1135 ± 12.80.18 ± 0.04
5%+40 ± 4.5120 ± 10.50.12 ± 0.03
10%+55 ± 5.2110 ± 9.80.10 ± 0.02

Table 2: Stability of 5 mol% DSPE-PEG(2000)-Amine Liposomes at Different pH Values (Storage at 4°C for 24 hours)

pHChange in Mean Particle Size (%)Observations
5.5< 5%Stable
6.5< 2%Highly Stable
7.4< 3%Stable
8.5> 20%Significant Aggregation

Table 3: Effect of Ionic Strength (NaCl) on the Stability of 5 mol% DSPE-PEG(2000)-Amine Liposomes

NaCl Concentration (mM)Change in Mean Particle Size (%) after 24hObservations
50< 2%Stable
150< 5%Stable
30015-20%Moderate Aggregation
500> 30%Severe Aggregation

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG(2000)-Amine Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG(2000)-Amine

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: a. Dissolve the primary phospholipid, cholesterol, and DSPE-PEG(2000)-Amine in chloroform in a round-bottom flask at the desired molar ratio. b. Evaporate the chloroform using a rotary evaporator at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the chosen buffer by rotating the flask at a temperature above the lipid's Tm for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. Subject the MLV suspension to a series of freeze-thaw cycles (optional, but can improve lamellarity). b. Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.[4]

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS). b. Assess the stability of the liposomes over time by monitoring changes in these parameters.

Visualizations

Factors Influencing Liposome Aggregation

G Factors Influencing DSPE-PEG(2000)-Amine Liposome Stability cluster_factors Key Factors cluster_outcomes Resulting State Surface Charge Surface Charge Stable Liposomes Stable Liposomes Surface Charge->Stable Liposomes Sufficient (High Zeta Potential) Aggregated Liposomes Aggregated Liposomes Surface Charge->Aggregated Liposomes Insufficient (Low Zeta Potential) PEGylation PEGylation PEGylation->Stable Liposomes Adequate (Steric Hindrance) PEGylation->Aggregated Liposomes Inadequate Environmental Environmental Environmental->Stable Liposomes Optimal pH, Ionic Strength, Temperature Environmental->Aggregated Liposomes Suboptimal Concentration Concentration Concentration->Stable Liposomes Dilute Concentration->Aggregated Liposomes Concentrated

Caption: Key factors determining the stability or aggregation of DSPE-PEG(2000)-Amine liposomes.

Troubleshooting Workflow for Liposome Aggregation

G Troubleshooting Workflow for Liposome Aggregation start Liposome Aggregation Observed check_formulation Review Formulation: - Molar % DSPE-PEG-Amine - Other lipids start->check_formulation check_buffer Analyze Buffer: - pH - Ionic Strength start->check_buffer check_process Examine Process: - Hydration Temp. - Extrusion/Sonication start->check_process check_storage Evaluate Storage: - Temperature - Concentration start->check_storage solution_formulation Optimize Molar % check_formulation->solution_formulation solution_buffer Adjust pH/Ionic Strength check_buffer->solution_buffer solution_process Refine Protocol check_process->solution_process solution_storage Modify Storage Conditions check_storage->solution_storage stable Stable Liposomes solution_formulation->stable solution_buffer->stable solution_process->stable solution_storage->stable

Caption: A step-by-step workflow for troubleshooting DSPE-PEG(2000)-Amine liposome aggregation.

References

Technical Support Center: Optimizing NHS Ester Reactions with DSPE-PEG(2000)-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of N-hydroxysuccinimide (NHS) esters to DSPE-PEG(2000)-Amine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the NHS ester reaction with DSPE-PEG(2000)-Amine?

The reaction is a nucleophilic acyl substitution. The primary amine (-NH₂) of DSPE-PEG(2000)-Amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2] For this reaction to be efficient, the primary amine on the DSPE-PEG(2000)-Amine must be in its deprotonated, nucleophilic state.[3]

Q2: What is the optimal pH for conjugating an NHS ester to DSPE-PEG(2000)-Amine?

The optimal pH range for NHS ester reactions with primary amines is typically between 7.2 and 8.5.[4][5] A pH between 8.3 and 8.5 is often recommended as the ideal balance between amine reactivity and NHS ester stability.[6][7] Below pH 7.2, the amine group is largely protonated (-NH3+) and non-nucleophilic, slowing the reaction.[2] Above pH 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, which competes with the desired conjugation reaction.[1][8]

Q3: What are the primary causes of low conjugation yield?

Low yield in NHS ester reactions can stem from several factors, including:

  • Hydrolysis of the NHS ester: This is a major competing reaction where water attacks the NHS ester, rendering it inactive. The rate of hydrolysis increases significantly with pH.[1][3]

  • Suboptimal pH: Operating outside the optimal pH range of 7.2-8.5 can lead to either an unreactive amine (low pH) or rapid hydrolysis of the ester (high pH).[5]

  • Incompatible buffers: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the DSPE-PEG(2000)-Amine for reaction with the NHS ester.[2][9]

  • Degraded reagents: The NHS ester reagent can be inactivated by moisture. It is crucial to handle and store the reagent properly.[3]

  • Suboptimal molar ratio of reactants: An insufficient excess of the NHS ester can lead to incomplete conjugation.[3]

Q4: Can I use Tris or glycine buffers for this reaction?

No, it is highly recommended to avoid buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][9] These buffers will react with the NHS ester, quenching the reaction and reducing the conjugation efficiency with your DSPE-PEG(2000)-Amine.[10] Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[3][8] Tris or glycine can, however, be used to quench the reaction once it is complete.[8]

Q5: How should I prepare and handle the NHS ester reagent?

NHS esters are moisture-sensitive.[3] To ensure maximum reactivity:

  • Store the reagent at -20°C with a desiccant.[10][11]

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3][5]

  • Dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][6]

  • Do not prepare aqueous stock solutions of the NHS ester for storage as it will readily hydrolyze.[3][10]

Troubleshooting Guide

This guide addresses common issues encountered during the NHS ester reaction with DSPE-PEG(2000)-Amine.

Problem: Low or No Conjugation Product
Click to expand troubleshooting steps
Possible Cause Recommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5, ideally between 8.3-8.5.[5][7]
Incompatible Buffer Components Ensure you are using an amine-free buffer like PBS, HEPES, or borate.[3] If your DSPE-PEG(2000)-Amine is in a Tris or glycine-containing buffer, perform a buffer exchange before the reaction.[9]
Hydrolyzed NHS Ester Reagent Use a fresh vial of the NHS ester. Always allow the reagent to warm to room temperature before opening to prevent condensation.[5] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[3]
Low Reactant Concentration The desired conjugation is a bimolecular reaction, while hydrolysis is a pseudo-first-order reaction. At low concentrations, hydrolysis can dominate. If possible, increase the concentration of your reactants. A concentration of at least 1-2 mg/mL for the amine-containing molecule is often recommended.[2][3]
Suboptimal Molar Ratio Increase the molar excess of the NHS ester relative to the DSPE-PEG(2000)-Amine. A 5- to 50-fold molar excess is a common starting point for optimization.[2]
Problem: Inconsistent Results
Click to expand troubleshooting steps
Possible Cause Recommended Solution
Variable Reagent Quality Ensure consistent handling and storage of the NHS ester to prevent variable levels of hydrolysis between experiments.[3]
pH Fluctuation During Reaction Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a weakly buffered solution.[7] Use a buffer with sufficient capacity (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[6]
Inconsistent Reaction Time/Temperature Standardize the incubation time and temperature for your reactions. While reactions can proceed at 4°C overnight or for 1-4 hours at room temperature, consistency is key.[5][8]

Quantitative Data Summary

The efficiency of the NHS ester reaction is highly dependent on pH and temperature. The following tables provide key quantitative data to guide experimental optimization.

Table 1: Effect of pH on NHS Ester Hydrolysis

pHHalf-life of NHS Ester at 4°CHalf-life of NHS Ester at 0°C
7.0-4-5 hours[8]
8.610 minutes[8]-

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5[4][8]Optimal is often 8.3-8.5[6][7]
Temperature 4°C to Room Temperature (20-25°C)[8]Lower temperatures can help minimize hydrolysis.
Incubation Time 30 minutes to 4 hours at RT, or overnight at 4°C[5][8][10]Longer times may be needed for less concentrated reactants.
Molar Excess of NHS Ester 5- to 50-fold[2]Highly dependent on reactant concentrations.
Buffer Phosphate (B84403), Borate, HEPES, Bicarbonate[3][8]Must be free of primary amines.

Experimental Protocols

General Protocol for NHS Ester Conjugation to DSPE-PEG(2000)-Amine
  • Buffer Preparation : Prepare a suitable amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, and adjust the pH to 8.3.[6][12]

  • Dissolve DSPE-PEG(2000)-Amine : Dissolve the DSPE-PEG(2000)-Amine in the prepared reaction buffer to a final concentration of 1-10 mg/mL.[2]

  • Prepare NHS Ester Solution : Immediately before use, allow the NHS ester vial to equilibrate to room temperature.[3] Dissolve the NHS ester in anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL).[1]

  • Reaction Initiation : Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved NHS ester to the DSPE-PEG(2000)-Amine solution.[1] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10%.[13]

  • Incubation : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[5] If the NHS-ester reagent is light-sensitive, protect the reaction from light.

  • Quenching (Optional) : To stop the reaction, add an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-100 mM. Incubate for 15-30 minutes.[5]

  • Purification : Remove excess unreacted NHS ester and byproducts using a suitable method such as dialysis, size exclusion chromatography (SEC), or a desalting column.[14]

Visualizations

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution reaction between an NHS ester and DSPE-PEG(2000)-Amine, along with the competing hydrolysis reaction.

G NHS_Ester NHS Ester (R-C(=O)O-NHS) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Amine DSPE-PEG-Amine (R'-NH₂) Amine->Intermediate Nucleophilic Attack Product Stable Amide Bond (DSPE-PEG-NH-C(=O)-R) Intermediate->Product Collapse & NHS Release NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Water Water (H₂O) Water->inv2 Hydrolysis (Competing Reaction) Hydrolysis_Product Inactive Carboxylic Acid (R-COOH) inv2->Hydrolysis_Product

NHS Ester Reaction and Competing Hydrolysis Pathway.
Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting low yield in your conjugation reaction.

G Start Low Conjugation Yield Observed Check_Reagents 1. Check Reagents & Handling Start->Check_Reagents Is_Ester_Hydrolyzed NHS Ester Hydrolyzed? Check_Reagents->Is_Ester_Hydrolyzed Solution_Ester Use fresh reagent. Equilibrate to RT before opening. Use anhydrous solvent. Is_Ester_Hydrolyzed->Solution_Ester Yes Check_Conditions 2. Check Reaction Conditions Is_Ester_Hydrolyzed->Check_Conditions No Solution_Ester->Check_Conditions Is_pH_Optimal pH outside 7.2-8.5 range? Check_Conditions->Is_pH_Optimal Solution_pH Adjust pH to 8.3-8.5 using a calibrated meter. Is_pH_Optimal->Solution_pH Yes Is_Buffer_Amine_Free Buffer contains Tris/glycine? Is_pH_Optimal->Is_Buffer_Amine_Free No Solution_pH->Is_Buffer_Amine_Free Solution_Buffer Buffer exchange to PBS, HEPES, or Borate. Is_Buffer_Amine_Free->Solution_Buffer Yes Is_Ratio_Optimal Molar ratio too low? Is_Buffer_Amine_Free->Is_Ratio_Optimal No Solution_Buffer->Is_Ratio_Optimal Solution_Ratio Increase molar excess of NHS ester (e.g., 10-50x). Is_Ratio_Optimal->Solution_Ratio Yes Success Yield Improved Is_Ratio_Optimal->Success No/Optimized Solution_Ratio->Success

Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of DSPE-PEG(2000)-Amine Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the purification of DSPE-PEG(2000)-Amine peptide conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of DSPE-PEG-peptide conjugates?

A1: The most common impurities include:

  • Unreacted Starting Materials: Excess DSPE-PEG(2000)-Amine and unconjugated peptide are primary impurities.

  • Hydrolyzed Products: The ester bonds in the DSPE lipid tails are susceptible to hydrolysis, especially under acidic or basic conditions, leading to byproducts with altered hydrophobicity.[1][2] Conditions like trifluoroacetic acid (TFA) treatment during peptide synthesis can cause this.[1]

  • Side-Reaction Products: Impurities can arise from reactions with side chains of certain amino acids (e.g., oxidation of tryptophan) or the formation of peptide dimers and aggregates.[3][4]

  • Synthesis-Related Impurities: For synthetic peptides, impurities such as deletion or insertion sequences can occur during solid-phase peptide synthesis (SPPS).[3][4][5]

  • PEG-Related Impurities: The DSPE-PEG raw material itself can contain impurities like DSPE-PEG dimers or species with different PEG chain lengths, which can complicate downstream purification.[6][7]

Q2: Which chromatography technique is best suited for purifying my DSPE-PEG-peptide conjugate?

A2: The optimal technique depends on the specific properties of your conjugate and the nature of the impurities. A multi-step approach is often necessary.

  • Size Exclusion Chromatography (SEC): Ideal for separating the large conjugate from smaller molecules like unconjugated peptide and salts.[8][9][10] It is a primary choice for removing aggregates.[9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most popular and powerful method for peptide purification due to its high resolving power.[11][12][13] It separates molecules based on hydrophobicity and can effectively remove unconjugated peptide and synthesis-related impurities.[11][12] However, care must be taken with mobile phase conditions (e.g., pH, temperature) to prevent hydrolysis of the DSPE lipid.[1][2]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.[11] This can be effective if the peptide's charge is significantly different from that of the impurities. It can be used as an initial capture step to remove process-related impurities or in combination with RP-HPLC for higher purity.[14][15]

Q3: How can I monitor the success of the conjugation reaction before purification?

A3: Several methods can be used to monitor the reaction:

  • MALDI-TOF Mass Spectrometry: This is a direct way to confirm the formation of the conjugate. You will observe a new peak corresponding to the molecular weight of the DSPE-PEG plus the peptide.[16][17]

  • RP-HPLC: Analytical RP-HPLC can be used to track the disappearance of the starting materials (peptide and DSPE-PEG-Amine) and the appearance of a new, typically more retained, product peak.[18]

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the reaction's progress by observing the disappearance of the starting material spots and the appearance of a new product spot.[19]

Q4: What are the key analytical techniques for characterizing the final purified conjugate?

A4: A combination of techniques is essential for full characterization:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the identity and molecular weight of the conjugate.[1][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirms the presence of both the lipid-PEG and peptide components, and can help quantify purity.[6][20]

  • High-Performance Liquid Chromatography (HPLC): Used with detectors like UV, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) to determine purity and quantify impurities.[6]

  • Dynamic Light Scattering (DLS): If the conjugate is intended to form micelles or nanoparticles, DLS is used to measure the particle size, distribution, and zeta potential.[16]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process.

Problem 1: Low Yield of Purified Conjugate
Potential Cause Troubleshooting Step
Incomplete Conjugation Reaction Optimize reaction conditions (e.g., molar ratio of reactants, pH, reaction time). Use a slight excess of the peptide to drive the reaction to completion.[21] Monitor the reaction by HPLC or MS to determine the optimal endpoint.[17][22]
Product Loss During Purification RP-HPLC: Ensure the gradient is shallow enough to resolve the product from impurities without excessive band broadening. Check for irreversible binding to the column; consider a different stationary phase (e.g., C8 instead of C18).[1] SEC: Verify that the column's fractionation range is appropriate for your conjugate's size to avoid co-elution with impurities or aggregates.[10]
Hydrolysis of the Conjugate Avoid harsh pH conditions during purification.[2] If using RP-HPLC with acidic modifiers like TFA or formic acid, work at room temperature and neutralize collected fractions immediately.[1]
Precipitation/Aggregation The conjugate may be aggregating. Add organic modifiers or detergents to the mobile phase (if compatible) or adjust the pH. Analyze by SEC to confirm the presence of aggregates.[3]
Problem 2: Presence of Unconjugated Peptide in the Final Product
Potential Cause Troubleshooting Step
Inefficient Separation by SEC The molecular weight difference between the conjugate (~5 kDa for PEG 2000 + peptide) and the free peptide may be insufficient for baseline separation on some SEC columns. Choose a column with a smaller pore size designed for peptides and small proteins.[10]
Suboptimal RP-HPLC Gradient The hydrophobicity difference may not be large enough for separation with the current method. Optimize the gradient by making it shallower. Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) or a different stationary phase (e.g., C4, C8, or C18) to alter selectivity.[1][12]
Co-elution in IEX The charge difference between the conjugate and the free peptide may be minimal. Adjust the pH of the mobile phase to maximize the charge difference or use a shallower salt gradient for elution.[11]
Problem 3: Presence of Unreacted DSPE-PEG-Amine in the Final Product
Potential Cause Troubleshooting Step
Excess DSPE-PEG Used Use a molar excess of the peptide relative to the DSPE-PEG-Amine to ensure all the lipid is consumed.[21]
Poor Resolution in RP-HPLC The conjugate and unreacted DSPE-PEG are often very close in hydrophobicity. A very shallow gradient is required. Detection can be an issue if the peptide lacks a strong chromophore. Use a universal detector like ELSD or CAD in addition to UV.[23]
Co-elution in SEC The size difference is often too small for SEC to be effective at separating unreacted DSPE-PEG from the conjugate.[24] RP-HPLC is the preferred method.

Experimental Protocols & Data

Protocol 1: General RP-HPLC Purification

This protocol is a starting point and should be optimized for each specific conjugate.

  • Column Selection: C8 or C18 reversed-phase column with a wide pore size (e.g., 130 Å or 300 Å) is recommended.[1]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water.

    • Solvent B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile (ACN).

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO, or Solvent A). Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Detection: UV detection at 220 nm (for peptide backbone) and 280 nm (if tryptophan or tyrosine is present).

    • Gradient: Develop a shallow linear gradient. For example:

      • 0-5 min: 5% B

      • 5-65 min: 5% to 95% B

      • 65-70 min: 95% B

      • 70-75 min: 95% to 5% B

  • Fraction Collection: Collect fractions corresponding to the main product peak. Immediately neutralize the fractions with a buffer (e.g., phosphate (B84403) buffer, pH 7.4) if acidic modifiers were used to prevent hydrolysis.[1]

  • Analysis and Pooling: Analyze collected fractions by analytical HPLC and/or mass spectrometry. Pool the pure fractions and lyophilize.

Table 1: Example RP-HPLC Purification Parameters
ParameterSettingRationale
Column Waters XBridge BEH C8, 5 µm, 130 ÅGood for separating large, hydrophobic molecules.
Mobile Phase A Water + 0.1% Formic AcidProvides good peak shape; less harsh than TFA.[1]
Mobile Phase B AcetonitrileCommon organic modifier for peptide separations.
Gradient 10-70% B over 60 minA shallow gradient is crucial for resolving the conjugate from closely eluting impurities.
Temperature AmbientElevated temperatures can accelerate hydrolysis of the DSPE ester bonds.[1][2]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
  • Column Selection: Choose a column with a fractionation range suitable for the expected size of your conjugate and potential aggregates (e.g., 10-500 kDa).

  • Mobile Phase: A phosphate-buffered saline (PBS) solution at pH 7.4 is a common choice. The inclusion of an organic modifier (e.g., 10% isopropanol) or arginine can help reduce non-specific interactions with the column matrix.[24]

  • Sample Preparation: Dissolve the sample in the mobile phase and filter.

  • Chromatography: Run isocratically at a flow rate appropriate for the column (e.g., 0.5 mL/min).[24] Monitor the elution profile by UV at 220/280 nm.

  • Fraction Collection: Collect fractions corresponding to the monomeric conjugate peak, which should elute after any high molecular weight aggregate peaks.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Peptide Synthesis (SPPS) s3 Conjugation Reaction (e.g., NHS ester chemistry) s1->s3 s2 DSPE-PEG(2000)-Amine s2->s3 p1 Primary Purification (e.g., RP-HPLC) s3->p1 Crude Product p2 Secondary Purification (e.g., SEC for aggregates) p1->p2 a1 Purity Check (HPLC) p2->a1 a2 Identity Check (MS) p2->a2 a3 Structural Check (NMR) p2->a3 a1->a2 G start Purification Outcome Unsatisfactory q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Yield imp_peptide Unconjugated Peptide q1->imp_peptide Purity imp_lipid Unconjugated Lipid q1->imp_lipid Purity aggregates Aggregates Detected q1->aggregates Purity sol_yield Check Reaction Optimize Gradient Prevent Hydrolysis low_yield->sol_yield sol_peptide Optimize RP-HPLC Gradient Use High-Res SEC imp_peptide->sol_peptide sol_lipid Use Peptide Excess Optimize RP-HPLC Gradient Use ELSD/CAD imp_lipid->sol_lipid sol_aggregates Perform SEC Purification Add Arginine to Mobile Phase aggregates->sol_aggregates G r1 DSPE-PEG(2000)-COOH Carboxylic Acid reagents EDC / NHS Activation r1->reagents r2 Peptide-NH2 Primary Amine product {DSPE-PEG(2000)-Amide-Peptide | Stable Amide Bond} r2->product intermediate DSPE-PEG(2000)-NHS Activated NHS Ester reagents->intermediate intermediate->product

References

issues with DSPE-PEG(2000)-Amine stability in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG(2000)-Amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability and handling of this product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for DSPE-PEG(2000)-Amine?

For optimal stability, DSPE-PEG(2000)-Amine should be stored at -20°C, protected from moisture and light.[1][2] It is crucial to prevent condensation by allowing the product to warm to room temperature in its original packaging before opening.

Q2: What is the expected shelf life of DSPE-PEG(2000)-Amine?

When stored correctly at -20°C, DSPE-PEG(2000)-Amine is stable for at least four years.[2][3] For specific batch information, always refer to the certificate of analysis provided by the supplier.

Q3: How should I handle DSPE-PEG(2000)-Amine upon receiving it?

Upon receipt, immediately store the product at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can accelerate degradation. When preparing solutions, it is recommended to use solvents purged with an inert gas like argon or nitrogen to minimize oxidation.[3]

Q4: In what solvents is DSPE-PEG(2000)-Amine soluble?

DSPE-PEG(2000)-Amine is soluble in organic solvents such as ethanol (B145695) and dimethylformamide (DMF).[3] For aqueous dispersions, it can be incorporated into liposomes or micelles during the hydration of a lipid film or through post-insertion methods.[1]

Troubleshooting Guides

Issue 1: Poor Conjugation Efficiency

Symptoms:

  • Low yield of conjugated product.

  • Inconsistent results between batches.

  • Need for a large excess of DSPE-PEG(2000)-Amine for the reaction to proceed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation of the Amine Group The primary amine group is susceptible to degradation, especially with improper storage. Ensure the product has been stored at -20°C and protected from moisture. Before use, you can verify the presence of the amine group using a ninhydrin (B49086) test or by analytical methods like NMR.
Hydrolysis of DSPE Ester Bonds The ester linkages in the DSPE anchor can hydrolyze, particularly in acidic or basic conditions and at elevated temperatures. This can affect the integrity of the molecule and its ability to incorporate into lipid bilayers. Avoid prolonged exposure to harsh pH conditions.
Suboptimal Reaction pH The conjugation reaction of the primary amine with moieties like NHS esters is pH-dependent. The optimal pH range for this reaction is typically 7-9. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the DSPE-PEG(2000)-Amine in the reaction.
Steric Hindrance The long PEG chain can cause steric hindrance, potentially slowing down the conjugation reaction. Allow for sufficient reaction time and consider optimizing the molar ratio of reactants.
Issue 2: Instability of Formulated Nanoparticles

Symptoms:

  • Aggregation or precipitation of liposomes/nanoparticles over time.

  • Changes in particle size and polydispersity index (PDI) during storage.

  • Leakage of encapsulated cargo.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient PEGylation An inadequate amount of DSPE-PEG(2000)-Amine on the nanoparticle surface can lead to a loss of steric stabilization, resulting in aggregation. Ensure the molar percentage of the PEGylated lipid in your formulation is sufficient.
Hydrolysis of Phospholipid Components Hydrolysis of the phospholipids (B1166683) in the nanoparticle, including the DSPE anchor of the PEGylated lipid, can lead to the formation of lysolipids and fatty acids. These degradation products can destabilize the lipid bilayer, causing leakage and changes in morphology. It is important to use buffers with a neutral pH for formulation and storage.
Oxidation of Lipids The lipid components can be susceptible to oxidation, which can compromise the integrity of the nanoparticles. Prepare and store formulations under an inert atmosphere (e.g., argon or nitrogen) and consider the addition of antioxidants if necessary.

Data on DSPE-PEG(2000)-Amine Stability

Condition Parameter Expected Stability Primary Degradation Pathway
Storage (Solid) -20°C, desiccated, darkHigh (Stable for years)Minimal degradation
4°C, desiccated, darkModerate (Stable for months)Slow hydrolysis and oxidation
Room Temperature (20-25°C)Low (Degradation within weeks/months)Accelerated hydrolysis and oxidation
Aqueous Solution pH 4-5LowAcid-catalyzed hydrolysis of ester bonds
pH 6.5-7.5Moderate to HighSlow hydrolysis
pH 8-9ModerateBase-catalyzed hydrolysis of ester bonds
Elevated Temperature (>40°C)LowAccelerated hydrolysis of ester bonds

Experimental Protocols

Protocol for Assessing DSPE-PEG(2000)-Amine Stability by HPLC

This protocol outlines a method to assess the chemical stability of DSPE-PEG(2000)-Amine by monitoring its degradation over time.

1. Sample Preparation:

  • Prepare a stock solution of DSPE-PEG(2000)-Amine in an appropriate organic solvent (e.g., ethanol).
  • For aqueous stability studies, prepare a dispersion of the lipid in the desired buffer (e.g., phosphate-buffered saline at different pH values).
  • Divide the samples into aliquots for analysis at different time points and storage conditions (e.g., -20°C, 4°C, 25°C).

2. HPLC Method:

  • Column: A C18 reverse-phase column is suitable for separating the lipid.
  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water with a suitable additive like trifluoroacetic acid (TFA) or formic acid.
  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for detecting the non-UV active lipid. A mass spectrometer can also be coupled to the HPLC for identification of degradation products.
  • Injection Volume: 10-20 µL.
  • Flow Rate: 1.0 mL/min.

3. Data Analysis:

  • At each time point, inject a sample onto the HPLC.
  • Monitor the peak area of the intact DSPE-PEG(2000)-Amine.
  • The appearance of new peaks may indicate degradation products.
  • Calculate the percentage of remaining intact lipid at each time point relative to the initial time point (t=0).

Visualizations

Chemical Structure and Potential Degradation

DSPE-PEG(2000)-Amine Structure and Hydrolysis cluster_products Degradation Products DSPE_PEG_Amine DSPE-PEG(2000)-Amine (Intact Molecule) Hydrolysis Hydrolysis (Acidic/Basic Conditions, Heat) DSPE_PEG_Amine->Hydrolysis Degradation Pathway Lysolipid Lyso-DSPE-PEG-Amine Hydrolysis->Lysolipid Product 1 Fatty_Acid Stearic Acid Hydrolysis->Fatty_Acid Product 2

Caption: DSPE-PEG(2000)-Amine degradation via hydrolysis.

Troubleshooting Workflow for Poor Conjugation

Troubleshooting Poor Conjugation Efficiency Start Start: Poor Conjugation Efficiency Check_Storage Verify Storage Conditions (-20°C, Dry, Dark) Start->Check_Storage Check_pH Check Reaction pH (Optimal: 7-9) Check_Storage->Check_pH Storage OK Failure Consider New Reagent Check_Storage->Failure Improper Storage Check_Buffer Is Buffer Amine-Free? Check_pH->Check_Buffer pH OK Optimize_Ratio Optimize Reactant Molar Ratio Check_pH->Optimize_Ratio pH Incorrect Check_Buffer->Optimize_Ratio Buffer OK Check_Buffer->Failure Amine Buffer Used Increase_Time Increase Reaction Time Optimize_Ratio->Increase_Time Test_Amine Test for Free Amine (e.g., Ninhydrin) Increase_Time->Test_Amine Success Success Test_Amine->Success Amine Present Test_Amine->Failure Amine Degraded Workflow for Stability Assessment Start Start: Prepare DSPE-PEG-Amine Solution Incubate Incubate Aliquots at Different Conditions (Temp, pH) Start->Incubate Time_Points Sample at Predetermined Time Points (t=0, 1, 2...) Incubate->Time_Points Analyze Analyze by HPLC-ELSD/CAD or LC-MS Time_Points->Analyze Quantify Quantify Peak Area of Intact Molecule and Degradation Products Analyze->Quantify Plot Plot % Intact Molecule vs. Time Quantify->Plot End Determine Degradation Rate Plot->End

References

how to improve drug loading in DSPE-PEG(2000)-Amine nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG(2000)-Amine nanoparticles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing drug loading and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG(2000)-Amine and how is it used in nanoparticle drug delivery?

DSPE-PEG(2000)-Amine is a phospholipid-polyethylene glycol conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a 2000 Da polyethylene (B3416737) glycol (PEG) chain that is terminated with a primary amine group (-NH2).[1] The DSPE portion serves as a lipid anchor, embedding into the lipid bilayer of nanoparticles, while the hydrophilic PEG chain provides a "stealth" characteristic, helping to reduce clearance by the immune system and prolong circulation time.[2][3] The terminal amine group offers a reactive site for conjugating targeting ligands, imaging agents, or other molecules to the nanoparticle surface.[1][4]

Q2: What are the key factors influencing drug loading in DSPE-PEG(2000)-Amine nanoparticles?

Several factors can significantly impact drug loading efficiency. These can be broadly categorized into drug properties, nanoparticle formulation, and loading conditions.[5]

  • Drug Properties:

    • Solubility: The drug's solubility in the solvents used during formulation is critical. Hydrophobic drugs are typically encapsulated within the lipid core of the nanoparticle.[5][6]

    • Molecular Size: Smaller drug molecules may more easily be entrapped within the nanoparticle structure.[5]

    • Charge: The charge of the drug can interact with the lipids. The amine group on DSPE-PEG(2000)-Amine can be positively charged, potentially interacting favorably with negatively charged drugs.[5]

  • Nanoparticle Formulation:

    • Lipid Composition: The choice of other lipids in the formulation, such as cholesterol, can affect the rigidity and packing of the lipid bilayer, thereby influencing drug encapsulation.[7]

    • DSPE-PEG(2000)-Amine Concentration: The concentration of the PEGylated lipid can influence nanoparticle size and stability, which in turn can affect drug loading.[5][8]

    • Drug-to-Lipid Ratio: Optimizing the ratio of drug to the total lipid content is crucial for maximizing loading efficiency without causing nanoparticle instability.

  • Loading Conditions:

    • pH: The pH of the solution can affect the charge of both the drug and the DSPE-PEG(2000)-Amine, influencing their interaction.[5]

    • Temperature: The temperature during nanoparticle formation and drug loading can impact lipid bilayer fluidity and drug solubility.[5]

    • Mixing/Stirring: Adequate mixing is necessary to ensure homogenous distribution of the drug and lipids during nanoparticle self-assembly.[5]

Q3: What are the common methods for loading drugs into these nanoparticles?

There are two primary strategies for drug loading:

  • Passive Loading: In this method, the drug is encapsulated during the formation of the nanoparticles.[9] A common technique is the thin-film hydration method , where the drug and lipids are co-dissolved in an organic solvent, which is then evaporated to form a thin film. This film is subsequently hydrated with an aqueous buffer to form drug-loaded nanoparticles.[6]

  • Active (or Remote) Loading: This technique is used for drugs that can be ionized, particularly weakly basic or acidic drugs.[10][11] A pH or ion gradient is established between the interior and exterior of the nanoparticle. The uncharged form of the drug diffuses across the lipid bilayer into the nanoparticle's core, where it becomes charged due to the internal pH and gets trapped.[10][12] The ammonium (B1175870) sulfate (B86663) gradient method is a well-established active loading technique.[12]

Troubleshooting Guide

Issue 1: Low Drug Loading Efficiency

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Drug Solubility - For hydrophobic drugs, ensure complete dissolution in the organic solvent with the lipids during film preparation.[6]- Consider using a co-solvent, but be mindful of its potential impact on nanoparticle stability.[5]- For hydrophilic drugs, passive loading is often inefficient; consider active loading strategies if applicable.[13]
Suboptimal Drug-to-Lipid Ratio - Systematically vary the drug-to-lipid molar or weight ratio to find the optimal concentration that maximizes loading without compromising nanoparticle stability.
Electrostatic Repulsion - If the drug and the nanoparticle surface have similar charges, it can hinder loading. Adjust the pH of the hydration buffer to alter the charge of the drug or the amine group on the DSPE-PEG.[5]
Inefficient Loading Method - For ionizable drugs, switch from passive to an active loading method, such as the ammonium sulfate gradient technique, which can significantly improve encapsulation efficiency.[11][12]
Incorrect Temperature - For passive loading using the thin-film hydration method, ensure the hydration temperature is above the phase transition temperature (Tm) of the lipids to ensure a fluid bilayer that can accommodate the drug.[7]
Issue 2: Nanoparticle Aggregation or Instability

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient PEGylation - The concentration of DSPE-PEG(2000)-Amine might be too low to provide adequate steric stabilization. Increase the molar percentage of the PEGylated lipid in the formulation.[2]
High Drug Loading - Excessive drug loading can disrupt the lipid bilayer, leading to instability. Try reducing the initial drug concentration.
Improper Purification - Residual organic solvents or unencapsulated drug can lead to instability. Ensure thorough purification using methods like dialysis, size exclusion chromatography, or tangential flow filtration.
Incorrect Storage Conditions - Store nanoparticles at an appropriate temperature (often 4°C) and in a suitable buffer to maintain stability. Avoid freezing unless a cryoprotectant is used.

Experimental Protocols

Protocol 1: Passive Drug Loading using Thin-Film Hydration

This protocol describes the preparation of drug-loaded DSPE-PEG(2000)-Amine nanoparticles using the widely used thin-film hydration method.

Materials:

  • DSPE-PEG(2000)-Amine

  • Other lipids (e.g., DSPC, Cholesterol)

  • Hydrophobic drug

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid and Drug Dissolution: Dissolve the lipids (including DSPE-PEG(2000)-Amine) and the hydrophobic drug in the organic solvent in a round-bottom flask. Ensure all components are fully dissolved.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (typically below 40°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.

  • Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration: Hydrate the lipid-drug film with the pre-warmed aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC-based formulations). Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a heated extruder set to a temperature above the lipid Tm.[7]

  • Purification: Remove the unencapsulated drug by a suitable method such as size exclusion chromatography or dialysis against the hydration buffer.

Data Presentation

Table 1: Influence of Formulation and Process Parameters on Drug Loading

ParameterEffect on Drug Loading EfficiencyNotes
Drug-to-Lipid Ratio Increasing the ratio generally increases loading up to a saturation point, after which it may decrease or lead to instability.Optimization is crucial for each specific drug-lipid combination.
DSPE-PEG(2000)-Amine % Can have a variable effect. Higher PEGylation can sometimes reduce loading of hydrophobic drugs by increasing the hydrophilicity of the nanoparticle surface.[14]Typically, 1-10 mol% is used.
Cholesterol Content Can increase bilayer stability and drug retention, but excessive amounts may decrease the space available for the drug.A common starting point is a 1:1 molar ratio with the main phospholipid.
Hydration Temperature Hydrating above the lipid Tm generally improves loading by increasing membrane fluidity.[7]Be cautious of drug degradation at high temperatures.[5]
pH of Hydration Buffer Can significantly impact the loading of ionizable drugs due to changes in their charge state and interaction with the amine group.[5]Should be optimized based on the pKa of the drug and the pKa of the amine group.

Visualizations

Diagram 1: Factors Influencing Drug Loading

Drug_Loading_Factors cluster_drug Drug Properties cluster_formulation Formulation Parameters cluster_process Process Conditions solubility Solubility drug_loading Drug Loading Efficiency solubility->drug_loading size Molecular Size size->drug_loading charge Charge charge->drug_loading lipid_comp Lipid Composition lipid_comp->drug_loading peg_conc DSPE-PEG-Amine % peg_conc->drug_loading drug_lipid_ratio Drug/Lipid Ratio drug_lipid_ratio->drug_loading ph pH ph->drug_loading temp Temperature temp->drug_loading mixing Mixing mixing->drug_loading method Loading Method method->drug_loading Troubleshooting_Workflow start Start: Low Drug Loading check_drug_props Is the drug ionizable? start->check_drug_props passive_opts Optimize Passive Loading check_drug_props->passive_opts No active_loading Consider Active Loading (e.g., pH gradient) check_drug_props->active_loading Yes check_solubility Is drug solubility an issue? passive_opts->check_solubility end Improved Loading active_loading->end change_solvent Change co-solvent system check_solubility->change_solvent Yes optimize_ratio Optimize Drug/Lipid Ratio check_solubility->optimize_ratio No change_solvent->optimize_ratio check_params Review Formulation & Process Parameters optimize_ratio->check_params adjust_temp_ph Adjust Temperature / pH check_params->adjust_temp_ph adjust_temp_ph->end

References

solving DSPE-PEG(2000)-Amine solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG(2000)-Amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on solubility issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of DSPE-PEG(2000)-Amine in your research.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter when working with DSPE-PEG(2000)-Amine.

Q1: My DSPE-PEG(2000)-Amine powder is not dissolving in aqueous buffer. What should I do?

A1: Direct dissolution of DSPE-PEG(2000)-Amine powder in aqueous buffers can be challenging due to its amphiphilic nature, which leads to the formation of micelles.[1][2][3] Here are several troubleshooting steps:

  • Use an Organic Co-solvent: First, dissolve the DSPE-PEG(2000)-Amine in a suitable organic solvent before introducing it to the aqueous phase. Chloroform (B151607) is a common choice for initial dissolution.[1][4]

  • Thin-Film Hydration: A widely used method is thin-film hydration.[4][5] This involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with your aqueous buffer.[4][5]

  • Temperature: Gently warming the solution can aid dissolution. For aqueous solutions, heating to 60°C for a period of time may improve solubility, but be mindful of potential hydrolysis at elevated temperatures over long durations.[6][7]

  • Sonication: After hydration, sonication can help to disperse the lipid and form a clear solution of micelles or liposomes.[2]

  • pH Adjustment: The pH of your aqueous solution can influence the charge of the amine group and affect solubility.[8] Experiment with slight pH adjustments to optimize dissolution.

Q2: I'm observing precipitation or aggregation when I add my DSPE-PEG(2000)-Amine solution to my formulation. How can I prevent this?

A2: Precipitation or aggregation can occur for several reasons:

  • Concentration: The concentration of DSPE-PEG(2000)-Amine might be too high, exceeding its critical micelle concentration (CMC) in a way that leads to aggregation.[2][9] Try working with more dilute solutions.

  • Solvent Mismatch: If you are adding a solution of DSPE-PEG(2000)-Amine in an organic solvent to an aqueous buffer, ensure proper mixing to avoid localized high concentrations that can cause precipitation.

  • Ionic Strength: The ionic strength of the buffer can influence the size and stability of the resulting micelles or nanoparticles.[3] In some cases, a higher ionic strength can lead to aggregation.

  • Temperature: Ensure the temperature of your solutions is compatible. A sudden change in temperature can affect solubility and lead to precipitation.

Q3: What are the best solvents for dissolving DSPE-PEG(2000)-Amine?

A3: DSPE-PEG(2000)-Amine is soluble in a variety of organic solvents. The choice of solvent will depend on your specific application. Here are some common options:

  • Chloroform: Often used for initial dissolution and in the thin-film hydration method.[1][4][5]

  • Ethanol: A good solvent for DSPE-PEG(2000)-Amine.[5][10][11]

  • Dimethylformamide (DMF): Another suitable organic solvent.[10][11]

  • Dimethyl Sulfoxide (DMSO): Can be used for dissolving DSPE-PEG(2000)-Amine, sometimes requiring sonication and warming.[7]

It's important to note that the provided form of DSPE-PEG(2000)-Amine (e.g., ammonium (B1175870) or sodium salt) can influence its solubility characteristics.[1][10]

Quantitative Solubility Data

The following table summarizes the approximate solubility of DSPE-PEG(2000)-Amine in various solvents. Please note that these values can be influenced by factors such as temperature, pH, and the specific salt form of the lipid.

SolventApproximate Solubility (mg/mL)Salt Form
Ethanol~20Sodium Salt[5][10][11]
Dimethylformamide (DMF)~11Sodium Salt[5][10][11]
WaterForms micelles/dispersionsN/A
ChloroformSolubleAmmonium Salt[1]
DMSO50 (with sonication)N/A[7]
Water25 (with sonication and heating to 60°C)N/A[7]
Ethanol25 (with sonication and heating to 60°C)N/A[7]

Experimental Protocols

Protocol: Preparation of DSPE-PEG(2000)-Amine Liposomes using the Thin-Film Hydration Method

This protocol describes a standard procedure for preparing small unilamellar vesicles (SUVs) containing DSPE-PEG(2000)-Amine.

Materials:

  • DSPE-PEG(2000)-Amine

  • Other lipids (e.g., DSPC, Cholesterol)

  • Chloroform

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the DSPE-PEG(2000)-Amine and any other lipids in the desired molar ratio in chloroform in a round-bottom flask.[5]

  • Film Formation: Evaporate the chloroform using a rotary evaporator. A water bath set to a temperature above the lipid phase transition temperature (e.g., 65°C) can facilitate this process. Continue to evaporate under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent, which will result in a thin, dry lipid film on the flask wall.[5]

  • Hydration: Add the aqueous hydration buffer, pre-warmed to a temperature above the lipid's transition temperature, to the flask containing the lipid film.[5]

  • Vesicle Formation: Agitate the flask by gentle shaking or vortexing to disperse the lipid film. This will lead to the formation of multilamellar vesicles (MLVs).[5]

  • Sizing by Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension should be subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically performed at a temperature above the transition temperature of the lipids. Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.[5]

Visualizations

Troubleshooting Workflow for DSPE-PEG(2000)-Amine Solubility

G start Start: DSPE-PEG(2000)-Amine Solubility Issue q1 Is the DSPE-PEG(2000)-Amine in powder form? start->q1 a1_yes Dissolve in organic solvent first (e.g., Chloroform, Ethanol) q1->a1_yes Yes a1_no Is the lipid in an organic solvent? q1->a1_no No q2 Are you adding it to an aqueous solution? a1_yes->q2 a1_no->q2 a2_yes Use Thin-Film Hydration Method q2->a2_yes Yes a2_no Check for solvent miscibility q2->a2_no No q3 Is the solution cloudy or showing precipitation? a2_yes->q3 end_fail Consult further technical support a2_no->end_fail a3_yes Try the following: - Gentle warming - Sonication - Adjust pH - Lower concentration q3->a3_yes Yes end_success Successful Dissolution q3->end_success No a3_yes->end_success

Caption: Troubleshooting workflow for DSPE-PEG(2000)-Amine solubility issues.

Experimental Workflow: Thin-Film Hydration Method

G step1 1. Lipid Dissolution (DSPE-PEG(2000)-Amine + other lipids in Chloroform) step2 2. Film Formation (Rotary Evaporation) step1->step2 step3 3. Hydration (Add pre-warmed aqueous buffer) step2->step3 step4 4. Vesicle Formation (Vortexing/Shaking to form MLVs) step3->step4 step5 5. Sizing (Extrusion through membrane to form SUVs) step4->step5 result Homogeneous Suspension of Unilamellar Vesicles step5->result

Caption: Experimental workflow for liposome (B1194612) preparation via thin-film hydration.

References

Technical Support Center: Controlling the Size of DSPE-PEG(2000)-Amine Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling the size of DSPE-PEG(2000)-Amine liposomes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the size of DSPE-PEG(2000)-Amine liposomes?

A1: The size of DSPE-PEG(2000)-Amine liposomes is primarily influenced by two main categories of factors:

  • Formulation Parameters: These include the concentration of DSPE-PEG(2000)-Amine, the molar ratio of other lipids (e.g., structural lipids like DSPC, cholesterol), and the properties of the encapsulated drug.[1]

  • Process Parameters: The manufacturing method and its specific parameters play a crucial role. Key methods include thin-film hydration followed by extrusion or sonication, and microfluidics. Critical parameters include the hydration buffer's temperature and ionic strength, extrusion pore size and number of passes, and sonication time and power.[1][2][3]

Q2: How does the concentration of DSPE-PEG(2000)-Amine affect liposome (B1194612) size?

A2: Increasing the concentration of DSPE-PEG(2000)-Amine generally leads to a decrease in liposome size.[4][5] The bulky, hydrophilic PEG chains create steric hindrance, which increases the curvature of the lipid bilayer and favors the formation of smaller vesicles.[5] However, the relationship is not always linear. Some studies have observed that an increase from 4 to 8 mol% of DSPE-PEG can increase the liposomal diameter, while further increases beyond 8 mol% lead to a reduction in size.[6]

Q3: What is the role of cholesterol in controlling liposome size?

A3: Cholesterol is a critical component that influences the packing and rigidity of the lipid bilayer, thereby affecting liposome size.[1] Varying the molar ratio of cholesterol can significantly alter particle size. For instance, low cholesterol content (e.g., 10 mol%) has been shown to result in larger particles with a high polydispersity index (PDI).[1]

Q4: Which manufacturing method offers the most precise control over liposome size?

A4: Microfluidics is widely regarded as a method that offers highly precise, reproducible, and scalable control over nanoparticle size.[1] By carefully controlling parameters such as the flow rate ratio (FRR) between the aqueous and organic phases and the total flow rate (TFR), researchers can finely tune the resulting particle size.[1] However, the thin-film hydration method followed by extrusion is also a very common and effective technique for producing unilamellar vesicles with a uniform size distribution.[1][7]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of DSPE-PEG(2000)-Amine liposomes and provides potential causes and solutions.

Issue Possible Causes Solutions
Liposome size is too large Improper Hydration: The lipid film may be too thick or unevenly distributed, leading to the formation of large, multilamellar vesicles (MLVs).[1]Ensure the lipid film is thin and uniform by optimizing the rotary evaporation process. Hydrate the film with gentle agitation above the phase transition temperature of the lipids.[1]
Inefficient Size Reduction: The chosen extrusion membrane pore size may be too large, or the number of extrusion cycles may be insufficient.[2]Use a smaller pore size membrane for extrusion. Increase the number of extrusion passes (typically 11-21 passes are recommended) to ensure a homogenous size distribution.[1][7] For even smaller sizes, a sequential extrusion process with progressively smaller pore sizes can be employed.[1]
Inadequate Sonication: Sonication time or power may be insufficient to break down larger vesicles.Optimize sonication parameters (time, power, and temperature). Ensure the sonicator probe is properly immersed in the sample.[1] Note that prolonged or high-power sonication can lead to degradation of the PEG chain.[8][9]
High Polydispersity Index (PDI) Inconsistent Manufacturing Process: Fluctuations in process parameters can lead to a wide size distribution.Microfluidics: Ensure stable flow rates.[1] Sonication: Maintain consistent sonication parameters and sample cooling.[1] Extrusion: Ensure an odd number of passes to minimize contamination with unextruded vesicles.[7]
Improper Hydration: A non-uniform lipid film can result in a heterogeneous population of initial vesicles.As mentioned above, ensure the lipid film is thin and evenly distributed before hydration.[1]
Liposome size is too small High DSPE-PEG(2000)-Amine Concentration: An excessively high molar percentage of the PEGylated lipid can lead to very small liposomes or even micelle formation.[5][6]Reduce the molar percentage of DSPE-PEG(2000)-Amine in the lipid formulation.
Excessive Sonication: Over-sonication can lead to the formation of very small lipid fragments or micelles.Reduce the sonication time and/or power.

Data on Factors Influencing Liposome Size

The following table summarizes quantitative data from various studies on how different parameters affect the size of DSPE-PEG containing liposomes.

Parameter Variation Effect on Liposome Size Polydispersity Index (PDI) Reference
DSPE-PEG2000 Concentration 0 mol% to 30 mol%Decrease in average diameter with increasing concentration.Generally decreases with increasing PEG concentration.[5]
4 mol% to 8 mol%Increase in liposomal diameter.Not specified.[6]
>8 mol%Reduction in liposome size.Not specified.[6]
Extrusion Membrane Pore Size Decreasing from 0.2 µmResultant liposomes were slightly larger than the nominal pore size.Significantly affected; smaller pore size leads to lower PDI.[2]
Extrusion Flow Rate Increasing from 1 mL/min to 9 mL/minA 22.7% reduction in Z-average values was observed.Negatively impacted (increased).[2]
Number of Extrusion Cycles 1 to 5 cyclesSignificant size reduction up to 3 cycles; further cycles had limited effect.Not specified.[2]
Sonication Time (20 kHz) 0 min to 60 minInitial micelle structure (~8.2 nm) was no longer observed after 1h, with only larger structures (>90 nm) detected, suggesting degradation and aggregation.Not specified.[8]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of DSPE-PEG(2000)-Amine containing liposomes.

Materials:

Procedure:

  • Lipid Film Preparation:

    • Dissolve the lipids (DSPC, cholesterol, and DSPE-PEG(2000)-Amine) in the organic solvent in a round-bottom flask.[1]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[1][10]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids to ensure proper lipid mobility.[1] This process forms multilamellar vesicles (MLVs).

  • Size Reduction by Extrusion:

    • Transfer the MLV suspension to a syringe and connect it to a mini-extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

    • Pass the suspension through the membrane a defined number of times (an odd number, e.g., 11-21 passes, is recommended to ensure the final product is in the opposite syringe, minimizing contamination).[1][7] This process produces unilamellar vesicles (SUVs) with a more uniform size distribution.[1]

  • Storage:

    • Store the prepared liposomes at 4°C.[7]

Protocol 2: Liposome Size Measurement by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is then used to determine the particle size distribution.

Procedure:

  • Dilute the liposome suspension in the external buffer to an appropriate concentration to avoid multiple scattering effects.[7]

  • Transfer the sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).[7]

  • Perform the measurement according to the instrument's software instructions. The key parameters to record are the Z-average diameter and the Polydispersity Index (PDI).[7]

Visualizations

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydro Hydration cluster_size_reduction Size Reduction cluster_final Final Product dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation to Form Thin Film dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer dry->hydrate Forms MLVs extrude Extrusion through Polycarbonate Membrane hydrate->extrude sonicate Sonication hydrate->sonicate suv Small Unilamellar Vesicles (SUVs) extrude->suv sonicate->suv

Caption: Experimental workflow for DSPE-PEG(2000)-Amine liposome preparation.

Troubleshooting_Guide start Problem with Liposome Size? large Size Too Large start->large pdi High PDI start->pdi small Size Too Small start->small cause_large1 Improper Hydration large->cause_large1 cause_large2 Inefficient Size Reduction large->cause_large2 cause_pdi1 Inconsistent Process pdi->cause_pdi1 cause_pdi2 Improper Hydration pdi->cause_pdi2 cause_small1 High [DSPE-PEG] small->cause_small1 cause_small2 Excessive Sonication small->cause_small2 solution_large1 Optimize Lipid Film & Hydration cause_large1->solution_large1 solution_large2 Decrease Pore Size/ Increase Passes cause_large2->solution_large2 solution_pdi1 Stabilize Process Parameters cause_pdi1->solution_pdi1 cause_pdi2->solution_large1 solution_small1 Decrease [DSPE-PEG] cause_small1->solution_small1 solution_small2 Reduce Sonication Time/Power cause_small2->solution_small2

Caption: Troubleshooting logic for controlling liposome size.

References

Technical Support Center: DSPE-PEG(2000)-Amine Formulation Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG(2000)-Amine formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scaling up of lipid-based nanoparticle formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG(2000)-Amine and what is its primary role in nanoparticle formulations?

DSPE-PEG(2000)-Amine, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000], is a phospholipid-polymer conjugate.[1] Its primary roles in nanoparticle formulations, such as liposomes, are:

  • Steric Stabilization: The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic shield on the nanoparticle surface. This "stealth" characteristic helps to reduce clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the body.[2]

  • Reactive Surface: The terminal amine (-NH2) group serves as a reactive handle for the covalent attachment of targeting ligands, imaging agents, or other molecules to the nanoparticle surface.[1]

Q2: What are the critical quality attributes (CQAs) to monitor when scaling up DSPE-PEG(2000)-Amine formulations?

When scaling up, it is crucial to monitor the following CQAs to ensure batch-to-batch consistency and product performance:

  • Particle Size and Polydispersity Index (PDI): These parameters affect the in vivo distribution and cellular uptake of the nanoparticles.

  • Encapsulation Efficiency (%EE): This determines the amount of active pharmaceutical ingredient (API) successfully loaded into the nanoparticles.

  • Drug-to-Lipid Ratio: This ratio is important for dosing and formulation stability.

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles and can predict their stability in suspension.

  • Stability: This includes both physical stability (e.g., aggregation, drug leakage) and chemical stability of the lipids and the encapsulated drug.[3]

Q3: How does the concentration of DSPE-PEG(2000)-Amine affect the final formulation?

The molar percentage of DSPE-PEG(2000)-Amine can significantly impact the characteristics of the final nanoparticle formulation:

  • Particle Size: Increasing the molar percentage of DSPE-PEG(2000) generally leads to a decrease in liposome (B1194612) size.[2][4] However, at certain concentrations (around 7±2 mol%), an anomalous increase in size has been observed, which is attributed to changes in the spatial configuration of the PEG chains from a "mushroom" to a "brush" regime.[4]

  • Stability: The inclusion of DSPE-PEG(2000) enhances the stability of liposomes in high-cation solutions like seawater.[5] Higher molar ratios of DSPE-PEG can improve this protective effect.[5]

  • Encapsulation Efficiency: For certain drugs, increasing the PEG-lipid concentration can alter the nanoparticle structure from liposomes to smaller, discoidal structures called lipodisks, which may enhance the encapsulation of moderately lipophilic compounds.[6]

Q4: What are the main challenges when transitioning from lab-scale to large-scale production of DSPE-PEG(2000)-Amine formulations?

Scaling up production from a laboratory to an industrial scale presents several challenges:

  • Maintaining Consistent Particle Size and PDI: Methods that work well at a small scale, like thin-film hydration followed by extrusion, can be difficult to reproduce in large reactors due to gradients in temperature and concentration, as well as inconsistent shear forces.[7]

  • Ensuring High Encapsulation Efficiency: The efficiency of drug loading can decrease during scale-up due to less controlled mixing and precipitation conditions.[7]

  • Process Control and Reproducibility: Achieving batch-to-batch consistency is a major hurdle. This requires well-defined and controlled manufacturing processes.[8]

  • Sterility and Purity: Large-scale production must adhere to cGMP regulations, which include stringent requirements for sterility and low residual solvent levels.[7]

  • Raw Material Variability: Lot-to-lot variations in raw materials, including DSPE-PEG(2000)-Amine, can significantly impact the final product's quality and performance.[9]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI) Upon Scale-Up

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inadequate Mixing/Inconsistent Shear Forces At larger scales, simple stirring may not be sufficient. Consider scalable mixing technologies like high-pressure homogenization or microfluidics, which offer more controlled and uniform energy input.[10][11]
Temperature Gradients in the Reactor Ensure uniform heating and cooling of the reaction vessel. For temperature-sensitive lipids, use a jacketed reactor with precise temperature control.
Ethanol (B145695) Injection Rate and Concentration In ethanol injection methods, the rate of injection and the local concentration of ethanol at the point of mixing are critical. Use a controlled pumping system and optimize the injection geometry for consistent mixing. The particle size of liposomes can increase with ethanol concentrations above 50%.
Extrusion Clogging at Larger Volumes When using extrusion for sizing, membrane clogging can be an issue with concentrated suspensions.[12] Consider pre-processing the liposome suspension to reduce the initial size or using a larger surface area extrusion system. High-pressure homogenization can be a more scalable alternative to extrusion.[13]
Issue 2: Decreased Encapsulation Efficiency (%EE) at Larger Scales

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Drug-to-Lipid Ratio Re-evaluate and optimize the drug-to-lipid ratio at the target scale. The optimal ratio may differ from that determined at the lab scale.[6]
Inefficient Drug Loading Method For ionizable drugs, active loading methods using pH or ion gradients are highly efficient and scalable.[11] For hydrophobic drugs, ensure complete solubilization in the organic phase before mixing.
Drug Precipitation During Formulation Poorly water-soluble drugs may precipitate upon contact with the aqueous phase. Optimize the solvent composition and mixing parameters to ensure rapid and efficient partitioning of the drug into the lipid bilayer.
Drug Leakage During Downstream Processing Downstream processing steps like dialysis or tangential flow filtration for solvent removal can lead to drug leakage. Optimize the process parameters (e.g., buffer composition, temperature) to minimize leakage.
Issue 3: Formulation Instability (Aggregation or Drug Leakage) During Storage

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inadequate Steric Stabilization Ensure the molar percentage of DSPE-PEG(2000)-Amine is sufficient to provide a dense enough PEG layer to prevent aggregation. Typically, 2-5 mol% is a good starting point.[2]
Incorrect Buffer Composition (pH, Ionic Strength) The pH and ionic strength of the storage buffer can significantly impact liposome stability. Optimize the buffer composition to maintain the desired surface charge and minimize lipid hydrolysis.
Lipid Degradation Lipids with unsaturated fatty acids are prone to oxidation, while all lipids can undergo hydrolysis.[3] Store formulations at recommended temperatures (often 2-8°C), protected from light, and consider purging with an inert gas to prevent oxidation.
High Drug-to-Lipid Ratio An excessively high drug-to-lipid ratio can destabilize the lipid bilayer, leading to drug leakage. Re-optimize the drug loading to a level that maintains formulation stability.

Data Presentation

Table 1: Effect of Microfluidic Process Parameters on Liposome Size

This table summarizes the impact of Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the size of liposomes composed of DOPC, cholesterol, and DSPE-PEG 2000, as produced by a microfluidic system.[7]

Total Flow Rate (TFR) (mL/min) Flow Rate Ratio (FRR) Average Particle Size (nm) Polydispersity Index (PDI)
1.03~120< 0.2
1.44~100< 0.2
1.85< 100< 0.2

Data adapted from a study on microfluidic manufacturing of liposomes. Actual results may vary based on specific lipid composition and system configuration.[7]

Table 2: Comparison of Liposome Sizing Methods

This table compares the efficiency of different methods in reducing the size of liposomes.

Sizing Method % Size Reduction Resulting Particle Size (nm) Polydispersity Index (PDI)
Extrusion (0.1 µm membrane)67.9%~100-150Low (<0.2)
High-Pressure HomogenizationVariable50-250Variable
Ultrasonication26.7%>150High (>0.3)
Sonication15.0%>200High (>0.3)

Data compiled from various studies. The efficiency of each method is highly dependent on the specific process parameters and formulation.[12][13]

Experimental Protocols

Protocol 1: Scalable Liposome Production using Microfluidics

This protocol describes a general method for producing DSPE-PEG(2000)-Amine containing liposomes using a microfluidic system, which is amenable to scaling.

Materials:

  • Primary lipid (e.g., DSPC or DOPC)

  • Cholesterol

  • DSPE-PEG(2000)-Amine

  • Ethanol (or other suitable organic solvent)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

  • Lipid Solution Preparation: Dissolve the primary lipid, cholesterol, and DSPE-PEG(2000)-Amine in ethanol to the desired total lipid concentration (e.g., 20-30 mg/mL). If encapsulating a hydrophobic drug, dissolve it in this lipid-ethanol solution.

  • Aqueous Phase Preparation: Prepare the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the aqueous buffer into separate syringes for the microfluidic system.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the instrument. For example, a TFR of 10 mL/min and an FRR of 3:1 (aqueous:organic) is a common starting point.[6]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of lipids into liposomes.

  • Purification: Remove the residual ethanol and unencapsulated drug from the liposome suspension using a scalable method such as tangential flow filtration (TFF).

  • Characterization: Analyze the final liposome formulation for particle size, PDI, and encapsulation efficiency.

Protocol 2: Determination of Encapsulation Efficiency (%EE)

This protocol outlines a common method for determining the encapsulation efficiency of a drug in a liposomal formulation.

Materials:

  • Liposome formulation

  • Method for separating free drug from liposomes (e.g., size exclusion chromatography, ultrafiltration, or dialysis)

  • Reagent to disrupt liposomes (e.g., Triton X-100 or a suitable organic solvent like methanol)

  • Analytical method for drug quantification (e.g., HPLC-UV, fluorescence spectroscopy)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated ("free") drug from the liposome formulation. For example, pass a known volume of the formulation through a size exclusion chromatography column and collect the fraction containing the liposomes.

  • Quantification of Encapsulated Drug:

    • Take a known volume of the liposome fraction from step 1.

    • Add a liposome-disrupting agent (e.g., Triton X-100) to release the encapsulated drug.

    • Quantify the concentration of the released drug using a pre-validated analytical method. This gives you the amount of encapsulated drug.

  • Quantification of Total Drug:

    • Take a known volume of the original, unseparated liposome formulation.

    • Add the liposome-disrupting agent to release all the drug (both encapsulated and free).

    • Quantify the total drug concentration.

  • Calculation of %EE: %EE = (Amount of Encapsulated Drug / Amount of Total Drug) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_lipid Prepare Lipid Solution (with DSPE-PEG-Amine) mixing Scalable Mixing (e.g., Microfluidics) prep_lipid->mixing prep_aq Prepare Aqueous Phase prep_aq->mixing purification Purification (e.g., TFF) mixing->purification characterization Characterization (Size, PDI, %EE) purification->characterization stability Stability Testing characterization->stability

Caption: Scalable liposome manufacturing workflow.

troubleshooting_workflow start High PDI or Inconsistent Size check_mixing Is the mixing method scalable and providing uniform shear? start->check_mixing check_temp Are there temperature gradients in the system? check_mixing->check_temp Yes sol_mixing Implement High-Pressure Homogenization or Microfluidics check_mixing->sol_mixing No check_params Are process parameters (e.g., flow rates) optimized? check_temp->check_params No sol_temp Use jacketed vessel with precise temperature control check_temp->sol_temp Yes sol_params Perform DoE to optimize scalable process parameters check_params->sol_params No end_node Consistent Particle Size and Low PDI check_params->end_node Yes sol_mixing->check_temp sol_temp->check_params sol_params->end_node

Caption: Troubleshooting inconsistent particle size.

References

Validation & Comparative

A Head-to-Head Comparison: DSPE-PEG(2000)-Amine vs. DSPE-PEG(2000)-Maleimide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal phospholipid-PEG derivative for conjugating biomolecules to lipid-based delivery systems.

The surface functionalization of liposomes and lipid nanoparticles (LNPs) with targeting ligands, such as antibodies, peptides, or proteins, is a critical strategy for enhancing drug delivery specificity and efficacy. Among the most common tools for this purpose are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG(2000)) derivatives. These lipids feature a hydrophobic DSPE anchor for stable insertion into the lipid bilayer and a hydrophilic PEG spacer to confer "stealth" properties and provide a platform for conjugation. The choice of the terminal reactive group on the PEG chain dictates the conjugation chemistry, efficiency, and stability of the final product.

This guide provides an objective, data-driven comparison of two of the most widely used derivatives: DSPE-PEG(2000)-Amine and DSPE-PEG(2000)-Maleimide. We will delve into their respective reaction mechanisms, compare their performance based on experimental data, and provide detailed protocols to aid in the design and execution of successful conjugation strategies.

Core Principles: Amine vs. Thiol Chemistry

The fundamental difference between these two lipids lies in their target reactive groups on the biomolecule to be conjugated.

DSPE-PEG(2000)-Amine possesses a terminal primary amine (-NH₂). This group is typically conjugated to carboxyl groups on a target molecule, but more commonly, it serves as the nucleophile that reacts with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, on the targeting ligand.[1] This reaction, known as aminolysis or acylation, results in the formation of a highly stable amide bond.[2][3][4] Primary amines are abundant on the surface of most proteins, primarily on the side chains of lysine (B10760008) residues and at the N-terminus.

DSPE-PEG(2000)-Maleimide features a terminal maleimide (B117702) group. This group is highly reactive towards sulfhydryl (thiol, -SH) groups via a Michael addition reaction.[5] This reaction forms a stable thioether bond.[5] In proteins, free sulfhydryl groups are found on cysteine residues. Because cysteines are generally less abundant on protein surfaces than lysines, maleimide chemistry often allows for more site-specific conjugation.[4]

At a Glance: Key Differences in Conjugation Chemistry

FeatureDSPE-PEG(2000)-Amine ChemistryDSPE-PEG(2000)-Maleimide Chemistry
Reactive Group Primary Amine (-NH₂)Maleimide
Target on Ligand Activated Carboxylic Acids (e.g., NHS esters)Sulfhydryls / Thiols (-SH) on Cysteine
Resulting Bond AmideThioether
Optimal pH 7.2 - 9.0[6][7]6.5 - 7.5[6]
Specificity Moderate (targets abundant lysines)High (targets less abundant cysteines)
Key Side Reaction Hydrolysis of NHS ester on ligand[8]Hydrolysis of maleimide group; Thiol exchange[9]
Bond Stability Very High (Irreversible)[4][10]High, but potentially reversible (Thiol exchange)[9][11]

Quantitative Performance Comparison

Direct head-to-head comparisons in the same experimental system are rare. However, data from various studies allow for a quantitative assessment of efficiency, stability, and outcomes.

ParameterDSPE-PEG(2000)-Amine (via NHS Ester Chemistry)DSPE-PEG(2000)-MaleimideSource
Conjugation Efficiency ~6 antibodies/liposome (B1194612) (routine method); ~15 antibodies/liposome (optimized method)Peptide (cRGDfK): 84 ± 4% Nanobody (11A4): 58 ± 12%[8],[2]
Functional Outcome Lower gene silencing efficiency (~32% at 500 nM siRNA)~3-fold higher gene silencing efficiency (~80% at 500 nM siRNA)
Linkage Stability Amide Bond: Highly stable, half-life of years under physiological conditions.[10]Thioether Bond: Susceptible to retro-Michael reaction (thiol exchange) in plasma. Stability is context-dependent. One study showed ~80% of conjugate intact after 72h in human plasma.[10],[9]
Reactive Group Stability NHS Ester (on ligand): Prone to rapid hydrolysis, especially at alkaline pH. Must be used immediately after preparation.[7][8]Maleimide: Can hydrolyze at pH > 7.5. Storage of maleimide-functionalized nanoparticles at 20°C for 7 days led to a ~40% loss of reactivity.[2]

Note: The functional outcome data compares DSPE-PEG-Maleimide with DSPE-PEG-COOH activated by EDC/NHS, which forms the same amide bond with the protein's amines as would occur with an NHS-activated protein reacting with DSPE-PEG-Amine.

Reaction Mechanisms and Workflows

Visualizing the conjugation process is key to understanding the practical differences between the two approaches.

Amine_Conjugation_Pathway cluster_activation Step 1: Ligand Activation cluster_conjugation Step 2: Conjugation Ligand_COOH Ligand-COOH Ligand_NHS Ligand-NHS Ester (Activated) Ligand_COOH->Ligand_NHS Activation EDC_NHS EDC, NHS DSPE_Amine DSPE-PEG-Amine on Nanoparticle Final_Conjugate DSPE-PEG-Ligand (Stable Amide Bond) Hydrolysis Hydrolysis (Competing Reaction) Ligand_NHS->Hydrolysis pH > 7 DSPE_Amine->Final_Conjugate Conjugation (pH 7.2-9.0)

Amine-Reactive Conjugation Workflow

Maleimide_Conjugation_Pathway cluster_preparation Step 1: Ligand Preparation (if needed) cluster_conjugation Step 2: Conjugation Ligand_SS Ligand with Disulfide Bond Ligand_SH Ligand-SH (Free Thiol) Ligand_SS->Ligand_SH Reduction TCEP TCEP / DTT DSPE_Mal DSPE-PEG-Maleimide on Nanoparticle Final_Conjugate DSPE-PEG-Ligand (Stable Thioether Bond) DSPE_Mal->Final_Conjugate Conjugation (pH 6.5-7.5) Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Final_Conjugate->Thiol_Exchange in vivo

Maleimide-Reactive Conjugation Workflow

Experimental Protocols

Below are detailed methodologies adapted from published research for key conjugation experiments.

Protocol 1: Conjugation of a Thiolated Peptide (cRGDfK) to Maleimide-Functionalized Nanoparticles

This protocol is adapted from a study that achieved high conjugation efficiency for a peptide ligand.[2]

1. Materials:

  • Nanoparticles (NPs) functionalized with Maleimide-PEG (e.g., PLGA-PEG-Maleimide).

  • Thiol-containing peptide: c(RGDfK).

  • Reaction Buffer: 10 mM HEPES, pH 7.0.

  • Quenching solution (optional): L-cysteine or 2-mercaptoethanol.

  • Analytical equipment: HPLC for quantification of unbound peptide.

2. Procedure:

  • Nanoparticle Preparation: Suspend the maleimide-functionalized NPs in the 10 mM HEPES buffer (pH 7.0). Determine the concentration of NPs.

  • Peptide Solution Preparation: Dissolve the cRGDfK peptide in the same HEPES buffer.

  • Conjugation Reaction: Mix the NP suspension with the cRGDfK solution to achieve an optimal maleimide-to-thiol molar ratio of 2:1 .

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

  • Separation and Quantification: Centrifuge the suspension to pellet the nanoparticles. Collect the supernatant and quantify the amount of unconjugated cRGDfK using a validated HPLC method.

  • Efficiency Calculation: The conjugation efficiency is calculated as: Efficiency (%) = [(Total Peptide - Unconjugated Peptide) / Total Peptide] * 100 Expected Result: This protocol yielded a conjugation efficiency of 84 ± 4% .[2]

Protocol 2: Optimized Post-Insertion Method for Antibody Conjugation via NHS-Ester Chemistry

This protocol is adapted from a study aimed at improving antibody conjugation to liposomes by minimizing hydrolysis of the NHS ester.[8] This method would be used to conjugate an NHS-activated antibody to DSPE-PEG-Amine containing liposomes.

1. Materials:

  • DSPE-PEG(3400)-NHS (or other activated lipid).

  • Monoclonal antibody (mAb).

  • Chloroform (B151607).

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.4.

  • Quenching solution: Glycine (B1666218).

  • mPEG(2000)-DSPE for micelle formation.

  • Pre-formed liposomes (e.g., Doxil).

2. Procedure:

  • Lipid Film Formation: Dissolve the DSPE-PEG-NHS in chloroform in a round-bottom flask. Evaporate the chloroform under a stream of nitrogen gas to form a thin, dry lipid film.

  • Immediate Conjugation: Immediately add the antibody solution (in 0.1 M PBS, pH 7.4) directly to the dried lipid film. The molar ratio of lipid micelles to antibody used was 6:1 .

  • Micelle Formation: Sonicate the mixture for 5 minutes to form antibody-conjugated micelles.

  • Incubation: Incubate the solution for 4 hours at room temperature .

  • Quenching: Add glycine to the mixture to quench any unreacted NHS ester groups.

  • Post-Insertion: Prepare separate micelles of mPEG-DSPE. Mix the antibody-conjugated micelles with the mPEG-DSPE micelles. Co-incubate this final micellar dispersion with pre-formed liposomes at a temperature above the lipid transition temperature (e.g., 60°C) for 30-60 minutes to allow insertion of the PEGylated lipids into the liposome bilayer.

  • Purification: Remove unconjugated antibody and other reagents via dialysis or size-exclusion chromatography. Expected Result: This optimized method resulted in the coupling of approximately 15 antibody molecules per liposome , a significant improvement over routine methods that are more susceptible to hydrolysis.[8]

Conclusion and Recommendations

The choice between DSPE-PEG(2000)-Amine and DSPE-PEG(2000)-Maleimide is a critical decision in the design of targeted lipid-based nanocarriers and depends heavily on the specific application, the nature of the targeting ligand, and the desired level of control over the conjugation process.

Choose DSPE-PEG(2000)-Maleimide when:

  • Site-specificity is critical: Your protein or peptide has a unique, accessible cysteine residue away from its active site, or one can be engineered. This allows for uniform orientation and potentially better preservation of biological activity.

  • The ligand is sensitive to pH > 8.0: The milder pH conditions (6.5-7.5) of maleimide chemistry are advantageous for sensitive biomolecules.

  • High conjugation efficiency is required for small peptides: As demonstrated with cRGDfK, maleimide chemistry can be highly efficient.[2]

Choose DSPE-PEG(2000)-Amine (for use with NHS-ester chemistry) when:

  • Maximum linkage stability is paramount: The resulting amide bond is exceptionally stable and not subject to the in vivo reversibility seen with thioether linkages.[4][10]

  • The targeting ligand lacks an accessible thiol group: Most proteins have abundant lysine residues, making amine-reactive chemistry a more universally applicable, albeit less specific, strategy.

  • A simpler, one-step ligand modification is preferred: Activating a ligand's carboxyl groups with EDC/NHS is a standard and often straightforward procedure.

Ultimately, for applications requiring the highest degree of specificity and potentially better functional outcomes, DSPE-PEG-Maleimide offers a distinct advantage , as suggested by comparative functional assays. However, researchers must be mindful of the potential instability of the thioether bond in the in vivo environment. For applications where absolute, long-term stability of the chemical linkage is the primary concern and site-specificity is secondary, the robust amide bond formed via DSPE-PEG-Amine chemistry remains an excellent and reliable choice.

References

A Comparative Guide to DSPE-PEG(2000) and DSPE-PEG(5000) in Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of advanced drug delivery, the use of polyethylene (B3416737) glycol (PEG)-conjugated phospholipids (B1166683) is a cornerstone for enhancing the in vivo performance of nanoparticle-based therapeutics. Among the most prevalent are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) and its longer-chain analogue, DSPE-PEG(5000). The choice between these two PEGylated lipids is a critical decision in formulation development, as the length of the PEG chain significantly influences the physicochemical properties, pharmacokinetics, and cellular interaction of the final nanoparticle construct.

This guide provides an objective comparison of DSPE-PEG(2000) and DSPE-PEG(5000), supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal PEG chain length for their specific drug delivery applications. The selection often involves a crucial trade-off between achieving prolonged systemic circulation and ensuring efficient cellular uptake at the target site.[1]

Key Performance Indicators: A Tabular Comparison

The following tables summarize the quantitative and qualitative differences observed in nanoparticles formulated with DSPE-PEG(2000) versus DSPE-PEG(5000). It is important to note that absolute values can vary based on the core composition of the nanoparticle, the overall formulation strategy, and the specific experimental conditions.[1]

Physicochemical Properties

The length of the PEG chain directly impacts the hydrodynamic diameter and surface charge of nanoparticles. A longer PEG chain creates a thicker hydrophilic corona on the nanoparticle surface.

PropertyDSPE-PEG(2000)DSPE-PEG(5000)
Hydrodynamic Diameter (nm) SmallerLarger than DSPE-PEG(2000) formulations[1][2]
Polydispersity Index (PDI) Typically low (~0.1-0.2)[3]Generally low, comparable to DSPE-PEG(2000)
Zeta Potential (mV) More negative (~ -35 mV)[1]More neutral than DSPE-PEG(2000) formulations[1]
In Vitro Performance

The PEG layer can influence both the encapsulation of therapeutic agents and their subsequent release profile.

ParameterDSPE-PEG(2000)DSPE-PEG(5000)
Drug Encapsulation Efficiency (%) High[1]Generally high, but may be slightly lower for some drugs compared to DSPE-PEG(2000)[2]
In Vitro Drug Release Sustained Release[1]Potentially slower initial release due to the thicker PEG layer[1]
Biological Interactions

The "stealth" properties conferred by the PEG chains are crucial for evading the mononuclear phagocyte system (MPS) and prolonging circulation time.[1] However, this same property can also impact cellular uptake.

ParameterDSPE-PEG(2000)DSPE-PEG(5000)
Cellular Uptake Generally efficient[1]Can be significantly reduced compared to DSPE-PEG(2000)[1][4]
In Vivo Circulation Half-Life Prolonged[1]Potentially longer than DSPE-PEG(2000)[1][2][5]
Biodistribution Reduced liver and spleen accumulation compared to non-PEGylated particles.Further decreased accumulation in the liver, with a potential concomitant increase in spleen accumulation.[6]

Visualizing the Impact of PEG Chain Length

The following diagrams illustrate key concepts related to the choice of DSPE-PEG length in nanoparticle formulation.

Fig. 1: Structural Impact of PEG Chain Length cluster_2000 DSPE-PEG(2000) cluster_5000 DSPE-PEG(5000) NP_2000 Nanoparticle Core PEG_2000_1 PEG 2000 NP_2000->PEG_2000_1 PEG_2000_2 PEG 2000 NP_2000->PEG_2000_2 PEG_2000_3 PEG 2000 NP_2000->PEG_2000_3 PEG_2000_4 PEG 2000 NP_2000->PEG_2000_4 NP_5000 Nanoparticle Core PEG_5000_1 PEG 5000 NP_5000->PEG_5000_1 PEG_5000_2 PEG 5000 NP_5000->PEG_5000_2 PEG_5000_3 PEG 5000 NP_5000->PEG_5000_3 PEG_5000_4 PEG 5000 NP_5000->PEG_5000_4

Caption: DSPE-PEG(5000) forms a thicker, more extensive hydrophilic layer.

Fig. 2: General Workflow for Nanoparticle Characterization prep Nanoparticle Preparation (e.g., Thin-Film Hydration) char Physicochemical Characterization (DLS for Size, PDI, Zeta Potential) prep->char ee Determine Encapsulation Efficiency (e.g., HPLC) prep->ee release In Vitro Drug Release Study ee->release uptake In Vitro Cellular Uptake Assay release->uptake invivo In Vivo Studies (Pharmacokinetics & Biodistribution) uptake->invivo

Caption: A typical experimental workflow for evaluating PEGylated nanoparticles.

Fig. 3: The PEG Length Performance Trade-Off cluster_props peg2k DSPE-PEG(2000) uptake Higher Cellular Uptake peg2k->uptake Less Steric Hindrance peg5k DSPE-PEG(5000) circ Longer Circulation Time peg5k->circ Superior Steric Hindrance circ->uptake Inverse Relationship

Caption: Balancing circulation time and cellular uptake with PEG chain length.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Protocol 1: Liposome (B1194612) Preparation by Thin-Film Hydration

This method is widely used for the preparation of liposomes incorporating DSPE-PEG.

  • Lipid Film Formation: Dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and either DSPE-PEG(2000) or DSPE-PEG(5000) in a specific molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the primary lipid. This results in the formation of a thin, dry lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration is performed by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

  • Purification: Remove any unencapsulated drug from the liposome suspension using techniques such as size exclusion chromatography or dialysis.[7]

Protocol 2: Physicochemical Characterization

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for characterizing nanoparticles.

  • Sample Preparation: Dilute the liposome suspension to an appropriate concentration (e.g., 1:100) using the same buffer they were prepared in to avoid changes in ionic strength that could affect surface charge.[8]

  • Size and PDI Measurement (DLS): Use a DLS instrument (e.g., Malvern Zetasizer) to measure the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[8][9]

  • Zeta Potential Measurement (ELS): The same instrument can be used to measure zeta potential. An electric field is applied to the sample, causing charged particles to move. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential, which indicates the magnitude of the electrostatic charge at the particle's surface.[9][10]

Protocol 3: Determination of Drug Encapsulation Efficiency (EE%)

This protocol determines the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Separation of Free Drug: Separate the formulated liposomes from the unencapsulated ("free") drug. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the formulation through a column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller free drug molecules.[7]

    • Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cut-off that allows the free drug to pass through while retaining the liposomes.[7]

  • Quantification of Total and Encapsulated Drug:

    • Measure the total amount of drug in a non-purified sample of the formulation (C_total). This is typically done by first disrupting the liposomes with a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100) and then quantifying the drug concentration using a technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7][11]

    • Measure the amount of drug in the purified liposome fraction (C_encapsulated) using the same disruption and quantification method.

  • Calculation: Calculate the EE% using the following formula:

    • EE% = (C_encapsulated / C_total) x 100%[12]

Protocol 4: In Vivo Circulation Half-Life Determination

This experiment assesses how long the nanoparticles remain in the bloodstream after intravenous administration in an animal model (e.g., mice or rats).

  • Animal Model and Administration: Administer the nanoparticle formulation (containing a labeled drug or a fluorescently tagged lipid) to the animals via intravenous injection (e.g., tail vein).[13][14]

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h) after injection, collect small blood samples from the animals.[15][16]

  • Quantification: Process the blood samples (e.g., centrifuge to obtain plasma) and quantify the concentration of the labeled drug or fluorescent tag using an appropriate analytical method (e.g., liquid scintillation counting for radiolabels, fluorescence spectroscopy for fluorescent tags, or HPLC-MS/MS for unlabeled drugs).[13][15]

  • Pharmacokinetic Analysis: Plot the plasma concentration of the nanoparticles versus time. Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) using appropriate software (e.g., GraphPad Prism) to calculate the circulation half-life (t½), which is the time required for the plasma concentration to decrease by 50%.[15]

Summary and Recommendations

The choice between DSPE-PEG(2000) and DSPE-PEG(5000) is a critical optimization step in nanoparticle design, driven by the desired therapeutic outcome.

  • DSPE-PEG(2000) often represents a well-balanced option. It provides sufficient "stealth" characteristics to significantly prolong circulation compared to non-PEGylated particles, while the moderately sized PEG chain presents less of a steric barrier, allowing for more efficient cellular uptake.[1][17] This makes it a suitable choice for a wide range of applications, including those where interaction with the target cell is paramount.

  • DSPE-PEG(5000) , with its longer PEG chain, offers superior steric protection.[2] This can lead to exceptionally long circulation times, which is highly advantageous for passive targeting strategies that rely on the Enhanced Permeability and Retention (EPR) effect to accumulate nanoparticles in tumor tissues.[1] However, this extended PEG layer can also significantly impede cellular internalization, a phenomenon sometimes referred to as the "PEG dilemma".[1][17] This may be detrimental for therapies that require the nanoparticle to be endocytosed to deliver its payload inside the cell.

  • For applications requiring maximum circulation longevity and passive accumulation (e.g., EPR-mediated tumor targeting), DSPE-PEG(5000) may be the preferred candidate.

  • For applications where a balance between circulation time and efficient cellular uptake is necessary, DSPE-PEG(2000) is often the more pragmatic and widely used choice.

References

A Comparative Guide to DSPE-PEG(2000)-Amine and DOTAP for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, lipid-based nanoparticles are a cornerstone, offering a safer alternative to viral vectors. Among the myriad of lipids utilized, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) are two frequently employed components, each with distinct roles and properties. This guide provides an objective comparison of their performance in gene delivery, supported by experimental data and detailed protocols.

Executive Summary

DOTAP is a cationic lipid that serves as the primary agent for complexing with negatively charged nucleic acids to form the core of a lipoplex. Its permanent positive charge is crucial for efficient condensation of DNA or RNA. DSPE-PEG(2000)-Amine, conversely, is a PEGylated phospholipid primarily used as a "helper" lipid. It provides steric stabilization to the nanoparticle, creating a hydrophilic shield that reduces aggregation and prolongs circulation time in vivo. The terminal amine group also serves as a reactive handle for attaching targeting ligands.

A direct "versus" comparison is nuanced, as they are not typically interchangeable. Instead, their performance is best understood by examining DOTAP as the core transfection agent and DSPE-PEG(2000)-Amine as a modifying agent that impacts the overall characteristics of the delivery vehicle.

Mechanism of Action and Formulation Roles

DOTAP: The Cationic Workhorse

DOTAP possesses a quaternary ammonium (B1175870) head group, which carries a permanent positive charge at physiological pH. This allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA, mRNA, siRNA). This interaction leads to the condensation of the nucleic acid into a compact, stable structure within a lipid bilayer, forming a lipoplex. The net positive charge of DOTAP-based lipoplexes also facilitates their interaction with the negatively charged cell membrane, initiating cellular uptake, primarily through endocytosis.[1][2]

DSPE-PEG(2000)-Amine: The Stabilizer and Functionalizer

DSPE-PEG(2000)-Amine integrates into the lipid bilayer via its hydrophobic DSPE anchor. The long, hydrophilic polyethylene (B3416737) glycol (PEG) chain extends from the nanoparticle surface, creating a "stealth" layer. This PEG shield sterically hinders the binding of opsonins (blood proteins), thereby reducing clearance by the mononuclear phagocyte system and extending the nanoparticle's circulation half-life.[3] The terminal primary amine group can be used for the covalent attachment of targeting moieties like antibodies or peptides to direct the nanoparticle to specific cells or tissues. While the primary amine can be protonated at acidic pH, it does not possess the permanent cationic charge of DOTAP, making it an inefficient agent for nucleic acid condensation on its own.[4]

Below is a diagram illustrating the distinct roles of DOTAP and DSPE-PEG-Amine in a gene delivery nanoparticle.

G cluster_0 Lipid Nanoparticle Components cluster_1 Functions in Gene Delivery DOTAP DOTAP Complexation Nucleic Acid Condensation DOTAP->Complexation Primary Role: Electrostatic Interaction Transfection Cellular Uptake & Endosomal Escape DOTAP->Transfection Facilitates DSPE_PEG_Amine DSPE-PEG(2000)-Amine Stabilization Steric Stabilization (Stealth Properties) DSPE_PEG_Amine->Stabilization Primary Role: PEG Shield Targeting Surface Functionalization DSPE_PEG_Amine->Targeting Via Amine Group Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Complexation Helper_Lipid Helper Lipid (e.g., DOPE) Helper_Lipid->Transfection Aids in Endosomal Escape

Caption: Roles of DOTAP and DSPE-PEG-Amine in Gene Delivery.

Quantitative Performance Data

The inclusion of DSPE-PEG in DOTAP-based formulations significantly impacts their physicochemical properties and biological activity. The following tables summarize quantitative data from comparative studies.

Table 1: Physicochemical Properties of DOTAP Lipoplexes With and Without DSPE-PEG
FormulationMolar Ratio (DOTAP:DOPE:Cholesterol:DSPE-PEG)Size (nm)Zeta Potential (mV)Reference
Non-PEGylated Lipoplex1:1:1:0784 ± 49+65.6 ± 0.74[5]
10% PEGylated Lipoplex1:1:1:0.1327 ± 5.3+44.7 ± 3.47[5]

Note: Data represents DOTAP/cholesterol lipoplexes with and without DSPE-PEG2000.

Table 2: In Vitro Transfection Efficiency
FormulationCell LineTransfection Efficiency (% of GFP Positive Cells)Luciferase Expression (RLU/mg protein)Reference
DOTAP/DOPE/CholesterolHEK293-High[4]
DOTAP/DOPE/Cholesterol/DSPE-PEGHEK293-Low (dramatically decreased)[4]
DOTAP/Cholesterol (Non-PEGylated)H129947% ± 6.9%-[5]
DOTAP/Cholesterol with 2% DSPE-PEGH12993.6% ± 1.8%-[5]
Table 3: Cytotoxicity Data
FormulationCell LineCell Viability (%)ConditionReference
DOTAP:CholesterolHuH7~60%16 µM total lipid[6]
DOTAP:Cholesterol with Aminolipid (AL-A12)HuH7~80%16 µM total lipid[6]

Note: While not a direct comparison with DSPE-PEG-Amine, this data indicates that modifying DOTAP formulations can reduce cytotoxicity.

The data clearly indicates that while PEGylation with DSPE-PEG reduces particle size and surface charge, it also significantly hampers in vitro transfection efficiency. This is often attributed to the PEG layer sterically hindering the interaction of the lipoplex with the cell membrane.

Experimental Protocols

Protocol 1: Preparation of DOTAP/DOPE Liposomes and Lipoplexes

This protocol describes the thin-film hydration method for preparing cationic liposomes and subsequent complexation with plasmid DNA.

Materials:

  • DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Plasmid DNA

Procedure:

  • Lipid Film Formation:

    • Dissolve DOTAP and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • Dilute the plasmid DNA in a suitable buffer (e.g., Opti-MEM®).

    • In a separate tube, dilute the cationic liposome (B1194612) suspension.

    • Add the liposome suspension to the DNA solution and mix gently.

    • Incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[7]

The following diagram outlines the workflow for preparing DOTAP-based lipoplexes.

G A 1. Dissolve DOTAP & Helper Lipids in Chloroform B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Create Unilamellar Vesicles (Sonication/Extrusion) C->D E 5. Mix Liposomes with Nucleic Acid Solution D->E F 6. Incubate to Form Lipoplexes E->F

Caption: DOTAP Lipoplex Preparation Workflow.

Protocol 2: Formulation of DSPE-PEG-Amine Containing Nanoparticles

DSPE-PEG-Amine is typically incorporated during the liposome formation process.

Procedure:

  • Follow steps 1 and 2 of Protocol 1, but include DSPE-PEG(2000)-Amine in the initial lipid mixture dissolved in chloroform. A typical molar percentage for DSPE-PEG ranges from 1% to 10% of the total lipid content.

  • Proceed with hydration and sonication/extrusion as described in Protocol 1.

  • The resulting PEGylated liposomes can then be complexed with nucleic acids or used for surface conjugation.

Surface Conjugation via Amine Group: The terminal amine group of DSPE-PEG-Amine can be reacted with N-hydroxysuccinimide (NHS) esters of targeting ligands to form a stable amide bond.

Signaling Pathways and Cellular Uptake

The primary pathway for the cellular uptake of cationic lipoplexes is endocytosis. The positively charged lipoplex binds to the negatively charged cell surface proteoglycans, which triggers internalization into endosomes. For successful gene delivery, the nucleic acid must escape the endosome before it fuses with a lysosome, where enzymatic degradation would occur. Helper lipids like DOPE are often included in DOTAP formulations to facilitate this endosomal escape by promoting the disruption of the endosomal membrane.

The diagram below illustrates the cellular uptake and intracellular fate of a gene delivery nanoparticle.

G cluster_0 Extracellular Space cluster_1 Intracellular Space LNP Lipid Nanoparticle (Lipoplex) Endosome Early Endosome LNP->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus (Transcription for DNA) Cytoplasm->Nucleus Nuclear Import (DNA) Ribosome Ribosome (Translation for mRNA) Cytoplasm->Ribosome Translation (mRNA)

Caption: Cellular Uptake and Trafficking of Gene Delivery Nanoparticles.

Conclusion

DSPE-PEG(2000)-Amine and DOTAP are not direct competitors but rather complementary components in advanced gene delivery systems.

  • DOTAP is a fundamental cationic lipid essential for complexing and delivering nucleic acids. Its performance is characterized by high transfection efficiency, which can be accompanied by some level of cytotoxicity.

  • DSPE-PEG(2000)-Amine is a functionalized PEGylated lipid that enhances the in vivo performance of nanoparticles by providing stability and the potential for targeted delivery. However, its inclusion often comes at the cost of reduced in vitro transfection efficiency due to steric hindrance.

The choice of formulation depends on the specific application. For in vitro studies where high transfection efficiency is paramount, a simple DOTAP-based formulation may be optimal. For in vivo applications requiring systemic administration, the incorporation of DSPE-PEG(2000)-Amine is crucial for improving pharmacokinetic properties, and its amine functionality allows for the attachment of targeting ligands to enhance specificity and efficacy. Future research will continue to focus on optimizing the balance between the "stealth" properties conferred by PEGylation and the transfection efficiency required for therapeutic effect.

References

A Comparative Guide to the In Vitro Stability of DSPE-PEG(2000)-Amine Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy and shelf-life. This guide provides an objective comparison of the in vitro stability of liposomes formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) against alternative formulations. The inclusion of DSPE-PEG(2000)-Amine is primarily to impart "stealth" characteristics, enabling liposomes to evade the mononuclear phagocyte system and prolonging circulation time.[1] The terminal amine group offers a reactive handle for the conjugation of targeting ligands, dyes, or other molecules.[2] This guide synthesizes experimental data to evaluate the physical and chemical stability of these functionalized liposomes under various in vitro conditions.

Comparative Analysis of Liposomal Stability

The incorporation of a PEGylated lipid such as DSPE-PEG(2000)-Amine into a liposome (B1194612) formulation significantly enhances its stability compared to conventional, non-PEGylated liposomes. This is attributed to the steric hindrance provided by the polyethylene (B3416737) glycol (PEG) chains, which creates a protective hydrophilic layer on the liposome surface.[2] This layer reduces aggregation and minimizes interactions with serum proteins that can lead to premature drug release and clearance.

Physical Stability: Particle Size, Polydispersity Index (PDI), and Zeta Potential

Physical stability refers to the ability of liposomes to maintain their structural integrity, including particle size, size distribution (PDI), and surface charge (zeta potential), over time and under various environmental stresses. Changes in these parameters can indicate vesicle aggregation, fusion, or degradation.

Table 1: Comparison of Physical Stability Parameters

FormulationConditionTimeParticle Size (nm)PDIZeta Potential (mV)Reference
DSPE-PEG(2000) Liposomes 4°C Storage3 monthsStable, little changeStable, little changeStable, little change[3]
Non-PEGylated (Conventional) Liposomes 4°C Storage3 monthsProne to aggregationIncrease over timeCan fluctuate[3]
DSPE-PEG(2000) Liposomes Seawater3 daysStableNot ReportedNot Reported[4]
POPC (Non-PEGylated) Liposomes Seawater3 daysDecreased survival rateNot ReportedNot Reported[4]
DSPE-PEG(2000)-Amine Liposomes Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNo direct comparative data found

Note: Much of the available quantitative data is for methoxy-terminated DSPE-PEG(2000). The stability of amine-terminated liposomes is expected to be comparable, although the surface charge will be influenced by the protonation state of the amine group.

Chemical Stability: Drug Retention and Leakage

Chemical stability pertains to the ability of the liposome to retain the encapsulated drug without significant leakage. Drug leakage can be influenced by the lipid composition, the properties of the encapsulated drug, and the surrounding environment (e.g., temperature, pH, presence of serum components). The dialysis method is a common in vitro technique to assess drug release, where the diffusion of the drug from the liposomal formulation into a larger volume of release medium is monitored over time.

Table 2: Comparative In Vitro Drug Leakage

FormulationConditionTime% Drug LeakageReference
PEGylated Liposomes In vitro release studyNot SpecifiedDecreased compared to non-PEGylatedNo direct quantitative data found in search results
Non-PEGylated Liposomes In vitro release studyNot SpecifiedHigher compared to PEGylatedNo direct quantitative data found in search results
DSPE-PEG(2000)-Amine Liposomes Not SpecifiedNot SpecifiedNot SpecifiedNo direct comparative data found

Note: While specific quantitative data for DSPE-PEG(2000)-Amine liposomes was not found in the search results, the general consensus is that PEGylation significantly improves drug retention.

Factors Influencing the Stability of DSPE-PEG(2000)-Amine Liposomes

Several factors can impact the in vitro stability of DSPE-PEG(2000)-Amine liposomes:

  • Molar Ratio of PEGylated Lipid: Increasing the molar ratio of DSPE-PEG(2000)-Amine can enhance stability up to a certain point. Higher PEG densities on the surface provide better steric protection. However, excessive amounts can lead to micelle formation instead of liposomes.

  • PEG Chain Length: While DSPE-PEG(2000) is common, other chain lengths are available (e.g., 5000). Longer PEG chains can offer greater steric hindrance but may also reduce cellular uptake.[5]

  • Anchor Lipid: DSPE provides a stable anchor for the PEG chain due to its saturated acyl chains, contributing to a higher phase transition temperature and a more rigid, less leaky membrane.[6] Alternatives like DOPE have unsaturated chains, leading to a more fluid membrane which may affect stability and drug release.[6]

  • Temperature: Storage at lower temperatures (e.g., 4°C) generally improves the long-term stability of liposomes by reducing lipid mobility and drug leakage.[3]

  • pH: The pH of the surrounding medium can influence the stability of liposomes, with significant deviations from neutral pH potentially leading to hydrolysis of the phospholipids (B1166683) and changes in surface charge, which can affect aggregation.[7] For amine-terminated liposomes, pH will also affect the protonation state of the surface amine groups.

  • Presence of Cations: Divalent cations like Mg²⁺ and Ca²⁺ can destabilize conventional liposomes. However, the presence of DSPE-PEG has been shown to significantly enhance stability in high-cation environments.[4]

Experimental Workflows and Protocols

Logical Relationship of Stability Factors

Factors Influencing Liposome Stability DSPE-PEG(2000)-Amine DSPE-PEG(2000)-Amine Liposome Formulation Liposome Formulation DSPE-PEG(2000)-Amine->Liposome Formulation In Vitro Stability In Vitro Stability Liposome Formulation->In Vitro Stability Physical Stability Physical Stability In Vitro Stability->Physical Stability Chemical Stability Chemical Stability In Vitro Stability->Chemical Stability Molar Ratio Molar Ratio Molar Ratio->Liposome Formulation PEG Length PEG Length PEG Length->Liposome Formulation Anchor Lipid Anchor Lipid Anchor Lipid->Liposome Formulation Temperature Temperature Temperature->In Vitro Stability pH pH pH->In Vitro Stability Cations Cations Cations->In Vitro Stability

Caption: Key formulation and environmental factors affecting in vitro liposome stability.

Experimental Workflow for In Vitro Stability Assay

Workflow for In Vitro Liposome Stability Assay A Liposome Preparation (e.g., Thin Film Hydration) B Characterization (t=0) - Particle Size & PDI - Zeta Potential - Encapsulation Efficiency A->B C Incubation under Stress Conditions (e.g., 4°C, 25°C, 37°C, different pH) B->C D Time-Point Sampling C->D t = x hours/days E Physical Stability Assessment - Particle Size & PDI (DLS) - Zeta Potential D->E F Chemical Stability Assessment - Drug Leakage (Dialysis) D->F G Data Analysis & Comparison E->G F->G

Caption: A typical experimental workflow for assessing the in vitro stability of liposomes.

Detailed Experimental Protocols

Measurement of Particle Size and Polydispersity Index (PDI)

This protocol outlines the use of Dynamic Light Scattering (DLS) to monitor the physical stability of liposomes during storage.

Materials:

  • Liposome suspension

  • Zetasizer Nano series instrument or equivalent DLS system

  • Disposable cuvettes

  • Filtration buffer (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

  • Dilute the liposome suspension to an appropriate concentration with the filtration buffer to avoid multiple scattering effects.

  • Transfer the diluted sample into a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and the PDI.

  • Repeat the measurements at specified time intervals (e.g., 0, 1, 7, 14, and 30 days) for samples stored under different conditions (e.g., 4°C and 25°C).

  • Analyze the changes in particle size and PDI over time to assess aggregation or degradation. A stable formulation will show minimal changes in these parameters. PDI values of 0.3 and below are generally considered acceptable for liposomal drug delivery systems, indicating a homogenous population.[8]

Measurement of Zeta Potential

Zeta potential measurements provide information about the surface charge of the liposomes, which is a key indicator of colloidal stability.

Materials:

  • Liposome suspension

  • Zetasizer Nano series instrument with an electrode-containing cell or equivalent

  • Appropriate dispersion buffer (e.g., PBS)

Procedure:

  • Dilute the liposome sample with the dispersion buffer.

  • Inject the sample into the specialized measurement cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the particles. The instrument's software will calculate the zeta potential from this measurement.

  • Perform measurements at various time points during the stability study.

  • Monitor changes in zeta potential over time. A consistent zeta potential indicates good stability. Liposome suspensions with zeta potentials greater than +30 mV or less than -30 mV are generally considered stable due to electrostatic repulsion between particles.[9]

In Vitro Drug Leakage Assay (Dialysis Method)

This method assesses the retention of an encapsulated drug within the liposomes over time.

Materials:

  • Liposome suspension containing the encapsulated drug

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.

  • Release medium (e.g., PBS at a specific pH, potentially with serum proteins to mimic physiological conditions)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or incubator

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Soak the dialysis tubing in the release medium to remove any preservatives and to hydrate (B1144303) the membrane.

  • Pipette a known volume of the liposome suspension into the dialysis bag and securely seal both ends.

  • Immerse the sealed dialysis bag in a known volume of the release medium in a beaker or flask.

  • Place the setup on a magnetic stirrer in a temperature-controlled environment (e.g., 37°C).

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.

  • Replenish the release medium with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the drug in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time. A lower percentage of drug release indicates higher stability and better drug retention.

References

Assessing the In Vivo Performance of DSPE-PEG(2000)-Amine Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo performance of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) nanoparticles with alternative formulations. The inclusion of a terminal amine group on the polyethylene (B3416737) glycol (PEG) chain imparts a positive surface charge and allows for the conjugation of targeting ligands, significantly influencing the nanoparticle's behavior in a biological environment. This guide synthesizes experimental data to inform the selection and design of nanoparticle-based drug delivery systems.

I. Comparative In Vivo Performance

The in vivo performance of nanoparticles is a critical determinant of their therapeutic efficacy and safety. Key parameters include pharmacokinetics (circulation half-life), biodistribution (organ and tumor accumulation), and potential toxicity. DSPE-PEG(2000)-Amine nanoparticles, being both PEGylated and cationic, exhibit a unique profile compared to their neutral or non-PEGylated counterparts.

PEGylation, the process of attaching PEG chains to the nanoparticle surface, is a well-established strategy to prolong blood circulation time.[1][2] The hydrophilic PEG layer creates a steric barrier that reduces recognition and uptake by the reticuloendothelial system (RES), thereby delaying clearance from the bloodstream.[1] However, the cationic nature of DSPE-PEG(2000)-Amine nanoparticles introduces a positive surface charge, which can lead to interactions with negatively charged blood components and cell surfaces. This can result in faster clearance compared to neutral PEGylated nanoparticles but may also enhance uptake by certain cells, including tumor cells.[3]

The positive charge of amine-terminated nanoparticles can enhance their accumulation in tumors due to favorable electrostatic interactions with the anionic tumor microenvironment.[4] This can lead to improved therapeutic outcomes. However, it is crucial to balance this enhanced tumor association with potential off-target effects and toxicity.

Below is a comparative summary of the expected in vivo performance of DSPE-PEG(2000)-Amine nanoparticles against common alternatives.

Nanoparticle FormulationCirculation Half-LifeTumor AccumulationLiver/Spleen AccumulationKey Considerations
DSPE-PEG(2000)-Amine ModerateHighModerate to HighCationic charge enhances tumor interaction but may increase clearance and potential for immunogenicity. Allows for ligand conjugation.
DSPE-PEG(2000)-Methoxy (Neutral) LongModerate to HighLow to Moderate"Stealth" properties lead to prolonged circulation and passive tumor targeting via the EPR effect.[5][6] Less immunogenic than cationic counterparts.
Non-PEGylated Cationic Liposomes ShortLow to ModerateHighRapid clearance by the RES.[3] Higher potential for toxicity and immunogenicity.
Non-PEGylated Neutral Liposomes Very ShortLowVery HighRapidly cleared from circulation. Limited therapeutic application for systemic delivery.

II. Experimental Protocols

Accurate assessment of in vivo performance requires standardized and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Pharmacokinetics Study

Objective: To determine the circulation half-life of the nanoparticles.

Protocol:

  • Administer a single intravenous (IV) dose of the nanoparticle formulation (e.g., containing a fluorescently labeled lipid or encapsulated drug) to a cohort of rodents (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via retro-orbital or tail vein sampling.[3]

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the nanoparticle-associated marker (fluorescent label or drug) in the plasma using an appropriate analytical method (e.g., fluorescence spectroscopy, HPLC).

  • Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to calculate the circulation half-life (t½).

Biodistribution Study

Objective: To determine the organ and tumor distribution of the nanoparticles.

Protocol:

  • Induce tumors in a cohort of immunocompromised mice (e.g., by subcutaneous injection of cancer cells).

  • Once tumors reach a suitable size, administer a single IV dose of the radiolabeled or fluorescently labeled nanoparticle formulation.

  • At selected time points post-injection (e.g., 4h, 24h, 48h), euthanize the animals.

  • Excise and weigh major organs (liver, spleen, kidneys, lungs, heart) and the tumor.[7]

  • Measure the radioactivity or fluorescence in each organ and tumor using a gamma counter or an in vivo imaging system.[7]

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of drug-loaded nanoparticles.

Protocol:

  • Establish tumor xenografts in immunocompromised mice as described for the biodistribution study.

  • Randomly assign mice to treatment groups: (1) Saline control, (2) Free drug, (3) Drug-loaded DSPE-PEG(2000)-Amine nanoparticles, and (4) Drug-loaded alternative nanoparticle formulation.

  • Administer the treatments intravenously at a predetermined dosing schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Record animal body weight as an indicator of systemic toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histological examination).

III. Visualization of Key Processes

Experimental Workflow for In Vivo Assessment

G cluster_prep Nanoparticle Preparation cluster_animal Animal Model cluster_studies In Vivo Studies cluster_analysis Data Analysis prep Formulation & Characterization (Size, Zeta Potential) pk Pharmacokinetics prep->pk bd Biodistribution prep->bd eff Efficacy prep->eff animal Tumor Xenograft Model animal->pk animal->bd animal->eff pk_data Circulation Half-life pk->pk_data bd_data Organ/Tumor Accumulation (%ID/g) bd->bd_data eff_data Tumor Growth Inhibition eff->eff_data

Caption: Workflow for in vivo assessment of nanoparticles.

Signaling Pathways Potentially Affected by Cationic Nanoparticles

Cationic nanoparticles can interact with cell membranes and trigger various intracellular signaling cascades, which can influence both therapeutic efficacy and potential toxicity.

G cluster_cell Cellular Response cluster_membrane Cell Membrane Interaction cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes np Cationic Nanoparticle (DSPE-PEG-Amine) nfkb NF-κB Pathway np->nfkb mapk MAPK Pathway np->mapk inflam Inflammasome Activation np->inflam inflammation Inflammatory Response nfkb->inflammation apoptosis Apoptosis mapk->apoptosis cytokine Cytokine Release inflam->cytokine inflammation->apoptosis cytokine->inflammation

Caption: Signaling pathways affected by cationic nanoparticles.

IV. Conclusion

DSPE-PEG(2000)-Amine nanoparticles offer a versatile platform for drug delivery, combining the benefits of PEGylation for extended circulation with the potential for enhanced tumor accumulation and active targeting through its amine functionality. However, their cationic nature necessitates careful evaluation of their pharmacokinetic profile and potential for inducing inflammatory responses. This guide provides a framework for the comparative assessment of DSPE-PEG(2000)-Amine nanoparticles, enabling researchers to make informed decisions in the development of novel nanomedicines. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting in vivo studies.

References

A Comparative Guide to DSPE-PEG Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug delivery system's success. Among the most pivotal of these are the PEGylated phospholipids, with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) lipids standing out for their ability to impart "stealth" characteristics to nanocarriers, thereby enhancing their pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of various DSPE-PEG lipids, supported by experimental data, to inform the rational design of next-generation drug delivery vehicles.

Key Performance Indicators: A Comparative Analysis

The choice of DSPE-PEG derivative significantly impacts the physicochemical properties and in vivo performance of liposomal and other nanoparticle-based drug delivery systems. The length of the PEG chain and the presence of terminal functional groups are key variables that can be tuned to optimize drug encapsulation, release kinetics, circulation time, and cellular uptake.

Impact of PEG Chain Length: DSPE-PEG2000 vs. DSPE-PEG5000

The most commonly employed DSPE-PEG lipids are those with PEG molecular weights of 2000 and 5000 Da. The selection between these two hinges on a trade-off between the need for a dense protective layer and the potential for steric hindrance that might impede cellular interactions.[1]

A longer PEG chain, as in DSPE-PEG5000, provides a more substantial steric barrier, which can lead to a longer circulation half-life by more effectively shielding the nanoparticle from opsonization and clearance by the mononuclear phagocyte system (MPS).[2][3] However, this extended PEG corona can also result in a larger hydrodynamic diameter and may reduce the efficiency of cellular uptake compared to formulations with the shorter DSPE-PEG2000.[1][2] DSPE-PEG2000 often represents a balance, providing sufficient stealth properties for prolonged circulation while still allowing for effective interaction with target cells.[1]

Below is a summary of the comparative performance of nanoparticles formulated with DSPE-PEG2000 versus DSPE-PEG5000.

PropertyDSPE-PEG2000DSPE-PEG5000Reference
Physicochemical Properties
Hydrodynamic Diameter (nm)~125Larger than DSPE-PEG2000 formulations[1]
Polydispersity Index (PDI)~0.147-[1]
Zeta Potential (mV)~ -35More neutral than DSPE-PEG2000 formulations[1]
In Vitro Performance
Drug Encapsulation Efficiency (%)HighGenerally High[1]
In Vitro Drug ReleaseSustained ReleasePotentially slower initial release[1]
Biological Interactions
Cellular UptakeGenerally efficientCan be reduced compared to DSPE-PEG2000[1]
In Vivo Circulation TimeProlongedPotentially longer than DSPE-PEG2000[1]

Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.[1]

Functionalized DSPE-PEG Lipids for Targeted Delivery

For active targeting, DSPE-PEG can be functionalized with specific ligands that recognize and bind to receptors overexpressed on target cells. Common functional groups include maleimide (B117702) (MAL) and N-hydroxysuccinimide (NHS), which facilitate the conjugation of biomolecules like antibodies, peptides, and aptamers.[2][4][5]

  • DSPE-PEG-Maleimide (MAL): This derivative is widely used for its high reactivity towards thiol (-SH) groups found in cysteine residues of proteins and peptides.[2][5] The reaction is specific and occurs under mild conditions, making it ideal for conjugating sensitive biomolecules.[6]

  • DSPE-PEG-NHS: The NHS ester group reacts efficiently with primary amine (-NH2) groups present in lysine (B10760008) residues of proteins and other amine-containing ligands.[4][7]

The choice between these functional groups depends on the available reactive sites on the targeting ligand.

Experimental Protocols

Reproducible and well-characterized formulation methods are essential for the development of effective DSPE-PEG lipid-based drug delivery systems.

Liposome (B1194612) Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[8][9][10]

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Procedure:

  • Dissolve the lipids and the lipophilic drug in an organic solvent in a round-bottom flask.[8]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[8]

  • Further dry the film under vacuum overnight to remove any residual solvent.[8]

  • Hydrate the thin film with an aqueous buffer, which can contain a hydrophilic drug, by vortexing at a temperature above the lipid phase transition temperature.[8][9] This results in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[8][11]

  • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.[9]

Characterization of Liposomes

Thorough characterization is crucial to ensure the quality and performance of the liposomal formulation.[12][13][14][15]

1. Particle Size and Polydispersity Index (PDI):

  • Technique: Dynamic Light Scattering (DLS).[9]

  • Procedure: Dilute the liposome suspension in the external buffer and measure using a DLS instrument. The Z-average diameter and PDI are recorded.[9] A low PDI (<0.3) indicates a homogenous population of liposomes.[12]

2. Zeta Potential:

  • Technique: Electrophoretic Light Scattering (ELS).[13]

  • Importance: Predicts the colloidal stability of the liposome suspension. A sufficiently high positive or negative zeta potential can prevent aggregation.[13]

3. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[9][13]

  • Procedure:

    • Separate the unencapsulated drug from the liposomes.[9]

    • Disrupt the liposomes to release the encapsulated drug using a surfactant or an organic solvent.[9]

    • Quantify the drug concentration in the disrupted liposome fraction.[9]

    • Calculate EE% and DL% using the following formulas:[12]

      • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Visualizing Key Concepts and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

thin_film_hydration cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing cluster_purification Purification lipids Lipids + Drug in Organic Solvent film Thin Lipid Film lipids->film Evaporation mlv Multilamellar Vesicles (MLVs) film->mlv Hydration with Aqueous Buffer suv Small Unilamellar Vesicles (SUVs) mlv->suv Sonication or Extrusion final Purified Liposomes suv->final Removal of Unencapsulated Drug

Caption: Workflow for preparing PEGylated liposomes using the thin-film hydration method.

peg_length_influence cluster_dspe2000 DSPE-PEG2000 cluster_dspe5000 DSPE-PEG5000 peg2000 Shorter PEG Chain uptake2000 Efficient Cellular Uptake peg2000->uptake2000 circulation2000 Prolonged Circulation peg2000->circulation2000 peg5000 Longer PEG Chain uptake5000 Reduced Cellular Uptake peg5000->uptake5000 circulation5000 Longer Circulation peg5000->circulation5000

Caption: Influence of DSPE-PEG chain length on the in vivo behavior of nanoparticles.

targeted_delivery_pathway cluster_formulation Formulation cluster_conjugation Conjugation cluster_delivery Targeted Delivery liposome Liposome with DSPE-PEG-Functional Group targeted_liposome Targeted Liposome liposome->targeted_liposome ligand Targeting Ligand (e.g., Antibody, Peptide) ligand->targeted_liposome receptor Target Cell Receptor targeted_liposome->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization drug_release Intracellular Drug Release internalization->drug_release

Caption: Logical workflow for targeted drug delivery using functionalized DSPE-PEG lipids.

Conclusion

The selection of a DSPE-PEG lipid is a critical decision in the design of nanoparticle-based drug delivery systems. DSPE-PEG2000 often provides a robust starting point, offering a good balance between prolonged circulation and cellular uptake.[1] For applications requiring extended circulation times, such as passive tumor targeting via the enhanced permeability and retention (EPR) effect, DSPE-PEG5000 may be more advantageous, although potential trade-offs in cellular internalization must be considered.[1] Furthermore, the use of functionalized DSPE-PEG derivatives opens up the possibility of active targeting, enabling more precise delivery of therapeutic agents to the site of action. A thorough understanding of the comparative properties of these lipids, coupled with rigorous experimental characterization, is paramount to the development of safe and effective nanomedicines.

References

Unveiling the Cytotoxicity Profile of DSPE-PEG(2000)-Amine Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cytotoxic potential of formulation components is paramount for ensuring the safety and efficacy of novel nanomedicines. This guide provides a comparative analysis of the cytotoxicity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) formulations. We delve into supporting experimental data, detailed protocols for common cytotoxicity assays, and visualizations of the underlying cellular mechanisms.

The introduction of an amine terminal group on the popular "stealth" lipid DSPE-PEG(2000) offers a versatile platform for the conjugation of targeting ligands, imaging agents, and other functional moieties to the surface of liposomes and lipid nanoparticles. However, this functionalization also introduces a positive charge at physiological pH, which can significantly influence the interaction of the nanoparticle with cells and, consequently, its cytotoxicity profile.

Comparative Cytotoxicity Data

The cytotoxic effects of DSPE-PEG(2000)-Amine are often compared to formulations with neutral or negatively charged surfaces, such as those functionalized with methoxy (B1213986) (-OCH3) or carboxyl (-COOH) terminal groups, or unmodified liposomes. The positive charge of the amine group can lead to increased cellular uptake, which in some cases, correlates with higher cytotoxicity.

FormulationCell LineAssayTime Point (h)Key Results (e.g., IC50, % Viability)Reference
DSPE-PEG(5000)-Amine conjugated SWCNTsSKOV3 (Ovarian Cancer)Trypan Blue Exclusion24IC50: 50 µg/mL[1]
DSPE-PEG(5000)-Amine conjugated SWCNTsHEPG2 (Liver Cancer)Trypan Blue Exclusion24IC50: 300 µg/mL[1]
DSPE-PEG(5000)-Amine conjugated SWCNTsA549 (Lung Cancer)Trypan Blue Exclusion24IC50: 370 µg/mL[1]
Amine-terminated Silicon NanoparticlesNR8383 (Macrophage)MTT24EC50: 12 ng/mL[2]
Carboxyl-terminated Silicon NanoparticlesNR8383 (Macrophage)MTT24No cytotoxicity up to 3000 ng/mL[2]
Ammonium-terminated Au NanoparticlesTHP-1 (Monocytic)Not specifiedNot specifiedPronounced cytotoxicity observed.[3]
Carboxylated or PEG-modified Au NanoparticlesTHP-1 (Monocytic)Not specifiedNot specifiedNo cell death observed.[3]

Experimental Protocols

Accurate assessment of cytotoxicity is crucial. Below are detailed protocols for two commonly employed assays for evaluating the cytotoxicity of nanoparticle formulations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the DSPE-PEG(2000)-Amine formulation and controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm should also be measured and subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cell membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Visualizing the Mechanisms of Cytotoxicity

The positive charge of amine-functionalized nanoparticles can trigger specific cellular pathways leading to cell death. One proposed mechanism involves lysosomal destabilization.

Cytotoxicity_Workflow cluster_workflow General Cytotoxicity Assay Workflow start Seed Cells in Microplate treat Treat with DSPE-PEG(2000)-Amine Formulations and Controls start->treat incubate Incubate for Defined Period treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay measure Measure Signal (Absorbance/Fluorescence) assay->measure analyze Data Analysis and Viability Calculation measure->analyze

Caption: A generalized workflow for in vitro cytotoxicity assessment.

The interaction of positively charged DSPE-PEG(2000)-Amine formulations with the cell membrane can lead to cellular uptake and subsequent trafficking to lysosomes. The accumulation of these nanoparticles within the acidic environment of the lysosome can lead to lysosomal membrane permeabilization, a phenomenon sometimes referred to as the "proton sponge effect." This disruption can release lysosomal enzymes, such as cathepsins, into the cytoplasm, triggering a cascade of events that ultimately lead to apoptosis.[4][5]

Amine_Induced_Apoptosis cluster_pathway Proposed Amine-Functionalized Nanoparticle-Induced Apoptosis Pathway NP Amine-Functionalized Nanoparticle Endocytosis Endocytosis NP->Endocytosis Lysosome Accumulation in Lysosome Endocytosis->Lysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP Cathepsin Release of Cathepsins LMP->Cathepsin Mitochondria Mitochondrial Damage Cathepsin->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of amine-nanoparticle induced apoptosis.

References

Safety Operating Guide

Proper Disposal of DSPE-PEG(2000)-Amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: DSPE-PEG(2000)-Amine is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, proper disposal procedures are essential to ensure laboratory safety and environmental protection.

This guide provides detailed, step-by-step procedures for the safe and compliant disposal of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine). These protocols are designed for researchers, scientists, and drug development professionals to manage waste generated from this substance in various forms, including pure solid, solutions, and contaminated labware.

Core Safety and Disposal Principles

While DSPE-PEG(2000)-Amine is not considered hazardous, it is crucial to adhere to responsible laboratory practices. The primary safety concerns revolve around the potential for inhalation of the powder, contact with skin and eyes, and the environmental impact of improper disposal, as it is considered slightly hazardous to aquatic life.

A Safety Data Sheet (SDS) for a DSPE-PEG(2000)-amine sodium salt indicates that the substance is not classified as hazardous. For disposal, the SDS suggests that smaller quantities can be disposed of with household waste, and uncleaned packaging must be disposed of according to official regulations.

The foundational principle for all laboratory waste is the formulation of a disposal plan before beginning any experiment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary.

Disposal Procedures by Waste Type

The appropriate disposal method for DSPE-PEG(2000)-Amine depends on its form and any substances it may be mixed with.

Table 1: Disposal Quick Reference
Waste FormRecommended Disposal MethodKey Considerations
Unused, Pure Solid Treat as non-hazardous chemical waste.Do not dispose of down the drain. Package and label clearly for waste pickup by your institution's EHS.
Aqueous Solutions Consult institutional EHS for guidance on drain disposal.Drain disposal may be permissible for very dilute, neutral pH solutions, but requires institutional approval. Never dispose of solutions containing other hazardous materials down the drain.
Solutions in Organic Solvents Dispose of as hazardous chemical waste.The solvent (e.g., chloroform, ethanol) dictates the hazardous nature of the waste. Collect in a designated, properly labeled hazardous waste container.
Contaminated Labware (Solid Waste) Dispose of as non-hazardous laboratory waste.Deface or remove labels from empty containers. Dispose of items like pipette tips, and centrifuge tubes in the appropriate solid waste stream.

Detailed Experimental Protocols for Disposal

Protocol 1: Disposal of Unused, Pure DSPE-PEG(2000)-Amine Solid
  • Packaging:

    • Place the original container with the unused solid in a secondary container, such as a sealable plastic bag.

    • If repackaging is necessary, use a clearly labeled, sealed container. The label should include the full chemical name: "DSPE-PEG(2000)-Amine".

  • Labeling:

    • Create a waste tag or label that complies with your institution's EHS requirements.

    • Clearly write "Non-hazardous waste for disposal" and the chemical name on the label.

  • Storage and Collection:

    • Store the packaged waste in a designated area for non-hazardous chemical waste pickup.

    • Arrange for collection by your institution's EHS department.

Protocol 2: Disposal of Aqueous Solutions of DSPE-PEG(2000)-Amine
  • Assessment:

    • Confirm that the solution only contains DSPE-PEG(2000)-Amine and water.

    • If other substances are present, the entire mixture must be evaluated based on the most hazardous component.

  • Consultation:

    • Contact your institution's EHS to determine if drain disposal of dilute, non-hazardous solutions is permitted. Provide them with the concentration of the DSPE-PEG(2000)-Amine.

  • Disposal (if approved by EHS):

    • For approved drain disposal, flush with a large quantity of water (at least 20 parts water to 1 part solution).

    • If not approved for drain disposal, collect the aqueous solution in a sealed, labeled container and dispose of it as non-hazardous liquid chemical waste through your EHS department.

Protocol 3: Disposal of DSPE-PEG(2000)-Amine in Organic Solvents

DSPE-PEG(2000)-Amine is soluble in organic solvents such as ethanol (B145695) and dimethylformamide.[1] Solutions containing these solvents must be treated as hazardous waste.

  • Collection:

    • Collect all waste solutions containing DSPE-PEG(2000)-Amine and organic solvents in a designated, chemically compatible hazardous waste container.

    • Ensure the container is properly sealed to prevent evaporation.

  • Labeling:

    • Label the hazardous waste container with the full names of all chemical constituents, including "DSPE-PEG(2000)-Amine" and the solvent(s), along with their approximate percentages.

    • Affix a hazardous waste tag as required by your institution.

  • Storage and Collection:

    • Store the container in a designated satellite accumulation area for hazardous waste.

    • Arrange for pickup by your institution's EHS department.

Protocol 4: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
  • Segregation:

    • Separate grossly contaminated items from those with trace amounts of residue.

    • Items such as empty original containers, pipette tips, and gloves used for handling pure DSPE-PEG(2000)-Amine or its aqueous solutions can typically be disposed of as regular laboratory solid waste.

  • Decontamination/Preparation:

    • For empty containers, remove or deface the original chemical label to prevent confusion.

    • Ensure no significant amount of the chemical remains in the container.

  • Disposal:

    • Place the items in the designated laboratory solid waste container.

    • If labware is contaminated with DSPE-PEG(2000)-Amine in a hazardous organic solvent, it must be disposed of as solid hazardous waste.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of DSPE-PEG(2000)-Amine waste.

DSPE_Disposal_Workflow start Generated DSPE-PEG(2000)-Amine Waste waste_type Identify Waste Type start->waste_type solid Pure Solid or Contaminated Labware (Solid) waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid non_haz_solid Dispose as Non-Hazardous Solid Lab Waste solid->non_haz_solid solvent_check Aqueous or Organic Solvent? liquid->solvent_check aqueous Aqueous Solution solvent_check->aqueous Aqueous organic Organic Solvent Solution solvent_check->organic Organic consult_ehs Consult Institutional EHS for Drain Disposal Approval aqueous->consult_ehs haz_waste Collect as Hazardous Chemical Waste for EHS Pickup organic->haz_waste drain_disposal Dispose Down Drain with Copious Water (if approved) consult_ehs->drain_disposal Approved non_haz_liquid Collect as Non-Hazardous Liquid Waste for EHS Pickup consult_ehs->non_haz_liquid Not Approved

Caption: Disposal decision workflow for DSPE-PEG(2000)-Amine waste.

References

Essential Safety and Logistical Guide for Handling DSPE-PEG(2000)-Amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety protocols and detailed operational procedures for the handling, use, and disposal of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine). Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of your research.

Immediate Safety Information

While DSPE-PEG(2000)-Amine is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety procedures to minimize any potential risks. This material should be treated as potentially hazardous until further information is available.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against accidental exposure. The following PPE is mandatory when handling DSPE-PEG(2000)-Amine in powdered or solution form.

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard.Protects against splashes, airborne powder, and chemical vapors.ANSI Z87.1 marked
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.EN 374 (Gloves)
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Protects against inhalation of dust or aerosols.NIOSH approved
First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logistical and Operational Plan

Physical and Chemical Properties

DSPE-PEG(2000)-Amine is a hygroscopic, crystalline solid at room temperature.[1] It is crucial to handle it in a dry environment to prevent moisture absorption, which can lead to clumping and degradation.

PropertyValue
Appearance White to off-white crystalline solid
Molecular Weight ~2800 g/mol (average, due to PEG polydispersity)
Solubility Soluble in organic solvents such as ethanol (B145695) (~20 mg/mL) and dimethylformamide (~11 mg/mL).[1]
Storage Temperature -20°C, protected from moisture and light.
Stability Stable for at least 4 years when stored correctly.[1]
Step-by-Step Handling and Experimental Protocol

This section provides detailed procedures for common laboratory operations involving DSPE-PEG(2000)-Amine.

2.2.1 Weighing the Hygroscopic Powder

  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation.

  • Environment: Perform all weighing operations in a low-humidity environment, such as a glove box or a balance with a desiccant chamber.

  • Procedure: a. Place a clean, dry weighing boat or paper on the analytical balance and tare. b. Quickly transfer the desired amount of DSPE-PEG(2000)-Amine to the weighing vessel. c. Immediately close the stock container and the balance door to get a stable reading. d. Record the weight and proceed to the reconstitution step without delay.

2.2.2 Reconstitution of DSPE-PEG(2000)-Amine

  • Solvent Selection: Choose a suitable organic solvent in which DSPE-PEG(2000)-Amine is soluble, such as ethanol or chloroform.

  • Procedure: a. In a chemical fume hood, add the weighed DSPE-PEG(2000)-Amine to a clean, dry glass vial. b. Add the appropriate volume of the chosen solvent to the vial. c. Cap the vial securely and vortex or sonicate until the lipid is completely dissolved. The solution should be clear. d. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing for storage to prevent oxidation.

2.2.3 Incorporation into Lipid Nanoparticles (LNP) via Microfluidic Mixing

DSPE-PEG lipids are crucial for stabilizing LNPs and extending their circulation time.[2]

  • Lipid Stock Preparation: Prepare a stock solution of DSPE-PEG(2000)-Amine and other lipid components (e.g., ionizable lipid, helper lipid, cholesterol) in ethanol.

  • Aqueous Phase Preparation: Prepare the aqueous phase, typically a buffer at a specific pH, containing the therapeutic payload (e.g., mRNA, siRNA).

  • Microfluidic Mixing: a. Load the lipid-ethanol solution into one syringe and the aqueous phase into another. b. Place the syringes onto a syringe pump connected to a microfluidic mixing chip. c. Set the desired flow rates to achieve rapid mixing and nanoparticle formation. d. Collect the resulting LNP suspension from the outlet of the microfluidic chip.

  • Purification: Purify the LNPs to remove residual ethanol and unencapsulated payload, typically through dialysis or tangential flow filtration.

LNP_Formation_Workflow cluster_prep Preparation cluster_mixing Nanoparticle Formation cluster_purification Purification Lipid_Stock Prepare Lipid Stock (DSPE-PEG-Amine in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Aqueous_Phase Prepare Aqueous Phase (Payload in Buffer) Aqueous_Phase->Microfluidic_Mixing Purification Purification (e.g., Dialysis) Microfluidic_Mixing->Purification Final_LNPs Final_LNPs Purification->Final_LNPs Final LNP Suspension

Lipid Nanoparticle (LNP) Formation Workflow

Disposal and Spill Management Plan

Waste Disposal

Even though DSPE-PEG(2000)-Amine is not classified as hazardous, all waste should be handled responsibly to prevent environmental contamination.

  • Unused Product: Dispose of as non-hazardous chemical waste according to your institution's guidelines. Do not dispose of down the drain or in regular trash.

  • Contaminated Consumables: Items such as gloves, pipette tips, and weighing papers that have come into contact with DSPE-PEG(2000)-Amine should be collected in a designated, sealed waste container and disposed of as chemical waste.[3]

  • Empty Containers: Rinse the container thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[3] Deface the label before disposing of the container in the appropriate recycling bin.

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (if necessary): For large spills or if there is a risk of aerosolization, evacuate the area.

  • Don PPE: Wear the appropriate PPE as outlined in section 1.1.

  • Contain the Spill:

    • For powder spills , gently cover the spill with absorbent pads to prevent it from becoming airborne.[4]

    • For liquid spills , create a dike around the spill with absorbent material (e.g., vermiculite (B1170534) or spill pads).[5]

  • Clean the Spill:

    • Powder: Carefully sweep the covered powder into a dustpan and place it in a sealed container for disposal. Avoid creating dust.[4]

    • Liquid: Once the liquid is absorbed, scoop the absorbent material into a sealed container for disposal.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. For liquid spills, use an appropriate solvent followed by soap and water.

  • Dispose of Waste: All cleanup materials should be placed in a sealed container, labeled as hazardous waste, and disposed of according to institutional protocols.[5]

Spill_Cleanup_Procedure Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel Spill_Occurs->Alert_Personnel Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain the Spill Don_PPE->Contain_Spill Clean_Spill Clean Up Spill Contain_Spill->Clean_Spill Decontaminate_Area Decontaminate Area Clean_Spill->Decontaminate_Area Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste

Spill Cleanup Procedure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.